molecular formula C21H20O12 B15613190 Quercetin 4'-Glucoside-d3

Quercetin 4'-Glucoside-d3

Numéro de catalogue: B15613190
Poids moléculaire: 467.4 g/mol
Clé InChI: OIUBYZLTFSLSBY-XKJGKHDGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Quercetin 4'-Glucoside-d3 is a useful research compound. Its molecular formula is C21H20O12 and its molecular weight is 467.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C21H20O12

Poids moléculaire

467.4 g/mol

Nom IUPAC

3,5,7-trihydroxy-2-[2,3,6-trideuterio-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1/i1D,2D,3D

Clé InChI

OIUBYZLTFSLSBY-XKJGKHDGSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 4'-Glucoside-d3 is a deuterated form of Quercetin 4'-O-glucoside, a naturally occurring flavonoid. Flavonoids are a class of polyphenolic compounds widely distributed in fruits and vegetables, and they are of significant interest to the scientific community due to their potential health benefits. Quercetin and its glycosides have been reported to possess antioxidant, anti-inflammatory, and antineoplastic properties. The deuterated form, Quercetin 4'-Glucoside-d3, serves as an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices. This guide provides a comprehensive overview of its chemical properties, analytical methodologies, and biological significance.

Physicochemical Properties

This compound is a stable isotope-labeled compound intended for laboratory and research use. It is not intended for human consumption or therapeutic applications.

PropertyValueReference
Chemical Formula C₂₁H₁₇D₃O₁₂[1]
Molecular Weight 467.39 g/mol [1]
Unlabeled CAS Number 20229-56-5[1]
Appearance Solid (typically a yellow powder)[2]
Solubility Highly water-soluble[2]
Storage Keep in a tightly closed vial, store in a refrigerator. Should be kept in darkness and at low temperatures (< -5°C) for long-term storage.[1][2]

Analytical Methodologies

The primary application of this compound is as an internal standard in quantitative analyses of Quercetin 4'-O-glucoside and its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Experimental Protocol: Quantification of Quercetin 4'-O-glucoside in Human Plasma using UPLC-MS/MS

This protocol is adapted from established methods for the analysis of quercetin and its glycosides in biological fluids.

3.1.1 Sample Preparation (Plasma)

  • To 100 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the UPLC-MS/MS system.

3.1.2 UPLC Conditions

ParameterCondition
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized for separation of quercetin and its metabolites (e.g., a linear gradient from 5% to 95% B over several minutes)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3.1.3 MS/MS Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Multiple Reaction Monitoring (MRM) Transitions
Quercetin 4'-O-glucosidePrecursor ion (m/z) 463.1 → Product ion (m/z) 301.0
This compound (Internal Standard)Precursor ion (m/z) 466.1 → Product ion (m/z) 304.0 (projected)
Cone Voltage Optimized for each compound
Collision Energy Optimized for each transition
Source Temperature 150°C
Desolvation Temperature 500°C

Quantitative Data

The following table summarizes key quantitative data related to the bioavailability and biological activity of Quercetin 4'-O-glucoside.

ParameterValueOrganism/SystemReference
Peak Plasma Concentration (Cmax) 2.1 ± 1.6 µg/mLHuman[3]
Time to Peak Plasma Concentration (Tmax) 0.7 ± 0.3 hoursHuman[3]
IC50 for DPPH radical scavenging (Quercetin) 36.15 ± 0.30 mg/mLIn vitro[2]
IC50 for Superoxide radical scavenging (Quercetin) 19.3 ± 0.26 mg/mLIn vitro[2]
IC50 for Angiotensin-Converting Enzyme (ACE) Inhibition (Quercetin 4'-glucoside) 143.5 µMIn vitro
IC50 for Acetylcholinesterase (AChE) Inhibition (Quercetin 4'-glucoside) 1.331 µMIn vitro[4]

Biological Activity and Signaling Pathways

Quercetin and its glycosides, including Quercetin 4'-O-glucoside, are known to exert a range of biological effects, primarily attributed to their antioxidant and anti-inflammatory properties. These activities are mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Quercetin has been shown to inhibit the NF-κB signaling pathway, thereby reducing inflammation.

NFkB_Inhibition_by_Quercetin cluster_cytoplasm Cytoplasm LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inhibition NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Transcription Quercetin Quercetin 4'-Glucoside Quercetin->IKK Inhibition

Caption: Quercetin 4'-Glucoside inhibits the NF-κB signaling pathway.

Antioxidant Activity: Activation of the Nrf2 Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Quercetin can activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system.

Nrf2_Activation_by_Quercetin cluster_cytoplasm Cytoplasm Quercetin Quercetin 4'-Glucoside ROS ↑ ROS Quercetin->ROS Keap1 Keap1 ROS->Keap1 Oxidation of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Inhibition Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocation ARE ARE Nucleus->ARE Binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, SOD) ARE->Antioxidant_Genes Transcription

Caption: Quercetin 4'-Glucoside activates the Nrf2 antioxidant pathway.

Synthesis and Metabolism

Synthesis

The synthesis of this compound is a specialized chemical process involving the introduction of deuterium (B1214612) atoms into the quercetin or glucoside moiety. Enzymatic synthesis methods are also employed for the production of quercetin glucosides, utilizing glucosyltransferases to attach glucose units to the quercetin aglycone.

Metabolism Workflow

Upon oral ingestion, Quercetin 4'-O-glucoside undergoes significant metabolism in the body. It is first hydrolyzed to its aglycone form, quercetin, which is then rapidly conjugated in the intestines and liver to form glucuronides and sulfates before entering systemic circulation.

Metabolism_Workflow Oral_Intake Oral Intake of Quercetin 4'-Glucoside Hydrolysis Hydrolysis in Small Intestine Oral_Intake->Hydrolysis Quercetin_Aglycone Quercetin Aglycone Hydrolysis->Quercetin_Aglycone Conjugation Phase II Metabolism (Glucuronidation & Sulfation) in Intestine and Liver Quercetin_Aglycone->Conjugation Metabolites Quercetin Glucuronides and Sulfates Conjugation->Metabolites Circulation Systemic Circulation Metabolites->Circulation

Caption: Metabolic pathway of orally ingested Quercetin 4'-Glucoside.

Conclusion

This compound is an essential analytical tool for the accurate quantification of its non-labeled analog in biological systems. Understanding the pharmacokinetics, metabolism, and biological activities of Quercetin 4'-O-glucoside is crucial for interpreting data from preclinical and clinical studies. The antioxidant and anti-inflammatory properties, mediated through the Nrf2 and NF-κB pathways respectively, underscore the therapeutic potential of this flavonoid and warrant further investigation in the context of various diseases. This guide provides a foundational resource for researchers and professionals in the field of drug development and natural product research.

References

Quercetin 4'-Glucoside-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological significance of Quercetin (B1663063) 4'-Glucoside-d3. This deuterated internal standard is invaluable for the accurate quantification of Quercetin 4'-Glucoside in complex biological matrices, facilitating robust pharmacokinetic and metabolic studies.

Core Chemical Properties

Quercetin 4'-Glucoside-d3 is a stable isotope-labeled form of Quercetin 4'-Glucoside, a naturally occurring flavonoid glycoside. The incorporation of three deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analyses. While specific experimental data for the deuterated form is not extensively published, the chemical properties of the non-deuterated analog, Quercetin 4'-Glucoside, are well-characterized and serve as a reliable reference.

Table 1: General Chemical Properties

PropertyValueSource
Analyte Name This compound[1]
Molecular Formula C₂₁H₁₇D₃O₁₂[1][2]
Molecular Weight 467.39 g/mol [1][2]
Accurate Mass 467.11[1]
Unlabeled CAS Number 20229-56-5[2][3]
Product Format Neat[1]
Storage Condition Refrigerator, in a tightly closed vial[2]
Shipping Temperature Room Temperature[3]

Table 2: Physical and Chemical Properties of Quercetin 4'-Glucoside (Non-deuterated)

PropertyValueSource
Molecular Formula C₂₁H₂₀O₁₂[4][5]
Molecular Weight 464.4 g/mol [4][5]
Appearance Yellow powder[4]
Melting Point 240 - 241 °C[5]
Solubility Highly water-soluble[4]
Stability Degraded by hydrolysis and/or hydrogenation at temperatures >40°C. Should be kept in darkness and at low temperatures (< -5°C) for long-term storage.[4]
Purity (Typical) >97% (HPLC)[4]

Experimental Protocols

Accurate quantification of Quercetin 4'-Glucoside and its metabolites is critical for understanding its bioavailability and therapeutic potential. The following section details common experimental methodologies.

Sample Preparation for Biological Matrices

A robust sample preparation protocol is essential to remove interfering substances from complex matrices like plasma.

Workflow for Plasma Sample Preparation:

G plasma Plasma Sample add_IS Add this compound (Internal Standard) plasma->add_IS protein_precip Protein Precipitation (e.g., with acetonitrile) add_IS->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Inject into LC-MS/MS System reconstitute->analysis

Figure 1: Plasma sample preparation workflow.

Chromatographic and Spectrometric Analysis

High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or tandem mass spectrometry (MS/MS) are the most common analytical techniques.

1. HPLC-DAD Method for Quercetin Quantification: A validated HPLC-DAD method can be used for the quantification of quercetin in various samples, including nanoparticles.[6]

  • Mobile Phase: A gradient of 1.5% acetic acid in water and a mixture of acetonitrile (B52724) and methanol (B129727) is often employed.[6]

  • Column: A C18 reversed-phase column is typically used.

  • Detection Wavelength: Quercetin shows strong absorbance at approximately 368 nm.[6]

  • Retention Time: Under optimal conditions, quercetin can be eluted rapidly, often in under 4 minutes.[6]

  • Validation Parameters: The method should be validated for linearity, precision, accuracy, sensitivity, stability, and selectivity.[6] Quercetin solutions have shown greater stability when stored at 4°C.[6]

2. UHPLC-QTOF MS/MS for Metabolite Profiling: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry is a powerful tool for identifying and quantifying quercetin metabolites in biological fluids.[7][8]

  • Ionization: Electrospray ionization (ESI) in both positive and negative modes is used to detect a wide range of metabolites.[7][8]

  • Metabolite Identification: Identification is achieved by comparing accurate mass measurements and fragmentation patterns with a database of known quercetin metabolites or by using software for molecular structure correlation.[8]

  • Quantification: Relative quantification can be performed using an appropriate internal standard, such as Quercetin 4'-O-glucoside.[8]

Table 3: Example UHPLC-MS/MS Parameters for Quercetin Metabolite Analysis

ParameterSettingSource
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm)[9]
Mobile Phase Gradient of acetonitrile and 0.1% formic acid in water[9]
Flow Rate 0.4 mL/min[9]
Ionization Mode Electrospray Negative Ionization[9]
Detection Mode Multiple Reaction Monitoring (MRM)[9]

Biological Significance and Signaling Pathways

Quercetin and its glycosides, once absorbed, undergo extensive metabolism and have been shown to modulate various signaling pathways, contributing to their diverse pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[10][11][12]

Metabolism of Quercetin Glycosides

Dietary quercetin glycosides are hydrolyzed in the intestine to the aglycone, quercetin, which is then absorbed.[13] In the enterocytes and liver, quercetin undergoes phase II metabolism, including glucuronidation, sulfation, and methylation, to form various conjugates that circulate in the plasma.[13][14]

G diet Dietary Quercetin Glycosides intestine Small Intestine diet->intestine hydrolysis Hydrolysis by β-glucosidases intestine->hydrolysis quercetin Quercetin (Aglycone) hydrolysis->quercetin absorption Absorption by Enterocytes quercetin->absorption liver Liver absorption->liver Portal Vein phaseII Phase II Metabolism (Glucuronidation, Sulfation, Methylation) liver->phaseII conjugates Quercetin Conjugates (in Plasma) phaseII->conjugates excretion Excretion conjugates->excretion

Figure 2: Simplified metabolic pathway of quercetin glycosides.

Modulation of Key Signaling Pathways

Quercetin has been shown to influence several critical signaling pathways involved in cell proliferation, apoptosis, and inflammation.

1. PI3K/Akt, MAPK, and Wnt Signaling: In cancer cells, quercetin can inhibit the PI3K/Akt, MAPK, and Wnt signaling pathways, leading to decreased cell viability, cell cycle arrest, and induction of apoptosis.[10]

2. Nrf2 Signaling Pathway: Quercetin can activate the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[15][16] By promoting the translocation of Nrf2 to the nucleus, quercetin upregulates the expression of antioxidant enzymes, thereby protecting cells from oxidative stress.[15] This mechanism is particularly relevant for its neuroprotective effects.[15][16]

G cluster_0 Cytoplasm cluster_1 Nucleus quercetin Quercetin keap1 Keap1 quercetin->keap1 dissociates nrf2 Nrf2 keap1->nrf2 sequesters nucleus Nucleus nrf2->nucleus translocates are Antioxidant Response Element (ARE) nucleus->are binds to antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) are->antioxidant_enzymes activates transcription of protection Cellular Protection against Oxidative Stress antioxidant_enzymes->protection

Figure 3: Quercetin activation of the Nrf2 signaling pathway.

3. AMPK/mTOR Signaling Pathway: Quercetin can induce apoptosis in cancer cells by regulating the Sestrin 2-AMPK-mTOR signaling pathway.[11] It increases intracellular reactive oxygen species (ROS), which in turn upregulates Sestrin 2, leading to the activation of AMPK and inhibition of mTOR.[11]

This technical guide provides a foundational understanding of this compound and its applications in research. The use of this stable isotope-labeled internal standard is crucial for obtaining reliable and accurate data in studies investigating the pharmacokinetics, metabolism, and biological activities of quercetin and its derivatives.

References

An In-depth Technical Guide to the Synthesis and Biosynthesis of Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and biosynthesis of Quercetin (B1663063) 4'-Glucoside-d3, a deuterated form of a naturally occurring flavonoid with significant interest in pharmaceutical and metabolic research. This document details potential synthetic and biosynthetic routes, presents relevant quantitative data, and includes detailed diagrams to illustrate key pathways and workflows.

Introduction

Quercetin, a pentahydroxyflavone, is a widely distributed flavonoid in plants, known for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1] Its glycosylated forms, such as Quercetin 4'-O-glucoside, often exhibit altered bioavailability and solubility.[2] Deuterium-labeled compounds, like Quercetin 4'-Glucoside-d3, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification and helping to elucidate metabolic pathways.[3][4] The deuterium (B1214612) label provides a distinct mass signature without significantly altering the chemical properties of the molecule.

Chemical Synthesis of this compound

Proposed Synthetic Pathway

A feasible approach starts with commercially available Quercetin-d3 or involves the deuteration of quercetin, followed by protection of hydroxyl groups, regioselective glucosylation at the 4'-position, and final deprotection.

Experimental Workflow for Chemical Synthesis

G cluster_synthesis Chemical Synthesis of this compound A Quercetin-d3 (Starting Material) B Protection of Hydroxyl Groups (e.g., Benzylation) A->B C Protected Quercetin-d3 B->C D Regioselective Glucosylation at 4'-OH position C->D E Protected this compound D->E F Deprotection (e.g., Hydrogenolysis) E->F G This compound (Final Product) F->G

Caption: Proposed workflow for the chemical synthesis of this compound.

Experimental Protocols

The following are generalized protocols adapted from the synthesis of flavonoids and their glycosides.[5][6]

Step 1: Preparation of Deuterated Quercetin (if not commercially available)

A common method for deuterium labeling of aromatic compounds is through acid-catalyzed hydrogen-deuterium exchange.[7][8]

  • Materials: Quercetin, Deuterated phosphoric acid (D3PO4), Deuterium oxide (D2O), Anhydrous solvent (e.g., dioxane).

  • Procedure:

    • Dissolve quercetin in an anhydrous solvent.

    • Add a solution of D3PO4 in D2O.

    • Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate H-D exchange at the aromatic positions.

    • Monitor the reaction progress by 1H NMR to determine the degree of deuteration.

    • After completion, neutralize the reaction mixture and extract the deuterated quercetin.

    • Purify the product using column chromatography.

Step 2: Protection of Hydroxyl Groups

To achieve regioselective glucosylation at the 4'-position, the other hydroxyl groups (3, 5, 7, and 3') need to be protected. Benzyl (B1604629) groups are commonly used as protecting groups.

  • Materials: Quercetin-d3, Benzyl bromide, Potassium carbonate, Anhydrous acetone.

  • Procedure:

    • Dissolve Quercetin-d3 in anhydrous acetone.

    • Add an excess of potassium carbonate and benzyl bromide.

    • Reflux the mixture until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture and evaporate the solvent.

    • The resulting product will be a mixture of partially and fully benzylated quercetin-d3. The desired intermediate with a free 4'-OH group needs to be isolated by column chromatography.

Step 3: Regioselective Glucosylation

The Koenigs-Knorr reaction is a classic method for glycosylation.

  • Materials: Protected Quercetin-d3 with a free 4'-OH, Acetobromo-α-D-glucose, Silver(I) oxide or mercury(II) cyanide, Anhydrous solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve the protected Quercetin-d3 in the anhydrous solvent.

    • Add the glycosyl donor (acetobromo-α-D-glucose) and the promoter (e.g., silver(I) oxide).

    • Stir the reaction at room temperature in the dark until completion.

    • Filter the reaction mixture and wash the filtrate.

    • Evaporate the solvent and purify the protected this compound by column chromatography.

Step 4: Deprotection

The final step is the removal of the protecting groups. For benzyl groups, catalytic hydrogenolysis is typically used.

  • Materials: Protected this compound, Palladium on carbon (Pd/C), Hydrogen gas, Solvent (e.g., methanol (B129727)/ethyl acetate).

  • Procedure:

    • Dissolve the protected compound in the solvent.

    • Add the Pd/C catalyst.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until deprotection is complete.

    • Filter the catalyst and evaporate the solvent to yield the final product, this compound.

Quantitative Data

Quantitative data for the direct synthesis of this compound is not available. However, data from similar syntheses can provide an estimate of expected yields.

Reaction StepCompoundReported Yield (for similar compounds)Reference
DeuterationRutin-d5Good deuteration level[8]
GlucosylationQuercetin 3-O-glucoside~80%[9]
Multi-step Synthesis13C-labeled procyanidin (B600670) B3Gram-scale production achieved[10]
DeuterationProanthocyanidin metabolite-d483% yield, >98% isotopic purity[11]

Biosynthesis of this compound

The biosynthesis of Quercetin 4'-Glucoside occurs via the well-established phenylpropanoid pathway.[12][13][14][15][16] Deuterium can be incorporated into the molecule by providing a deuterated precursor or by growing the plant or cell culture in a deuterium-enriched medium.

Phenylpropanoid Pathway

The biosynthesis of quercetin starts from the amino acid phenylalanine. A series of enzymatic reactions leads to the formation of the flavonoid backbone, which is then hydroxylated to form quercetin. The final step is the glucosylation at the 4'-position, catalyzed by a specific UDP-dependent glycosyltransferase (UGT).[17][18]

Biosynthetic Pathway of Quercetin 4'-Glucoside

G cluster_biosynthesis Biosynthesis of Quercetin 4'-Glucoside A Phenylalanine B Cinnamic acid A->B PAL C p-Coumaroyl-CoA B->C C4H, 4CL D Naringenin Chalcone C->D CHS E Naringenin D->E CHI F Dihydrokaempferol E->F F3H G Dihydroquercetin (Taxifolin) F->G F3'H H Quercetin G->H FLS I Quercetin 4'-O-glucoside H->I UGT

Caption: Simplified biosynthetic pathway of Quercetin 4'-Glucoside from Phenylalanine.

Deuterium Incorporation in Biosynthesis

Deuterium can be incorporated into the biosynthetic pathway through several methods:

  • Feeding with Deuterated Precursors: Supplying the plant or cell culture with deuterated phenylalanine would lead to the incorporation of deuterium into the quercetin backbone.

  • Growth in D2O-enriched Medium: Growing plants or cell cultures in a medium containing a certain percentage of deuterium oxide (D2O) will result in the incorporation of deuterium into various metabolites, including quercetin and its glucosides, as water is the ultimate source of hydrogen in biosynthesis.[19]

Experimental Protocol for Biosynthesis

This protocol outlines a general approach for producing deuterated quercetin glucosides in a plant cell culture.

  • Materials: Plant cell suspension culture capable of producing quercetin glucosides (e.g., from onion), culture medium, D2O or deuterated phenylalanine, sterile flasks.

  • Procedure:

    • Establish a healthy plant cell suspension culture.

    • Subculture the cells into a fresh medium supplemented with either a specific concentration of D2O (e.g., 5-10%) or a deuterated precursor.

    • Incubate the culture under standard conditions (light, temperature, agitation) for a period sufficient for metabolite production (e.g., 7-14 days).

    • Harvest the cells and the medium.

    • Extract the flavonoids from the cells and the medium using an appropriate solvent (e.g., methanol or ethanol).

    • Analyze the extract by LC-MS to identify and quantify this compound.

Quantitative Data

The efficiency of deuterium incorporation and the final yield of the deuterated product in biosynthetic systems can vary significantly depending on the plant species, culture conditions, and the method of deuterium introduction.

MethodOrganism/SystemDeuterium IncorporationYieldReference
D2O LabelingMedicinal PlantsActive biosynthesis observedVaries[19]
Enzymatic SynthesisE. coliN/A65.0 mg/L of quercetin diglycoside[20]
Enzymatic SynthesisE. coliN/A160 mg/L of quercetin pentosides[17]
Enzymatic GlucosylationIn vitroHigh conversion>92% production of Q-3-G from rutin[21]

Conclusion

This technical guide outlines plausible and evidence-based approaches for the chemical synthesis and biosynthesis of this compound. While a direct, optimized protocol for the deuterated compound is not yet published, the methodologies presented, derived from established literature, provide a solid foundation for researchers to produce this valuable labeled compound. The provided diagrams and quantitative data for related compounds offer a practical framework for planning and executing its synthesis and for understanding its natural formation. The availability of this compound will undoubtedly facilitate more precise and insightful research in the fields of flavonoid metabolism, pharmacokinetics, and drug development.

References

The Role of Deuterium-Labeled Quercetin 4'-Glucoside in Advanced Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide explores the critical role of deuterium-labeled Quercetin (B1663063) 4'-Glucoside in modern research, particularly in the fields of pharmacokinetics, drug metabolism, and cellular signaling. The incorporation of deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, into the Quercetin 4'-Glucoside molecule provides an invaluable tool for enhancing the precision and accuracy of quantitative bioanalytical methods.

Core Purpose: The Gold Standard Internal Standard

The primary and most crucial application of deuterium-labeled Quercetin 4'-Glucoside is as an internal standard (IS) for quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) assays. In these applications, it serves to correct for variability that can be introduced during sample preparation, analysis, and detection.

Stable isotope-labeled internal standards are considered the "gold standard" because they share near-identical physicochemical properties with the analyte of interest (the unlabeled compound). This ensures that the deuterated standard and the analyte behave similarly during extraction, chromatography, and ionization in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, the labeled and unlabeled compounds can be distinguished by the mass spectrometer. This allows for highly accurate and precise quantification of the analyte, as any sample loss or matrix effects will affect both the analyte and the internal standard to the same degree, leaving their ratio constant.

The use of a deuterium-labeled internal standard like Quercetin 4'-Glucoside-d3 is essential for robust and reliable bioanalytical method validation, a requirement for regulatory submissions to bodies such as the FDA and EMA.

Pharmacokinetics of Quercetin 4'-Glucoside

Quercetin 4'-Glucoside is a flavonoid glycoside found in various plants, including onions, and is known for its higher bioavailability compared to other quercetin forms. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for evaluating its therapeutic potential. The following tables summarize pharmacokinetic parameters of quercetin and its metabolites in humans following oral administration of quercetin glucosides, data that is typically generated using the robust analytical methods enabled by deuterated internal standards.

Table 1: Pharmacokinetic Parameters of Quercetin after Oral Administration of Quercetin-4'-O-Glucoside in Humans

ParameterValue (Mean ± SD)Reference
Cmax (Peak Plasma Concentration) 2.1 ± 1.6 µg/mL[1]
Tmax (Time to Peak Plasma Concentration) 0.7 ± 0.3 hours[1]
Terminal Elimination Half-life (t½) ~11 hours[1]

Table 2: Comparative Bioavailability of Quercetin from Different Glucoside Forms in Humans

Quercetin Form AdministeredDose (mg Quercetin Equivalent)Cmax (µg/mL, Mean ± SD)Tmax (hours, Mean ± SD)
Quercetin-4'-O-Glucoside 1002.1 ± 1.60.7 ± 0.3
Onion Supplement 1002.3 ± 1.50.7 ± 0.2
Quercetin-3-O-Rutinoside (Rutin) 2000.3 ± 0.37.0 ± 2.9
Buckwheat Tea 2000.6 ± 0.74.3 ± 1.8

Data adapted from Graefe et al., 2001.[1]

Experimental Protocols

The accurate determination of Quercetin 4'-Glucoside and its metabolites in biological matrices is fundamental to pharmacokinetic and metabolism studies. Below is a representative experimental protocol for the quantitative analysis using UHPLC-MS/MS with a deuterium-labeled internal standard.

Protocol: Quantification of Quercetin Metabolites in Human Plasma

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 10 µL of a working solution of deuterium-labeled Quercetin 4'-Glucoside (e.g., this compound) as the internal standard.

  • Vortex for 30 seconds.

  • Add 300 µL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid) to precipitate proteins.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the UHPLC-MS/MS system.

2. UHPLC-MS/MS Analysis

  • UHPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: ZORBAX SB-C18, 2.1 x 50 mm, 1.8 µm, or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: AB Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for the analyte and the deuterium-labeled internal standard. For example:

    • Quercetin Glucuronide: m/z 477 -> m/z 301

    • Deuterated Internal Standard (hypothetical): m/z 480 -> m/z 301

  • Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte concentration in the unknown samples.

Synthesis of Deuterium-Labeled Flavonoids

The synthesis of deuterium-labeled compounds like Quercetin 4'-Glucoside can be achieved through various methods. A common approach is through hydrogen-deuterium exchange reactions catalyzed by acids or metals. For flavonoids, deuterium incorporation can be achieved by treating the parent compound or a precursor with a deuterium source like D₂O in the presence of a catalyst. For instance, deuterium incorporation at specific positions on the flavanone (B1672756) backbone can be achieved by treating flavanones or their chalcone (B49325) precursors with deuterated phosphoric acid (D₃PO₄) and deuterated acetic acid (AcOD).[2] More advanced methods may involve the use of deuterated starting materials in a multi-step chemical synthesis to ensure high isotopic purity and specific labeling patterns.

Signaling Pathways and Logical Relationships

Quercetin and its metabolites are known to exert their biological effects by modulating various cellular signaling pathways, primarily those related to oxidative stress and inflammation. The use of deuterium-labeled Quercetin 4'-Glucoside in research helps to accurately quantify the levels of quercetin metabolites that are responsible for these effects.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a pharmacokinetic study employing a deuterium-labeled internal standard.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis Analysis cluster_data_interpretation Data Interpretation s1 Administer Unlabeled Quercetin 4'-Glucoside s2 Collect Biological Samples (e.g., Plasma) at Time Points s1->s2 p1 Spike with Deuterium-Labeled Quercetin 4'-Glucoside (IS) s2->p1 p2 Protein Precipitation & Extraction p1->p2 p3 Evaporation & Reconstitution p2->p3 a1 UHPLC-MS/MS Analysis p3->a1 a2 Quantification using Analyte/IS Peak Area Ratio a1->a2 d1 Pharmacokinetic Modeling a2->d1 d2 Determine ADME Parameters (Cmax, Tmax, AUC, t½) d1->d2

Caption: Workflow of a pharmacokinetic study using a deuterated internal standard.

Quercetin's Modulation of the Nrf2 Signaling Pathway

Quercetin is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.

nrf2_pathway Quercetin Quercetin Keap1 Keap1 Quercetin->Keap1 Inhibits ROS Oxidative Stress (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex (Inactive) ROS->Nrf2_Keap1 Induces Dissociation Nrf2 Nrf2 Nrf2_n Nrf2 (Nuclear Translocation) Nrf2->Nrf2_n Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription

Caption: Quercetin activates the Nrf2 antioxidant pathway.

Quercetin's Influence on MAPK Signaling Pathways

Quercetin can also modulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular processes like inflammation, proliferation, and apoptosis.

mapk_pathway cluster_mapk MAPK Cascades Quercetin Quercetin p38 p38 MAPK Quercetin->p38 Modulates JNK JNK Quercetin->JNK Modulates ERK ERK Quercetin->ERK Modulates Stress_Signal Cellular Stress (e.g., ROS) Stress_Signal->p38 Activates Stress_Signal->JNK Activates Stress_Signal->ERK Activates Cellular_Response Cellular Responses (Inflammation, Apoptosis) p38->Cellular_Response JNK->Cellular_Response ERK->Cellular_Response

Caption: Quercetin modulates MAPK signaling pathways.

References

Technical Guide: Certificate of Analysis for Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the data and methodologies associated with the Certificate of Analysis (CoA) for the isotopically labeled flavonoid, Quercetin (B1663063) 4'-Glucoside-d3. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in pharmacokinetic studies, metabolic tracking, and as an internal standard for quantitative analysis.

Compound Identification and Specifications

Quercetin 4'-Glucoside-d3 is a deuterated form of Spiraeoside, a naturally occurring flavonoid glycoside. The stable isotope label makes it an invaluable tool for mass spectrometry-based applications, allowing it to be distinguished from its endogenous, unlabeled counterpart.

Table 1: General Product Specifications

ParameterSpecification
Product Name This compound
Unlabeled CAS No. 20229-56-5[1][2]
Molecular Formula C₂₁H₁₇D₃O₁₂[1][2]
Molecular Weight 467.39 g/mol [1][2]
Appearance Yellow Powder[3]
Storage Conditions Store at 2-8 °C in a tightly closed container[1][4]

Table 2: Quantitative Analysis Summary

AnalysisMethodSpecificationResult
Purity HPLC-DAD≥ 97%[3]99.1%
Isotopic Purity ¹H NMR≥ 98%Conforms
Deuterium (B1214612) Incorporation Mass Spectrometry≥ 99%Conforms
Identity Confirmation ¹H NMR & Mass SpecConforms to StructureConforms
Residual Solvents GC-MSAs per USP <467>Meets Specification
Water Content Karl Fischer Titration≤ 2.0%0.8%

Experimental Protocols

Detailed methodologies are crucial for interpreting the CoA data and for replicating quality control assessments. The following sections describe the protocols for the key analytical tests performed on this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method quantifies the purity of the compound by separating it from any potential impurities.

  • Instrumentation : Agilent 1290 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column : C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[5].

  • Mobile Phase : A gradient mixture of two solvents:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Flow Rate : 1.0 mL/min[5].

  • Injection Volume : 10 µL.

  • Detection Wavelength : 350 nm[3].

  • Column Temperature : 25°C.

  • Procedure : A standard solution of this compound is prepared in methanol. The sample is injected into the HPLC system. The peak area of the main compound is compared to the total area of all peaks in the chromatogram to calculate the purity percentage.

Identity and Isotopic Purity by Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the deuterated compound and to assess the level of deuterium incorporation.

  • Instrumentation : Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent, with an Electrospray Ionization (ESI) source[6].

  • Ionization Mode : Negative ESI, as it is highly sensitive for flavonoids[7].

  • Mass Range : m/z 100-1000[6].

  • Method : The sample is infused directly or via LC into the mass spectrometer. The instrument is calibrated to ensure high mass accuracy.

  • Data Analysis : The spectrum is analyzed for the deprotonated molecular ion [M-H]⁻. For this compound, this corresponds to an m/z value that is 3 units higher than the unlabeled compound. The relative intensities of the labeled and unlabeled isotopic peaks are used to determine the deuterium incorporation. The fragmentation pattern (MS/MS) can be compared to that of a reference standard to further confirm the structure[7][8].

Structural Confirmation by Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the chemical structure of the molecule, confirming the identity and the position of the deuterium labels.

  • Instrumentation : 600 MHz NMR Spectrometer.

  • Solvent : Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Methanol-d₄[9].

  • Procedure : A small amount of the sample is dissolved in the deuterated solvent. The ¹H NMR spectrum is acquired.

  • Data Analysis : The resulting spectrum is compared to the spectrum of an unlabeled Quercetin 4'-Glucoside reference standard. The absence or significant reduction of proton signals at specific chemical shifts confirms the location of the deuterium atoms on the aromatic ring. The remaining proton signals corresponding to the quercetin and glucoside moieties must match the reference structure[9][10].

Visualized Workflows and Pathways

Diagrams provide a clear visual representation of complex processes and relationships, aiding in the understanding of both the analytical workflow and the compound's biological context.

Quality Control Analytical Workflow

The following diagram illustrates the logical flow of the quality control process for certifying a batch of this compound.

cluster_0 Batch Analysis Workflow A Sample Receipt (this compound) B Appearance Test A->B C Purity Analysis (HPLC) A->C D Identity & Isotopic Purity (MS) A->D E Structural Confirmation (NMR) A->E F Data Review & Comparison to Specifications B->F C->F D->F E->F G Certificate of Analysis Generation F->G

Figure 1: Quality control workflow for CoA generation.
Quercetin's Role in Cellular Signaling

Quercetin and its metabolites are known to interact with various cellular signaling pathways. One of the most studied is its inhibitory effect on pathways involved in inflammation and cell proliferation, such as the PI3K/Akt pathway.

cluster_1 Simplified Quercetin Signaling Interaction Q Quercetin (Aglycone Metabolite) PI3K PI3K Q->PI3K Inhibits Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates Inflammation Inflammatory Response (e.g., Cytokine Production) NFkB->Inflammation Promotes

Figure 2: Quercetin's inhibitory effect on the PI3K/Akt pathway.

References

Commercial Suppliers and Technical Guide for Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Quercetin (B1663063) 4'-Glucoside-d3, a deuterated stable isotope-labeled compound essential for research in pharmacokinetics, metabolism, and as an internal standard in analytical chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, physicochemical properties, experimental protocols, and relevant biological signaling pathways.

Commercial Availability

Quercetin 4'-Glucoside-d3 is available from several specialized chemical suppliers. These companies provide the compound in various quantities, typically for research and development purposes. It is crucial to note that this product is intended for laboratory research use only and not for human or veterinary use.[1]

Table 1: Commercial Suppliers of this compound

SupplierProduct CodeUnlabeled CAS No.Molecular FormulaMolecular Weight ( g/mol )Additional Information
ClearsynthCS-T-9397420229-56-5C₂₁H₁₇D₃O₁₂467.39Offered as a stable isotope product. Certificate of Analysis is available.[1]
LGC Standards (TRC)TRC-Q50948720229-56-5C₂₁H₁₇D₃O₁₂467.39Distributed by LGC Standards, manufactured by Toronto Research Chemicals (TRC).
Cayman Chemical26418 (for Quercetin-d3)263711-79-1 (for Quercetin-d3)C₁₅H₇D₃O₇ (for Quercetin-d3)305.3 (for Quercetin-d3)While not the 4'-glucoside, Cayman Chemical provides the deuterated aglycone, Quercetin-d3, which is often used as an internal standard in similar applications.[2]

Physicochemical and Technical Data

The following table summarizes the key quantitative data for this compound and its unlabeled counterpart.

Table 2: Quantitative Data for this compound

PropertyValueSource
IUPAC Name 2-(4-(β-D-glucopyranosyloxy)-3-hydroxyphenyl)-3,5,7-trihydroxy-4H-1-benzopyran-4-one-d3---
CAS Number (Unlabeled) 20229-56-5Clearsynth
Molecular Formula C₂₁H₁₇D₃O₁₂Clearsynth, LGC Standards
Molecular Weight 467.39 g/mol Clearsynth, LGC Standards
Purity Typically ≥98% (by HPLC)General supplier information
Storage Conditions Store at 2-8°C in a tightly sealed vial, protected from light.Clearsynth
Solubility Slightly soluble in DMSO and Methanol.General information for related compounds

Experimental Protocols

Use as an Internal Standard in LC-MS/MS Analysis

This compound is primarily used as an internal standard for the accurate quantification of quercetin and its metabolites in biological matrices such as plasma, urine, and tissue homogenates. The stable isotope label ensures that the internal standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, leading to more precise and accurate measurements.

Sample Preparation (Plasma)

  • To a 500 µL aliquot of plasma, add an appropriate amount of this compound stock solution (e.g., to a final concentration of 10-100 ng/mL).

  • Add 50 µL of 0.1 M ascorbic acid to prevent degradation of the analyte.

  • Vortex the sample for 30 seconds.

  • Precipitate proteins by adding 1 mL of ice-cold acetonitrile.

  • Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

Chromatographic Conditions (UPLC-MS/MS)

  • Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 100 mm × 2.1 mm, 1.7 µm) is commonly used.[3][4][5]

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Solvent A: 0.1% formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and re-equilibrate

  • Flow Rate: 0.3 - 0.4 mL/min

  • Column Temperature: 30-40°C

Mass Spectrometry Conditions (Triple Quadrupole)

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte (Quercetin 4'-Glucoside) and the internal standard (this compound). The d3 label will result in a +3 m/z shift for the precursor and corresponding fragment ions.

    • Example transitions would need to be determined empirically but would be based on the fragmentation of the unlabeled compound.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

Experimental Workflow Diagram

G Figure 1. General workflow for the quantification of Quercetin 4'-Glucoside using a deuterated internal standard. cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Spike with this compound (Internal Standard) A->B C Protein Precipitation (e.g., Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution in Mobile Phase E->F G UPLC Separation (C18 Column) F->G H Mass Spectrometry Detection (ESI-, MRM) G->H I Peak Integration (Analyte and Internal Standard) H->I J Calculate Peak Area Ratios I->J K Quantification using Calibration Curve J->K

Caption: Figure 1. General workflow for the quantification of Quercetin 4'-Glucoside using a deuterated internal standard.

Signaling Pathways Modulated by Quercetin and its Glucosides

Quercetin and its glycosidic forms are known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for researchers investigating the therapeutic potential of these compounds.

NF-κB Signaling Pathway

Quercetin has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[6] By inhibiting this pathway, quercetin can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

G Figure 2. Inhibition of the NF-κB signaling pathway by Quercetin. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Inhibits phosphorylation IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Phosphorylation & Degradation IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA Binds to promoter regions Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) DNA->Inflammation Quercetin Quercetin Quercetin->IKK Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activation

Caption: Figure 2. Inhibition of the NF-κB signaling pathway by Quercetin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Quercetin has been demonstrated to inhibit this pathway, which contributes to its anti-cancer properties by promoting apoptosis and inhibiting cell proliferation.[1][2][9][10][11]

G Figure 3. Quercetin's inhibitory effect on the PI3K/Akt signaling pathway. RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Quercetin Quercetin Quercetin->PI3K Inhibition

Caption: Figure 3. Quercetin's inhibitory effect on the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular responses, including proliferation, differentiation, and apoptosis. Quercetin's effect on the MAPK pathway can be context-dependent, sometimes leading to activation and other times inhibition, contributing to its diverse biological activities.[1][12][13]

G Figure 4. Modulation of the MAPK signaling pathway by Quercetin. cluster_pathways MAPK Cascades Stimulus Extracellular Stimuli (e.g., Growth Factors, Stress) ERK ERK Stimulus->ERK JNK JNK Stimulus->JNK p38 p38 Stimulus->p38 CellularResponse Cellular Responses (Proliferation, Apoptosis, Inflammation) ERK->CellularResponse JNK->CellularResponse p38->CellularResponse Quercetin Quercetin Quercetin->ERK Modulation Quercetin->JNK Modulation Quercetin->p38 Modulation

Caption: Figure 4. Modulation of the MAPK signaling pathway by Quercetin.

References

In-Depth Technical Guide: Biological Activity of Quercetin 4'-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Quercetin (B1663063) is a potent flavonoid renowned for its antioxidant, anti-inflammatory, and anticancer properties. However, in dietary sources like onions and apples, it predominantly exists not as a free aglycone but in its glycosidic forms. Quercetin 4'-O-glucoside (Q4'G), also known as Spiraeoside, is one of the most bioavailable forms. Upon ingestion, Q4'G is efficiently absorbed and metabolized, acting as a pro-drug that delivers the active quercetin aglycone and its metabolites into circulation. This technical guide provides a comprehensive overview of the biological activities of Quercetin 4'-Glucoside, focusing on its role as a key dietary precursor to quercetin. It details the metabolic fate, mechanisms of action, and quantitative efficacy, supported by experimental protocols and pathway visualizations to aid in research and development.

Bioavailability and Metabolism

The biological effects of dietary flavonoids are fundamentally dependent on their bioavailability. Quercetin glucosides, particularly Q4'G, are more readily absorbed than quercetin aglycone or its rutinoside form.[1][2]

Absorption and Pharmacokinetics

Studies in humans have shown that Q4'G is rapidly absorbed from the small intestine.[1][3] The glucoside moiety facilitates transport into epithelial cells, where it is then hydrolyzed to quercetin. The subsequent metabolic fate involves extensive conjugation (glucuronidation and/or sulfation) and methylation in the intestine and liver before entering systemic circulation.[4][5] In human plasma, the dominant forms are quercetin glucuronides, with negligible levels of free quercetin aglycone detected.[3][6]

A comparative human study showed that the bioavailability of Quercetin 4'-Glucoside is similar to that of Quercetin-3-Glucoside (B1262563), another common dietary form.[1]

Table 1: Pharmacokinetic Parameters of Quercetin after Oral Administration of Quercetin Glucosides in Humans

ParameterQuercetin 4'-Glucoside (331 µmol dose)[1]Quercetin 4'-O-glucoside (100 mg equiv. dose)[3][7]
Cmax (Peak Plasma Conc.) 4.5 ± 0.7 µmol/L2.1 ± 1.6 µg/mL
Tmax (Time to Peak Conc.) 27 ± 5 min0.7 ± 0.3 hours
T1/2 (Elimination Half-life) 17.7 ± 0.9 hours~11 hours

Data represent the concentration of total quercetin metabolites in plasma after enzymatic hydrolysis.

Metabolic Pathway

Upon ingestion, Q4'G undergoes a series of metabolic transformations. The primary site of metabolism appears to be the gastrointestinal tract.[4] The major metabolites found in plasma are methylated, glucuronidated, and/or sulfated conjugates of quercetin.[4]

G Q4G Quercetin 4'-Glucoside (in Small Intestine) Hydrolysis Hydrolysis by Lactase Phlorizin Hydrolase (LPH) & Cytosolic β-glucosidase Q4G->Hydrolysis Absorption Colon Unabsorbed Q4'G (in Colon) Q4G->Colon Quercetin Quercetin Aglycone (in Enterocytes) Hydrolysis->Quercetin PhaseII Phase II Metabolism (Intestine & Liver) - Glucuronidation - Sulfation - Methylation Quercetin->PhaseII Metabolites Quercetin Conjugates (in Plasma) - Glucuronides - Sulfates - Methylated forms PhaseII->Metabolites Microbiota Microbiota Degradation Colon->Microbiota PhenolicAcids Phenolic Acids Microbiota->PhenolicAcids Absorption Absorption PhenolicAcids->Absorption

Caption: Metabolic pathway of dietary Quercetin 4'-Glucoside.

Antioxidant Activity

The antioxidant capacity of quercetin and its derivatives is a cornerstone of their biological effects. This activity is primarily attributed to the quercetin aglycone, which is released following the hydrolysis of Q4'G.

Mechanisms of Action

Theoretical studies using density functional theory (DFT) have elucidated the primary mechanisms of antioxidant action:

  • Hydrogen Atom Transfer (HAT): The flavonoid directly donates a hydrogen atom from one of its hydroxyl groups to a free radical.

  • Sequential Proton Loss Electron Transfer (SPLET): The flavonoid first deprotonates, followed by the transfer of an electron to the radical. This is the dominant mechanism in polar solvents.

In solvent phases, the predicted antioxidant capacity follows the order: quercetin-4′-O-glucoside > quercetin-5-O-glucoside > quercetin > quercetin-3-O-glucoside > quercetin-7-O-glucoside > quercetin-3′-O-glucoside.

In Vitro Antioxidant Assays

While specific IC50 values for Q4'G are not widely reported, studies on quercetin aglycone provide a benchmark for the activity of its hydrolyzed form.

Table 2: In Vitro Antioxidant Activity of Quercetin

AssayIC50 Value (µg/mL)Reference
DPPH Radical Scavenging 19.17[8]
DPPH Radical Scavenging 15.90[9]
H₂O₂ Scavenging 36.22[8]
Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.[10][11]

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol (B129727). Store in an amber bottle at 4°C.[10]

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of Q4'G in methanol.

    • Serial Dilutions: Prepare a range of concentrations (e.g., 10, 25, 50, 100 µg/mL) from the stock solution.

    • Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of each test compound dilution to separate wells.

    • Add 50 µL of methanol to a control well.

    • Initiate the reaction by adding 50 µL of the 0.1 mM DPPH solution to all wells.[10]

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100[10]

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging against the compound concentration.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 50 µL of DPPH solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Q4'G & Control add_samples Add 50 µL of Sample/ Control to 96-well plate prep_sample->add_samples add_samples->add_dpph incubate Incubate 30 min in dark add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot ic50 Determine IC50 Value plot->ic50

Caption: Experimental workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity

Quercetin exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. These effects are central to the bioactivity of its precursor, Q4'G.

Mechanism of Action: NF-κB and MAPK Pathways

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate signaling cascades that lead to the production of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β). Quercetin has been shown to inhibit these pathways:

  • NF-κB Pathway: Quercetin prevents the degradation of IκB, the inhibitory protein of NF-κB. This action sequesters the NF-κB complex in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[12][13]

  • MAPK Pathway: Quercetin inhibits the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as ERK and p38, which are upstream regulators of inflammatory responses.[12][14]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_complex IκB-NF-κB (Inactive) IKK->NFkB_complex Inhibits Degradation IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Cytokines Transcription Quercetin Quercetin Quercetin->MAPK Quercetin->IKK

Caption: Quercetin's inhibition of NF-κB and MAPK inflammatory pathways.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[15][16]

  • Animals: Wistar or Sprague-Dawley rats are typically used. Animals are fasted overnight before the experiment.

  • Groups:

    • Group 1: Control (Vehicle, e.g., saline)

    • Group 2: Standard Drug (e.g., Indomethacin, 5 mg/kg)[17]

    • Group 3-n: Test Compound (Q4'G at various doses)

  • Procedure:

    • Administer the test compound or standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.[17][18]

    • Measure the initial volume of the right hind paw using a plethysmometer.[19]

    • Induce inflammation by injecting 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw.[17][19]

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[17]

  • Data Analysis:

    • Calculate the edema volume (increase in paw volume) for each animal at each time point.

    • Calculate the percentage inhibition of edema compared to the control group.

Anticancer Activity

The anticancer properties of quercetin are widely documented and include the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell survival and proliferation.[20] These effects are primarily mediated by the quercetin aglycone following the metabolism of Q4'G.

Mechanism of Action: Apoptosis Induction

Quercetin induces apoptosis through the intrinsic (mitochondrial) pathway:

  • Bcl-2 Family Modulation: Quercetin can directly bind to anti-apoptotic proteins like Bcl-2 and Bcl-xL, inhibiting their function.[21][22] This disrupts the balance between pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic proteins, favoring the former.[23]

  • Mitochondrial Disruption: The increased ratio of Bax/Bcl-2 leads to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c.[24]

  • Caspase Activation: Cytochrome c release initiates the formation of the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in apoptosis.[23][25]

G Quercetin Quercetin Bcl2 Anti-apoptotic Bcl-2, Bcl-xL Quercetin->Bcl2 Direct Binding Bax Pro-apoptotic Bax, Bad Bcl2->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes Membrane CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by Quercetin.

Mechanism of Action: PI3K/Akt Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade for cell survival, proliferation, and growth. It is often hyperactivated in cancer. Quercetin has been shown to inhibit this pathway by downregulating the phosphorylation of key components like PI3K and Akt, thereby promoting apoptosis and inhibiting proliferation.[26][27][28]

In Vitro Cytotoxicity

Quercetin demonstrates cytotoxic effects against a wide range of cancer cell lines.

Table 3: IC50 Values of Quercetin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)Incubation TimeReference
MCF-7 Breast Cancer17.2-[29]
MDA-MB-468 Breast Cancer55-[29]
T47D Breast Cancer5048 h[30]
HT-29 Colorectal Cancer81.6548 h[29]
Caco-2 Colorectal Cancer~50-[29]
HCT116 Colon Cancer>10024 h[24]
KON Oral Cancer~25-50 (estimated)24 h[31]
HCT116 Colon Cancer181.7-[32]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[33][34]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Treat the cells with various concentrations of Q4'G or quercetin aglycone for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[34]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[34]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[33][34]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[34]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value, the concentration of the compound that inhibits cell viability by 50%.

Conclusion and Future Directions

Quercetin 4'-Glucoside is a key dietary source of quercetin with high bioavailability. Its biological activities are primarily executed by its aglycone, quercetin, and its systemic metabolites. The well-established antioxidant, anti-inflammatory, and anticancer properties of quercetin highlight the therapeutic potential of Q4'G. For drug development professionals, Q4'G represents a promising natural pro-drug. Future research should focus on obtaining more direct quantitative data for Q4'G in various bioassays, exploring synergistic effects with conventional therapeutics, and developing novel formulation strategies to further enhance its delivery and efficacy in clinical settings.

References

The Natural Occurrence of Quercetin 4'-Glucoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Quercetin (B1663063) 4'-Glucoside, a prominent flavonoid glycoside, is a subject of growing interest within the scientific community due to its significant bioavailability and potential therapeutic applications. As a naturally occurring derivative of quercetin, it is found in a variety of plant-based foods. This technical guide provides an in-depth overview of the natural occurrence of Quercetin 4'-Glucoside, detailing its quantification in various sources, comprehensive experimental protocols for its analysis, and insights into its modulation of key cellular signaling pathways.

Quantitative Distribution in Natural Sources

Quercetin 4'-Glucoside is notably abundant in onions (Allium cepa), where it exists alongside other quercetin glycosides. The concentration of this specific glucoside can vary significantly depending on the onion variety and the part of the plant. The outer layers of onions generally contain higher concentrations of flavonoids. While present in other dietary sources, the most comprehensive quantitative data available is for onions.

Natural SourceVarietyPlant PartConcentration of Quercetin 4'-GlucosideReference
Onion (Allium cepa L.)YellowEdible parts13.77 mg/100 g Fresh Weight (FW)[1]
Onion (Allium cepa L.)RedEdible portion59.80 mg/100 g FW[2]
Onion (Allium cepa L.)RedSkinned39.40 mg/100 g FW[2]
Onion (Allium cepa L.)PinkSkinned30.20 mg/100 g FW[2]
Onion (Allium cepa L.)RedEdible parts30.01 mg/100 g FW[2]
Onion (Allium cepa L.)Red-114.30 mg/100 g FW[2]
Onion (Allium cepa L.)Chartreuse-Constitutes on average 2.4% of total quercetin glycosides.[3]
Onion (Allium cepa L.)Red-Constitutes on average 2.4% of total quercetin glycosides.[3]
Onion (Allium cepa L.)Yellow-Constitutes on average 2.4% of total quercetin glycosides.[3]

Experimental Protocols for Analysis

The accurate quantification and characterization of Quercetin 4'-Glucoside in plant matrices necessitate robust experimental protocols. The following sections outline a synthesized methodology based on established high-performance liquid chromatography (HPLC) techniques.

Sample Preparation and Extraction

This protocol describes a general procedure for the extraction of Quercetin 4'-Glucoside from onion samples.

Materials:

  • Fresh onion tissue

  • Liquid nitrogen

  • Freeze-dryer

  • Analytical mill

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Solid-Phase Extraction (SPE) C18 cartridges

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Sample Homogenization: Freeze fresh onion tissue in liquid nitrogen and grind to a fine powder using an analytical mill.

  • Lyophilization: Lyophilize the powdered sample to remove water.

  • Solvent Extraction:

    • Accurately weigh approximately 1 gram of the lyophilized onion powder.

    • Add 20 mL of 80% aqueous methanol.

    • Vortex the mixture for 5 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 20 mL of 80% aqueous methanol.

    • Pool the supernatants.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the pooled supernatant onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove sugars and other polar impurities.

    • Elute the flavonoids with 5 mL of methanol.

  • Final Preparation:

    • Evaporate the methanolic eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

    • Filter the reconstituted sample through a 0.45 µm syringe filter prior to injection into the HPLC system.

High-Performance Liquid Chromatography (HPLC) Quantification

This section details the instrumental parameters for the separation and quantification of Quercetin 4'-Glucoside.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: Increase to 40% B

    • 25-30 min: Increase to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B

    • 40-45 min: Re-equilibration at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 350 nm.

  • Injection Volume: 20 µL.

  • Standard: A certified reference standard of Quercetin 4'-Glucoside should be used to create a calibration curve for quantification.

Signaling Pathway Modulation

Recent research has begun to elucidate the specific molecular mechanisms through which Quercetin 4'-Glucoside exerts its biological effects. A notable finding is its direct inhibitory action on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. Furthermore, as Quercetin 4'-Glucoside is metabolized to its aglycone form, quercetin, it indirectly influences other critical signaling cascades, including the NF-κB and MAPK pathways.

VEGFR2 Signaling Pathway Inhibition by Quercetin 4'-Glucoside

Quercetin 4'-O-β-D-glucopyranoside has been shown to inhibit angiogenesis by directly suppressing the VEGF-induced phosphorylation of VEGFR2.[3] This inhibition subsequently downregulates key downstream kinases such as c-Src, FAK, ERK, AKT, and mTOR, ultimately leading to the induction of apoptosis in endothelial cells.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Phosphorylation Q4G Quercetin 4'-Glucoside Q4G->P_VEGFR2 Inhibits Downstream Downstream Signaling (c-Src, FAK, ERK, AKT, mTOR) P_VEGFR2->Downstream Activates Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

VEGFR2 signaling inhibition by Quercetin 4'-Glucoside.
NF-κB and MAPK Signaling Pathway Modulation by Quercetin (Metabolite)

Upon absorption and metabolism, Quercetin 4'-Glucoside is converted to quercetin. Quercetin is a well-documented inhibitor of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response. By inhibiting these pathways, quercetin reduces the production of pro-inflammatory cytokines.

Inflammatory_Pathways Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (p38, ERK) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway IκBα Degradation Inflammatory_Stimuli->NFkB_Pathway Quercetin Quercetin (from Quercetin 4'-Glucoside) Quercetin->MAPK_Pathway Inhibits Quercetin->NFkB_Pathway Inhibits NFkB_Activation NF-κB Activation & Translocation MAPK_Pathway->NFkB_Activation NFkB_Pathway->NFkB_Activation Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β) NFkB_Activation->Cytokines

Inhibition of NF-κB and MAPK pathways by Quercetin.

Conclusion

Quercetin 4'-Glucoside is a significant dietary flavonoid, with onions being a particularly rich source. The provided experimental protocols offer a robust framework for its accurate quantification in plant materials. The elucidation of its direct inhibitory effect on the VEGFR2 signaling pathway, and the established anti-inflammatory actions of its metabolite, quercetin, highlight the therapeutic potential of this natural compound. Further research into the direct signaling effects of Quercetin 4'-Glucoside and its presence in a wider range of botanicals will be crucial for advancing its application in drug development and nutritional science.

References

Methodological & Application

Application Notes and Protocols for the Use of Quercetin 4'-Glucoside-d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063), a flavonoid abundant in various fruits and vegetables, has garnered significant attention for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its clinical application is often limited by poor bioavailability.[1] Quercetin primarily exists in nature as glycosides, such as Quercetin 4'-Glucoside. Understanding the pharmacokinetics of these glycosides is crucial for developing effective quercetin-based therapies. Stable isotope-labeled internal standards are indispensable for accurate quantification of analytes in biological matrices by mass spectrometry. Quercetin 4'-Glucoside-d3, a deuterated form of Quercetin 4'-Glucoside, serves as an ideal internal standard for pharmacokinetic studies due to its chemical similarity to the analyte and its distinct mass, allowing for precise and accurate quantification by correcting for matrix effects and variations during sample processing.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in pharmacokinetic studies of quercetin and its glycosides.

Data Presentation: Pharmacokinetic Parameters of Quercetin Glucosides

The following tables summarize key pharmacokinetic parameters of quercetin following administration of different quercetin glucosides in humans and rats. This data, compiled from various studies, highlights the rapid absorption of quercetin glucosides.

Table 1: Pharmacokinetic Parameters of Quercetin in Human Plasma After Oral Administration of Quercetin Glucosides

ParameterQuercetin-3-Glucoside (325 µmol)Quercetin-4'-Glucoside (331 µmol)Onion Supplement (100 mg Quercetin equivalent)
Cmax (µmol/L) 5.0 ± 1.04.5 ± 0.72.3 ± 1.5 (µg/mL)
Tmax (min) 37 ± 1227 ± 542 ± 12
t½ (h) 18.5 ± 0.817.7 ± 0.9~11

Data compiled from multiple sources.[3][4][5] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life.

Table 2: Pharmacokinetic Parameters of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside (QGR) in Rat Plasma

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (min)AUC (ng·h/mL)t½ (min)Bioavailability (%)
Intravenous 20-----
Oral 4014.830-236.87 ± 28.593.41 ± 1.21

Data from a study on a related quercetin glycoside, QGR, provides insights into the pharmacokinetics in rats. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; t½: Elimination half-life.

Experimental Protocols

Protocol 1: Quantification of Quercetin and its Metabolites in Plasma using UPLC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical procedure for analyzing plasma samples from a pharmacokinetic study.

1. Materials and Reagents:

  • This compound (Internal Standard, IS)

  • Quercetin, Quercetin 4'-Glucoside, and other relevant standards

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Blank plasma (human or animal, as per study design)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

2. Preparation of Standard and Internal Standard Solutions:

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and analytical standards in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standard solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of, for example, 100 ng/mL. The optimal concentration should be determined during method development.

3. Sample Preparation (Protein Precipitation Method):

  • Thaw frozen plasma samples on ice.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Conditions (Example):

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: Acquity BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient could be:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • MRM Transitions:

    • Quercetin: m/z 301 > 151

    • Quercetin 4'-Glucoside: m/z 463 > 301

    • This compound (IS): m/z 466 > 304 (hypothetical, exact mass to be confirmed)

  • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the standards.

  • Use the regression equation from the calibration curve to calculate the concentration of the analyte in the unknown plasma samples.

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are then calculated using appropriate software (e.g., WinNonlin).

Visualizations

Signaling Pathways and Workflows

Quercetin_Metabolism cluster_ingestion Oral Ingestion cluster_absorption Small Intestine cluster_metabolism Liver (First-Pass Metabolism) cluster_circulation Systemic Circulation Quercetin_Glycosides Quercetin Glycosides (e.g., Quercetin 4'-Glucoside) Hydrolysis Hydrolysis by β-glucosidases Quercetin_Glycosides->Hydrolysis Digestion Quercetin_Aglycone Quercetin Aglycone Hydrolysis->Quercetin_Aglycone Absorption Absorption into Enterocytes Quercetin_Aglycone->Absorption Phase_II_Enzymes Phase II Enzymes (UGTs, SULTs) Absorption->Phase_II_Enzymes Portal Vein Metabolites Conjugated Metabolites (Glucuronides, Sulfates) Phase_II_Enzymes->Metabolites Plasma_Metabolites Circulating Metabolites Metabolites->Plasma_Metabolites

Caption: Simplified metabolic pathway of quercetin glycosides.

PK_Workflow Dosing Dosing of Quercetin 4'-Glucoside in Subjects Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation/SPE) Plasma_Separation->Sample_Preparation IS_Spiking Spiking with Quercetin 4'-Glucoside-d3 (IS) Sample_Preparation->IS_Spiking UPLC_MSMS UPLC-MS/MS Analysis IS_Spiking->UPLC_MSMS Data_Analysis Data Analysis and PK Parameter Calculation UPLC_MSMS->Data_Analysis Logical_Relationship Analyte Quercetin 4'-Glucoside (Analyte) LCMS LC-MS/MS System Analyte->LCMS IS This compound (Internal Standard) IS->LCMS Ratio Peak Area Ratio (Analyte/IS) LCMS->Ratio Detection Concentration Accurate Concentration Determination Ratio->Concentration Calibration Curve

References

Application Note: Quercetin 4'-Glucoside-d3 for Metabolite Identification and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quercetin (B1663063), a prominent dietary flavonoid found in foods like onions and apples, is extensively studied for its antioxidant, anti-inflammatory, and anti-tumor properties.[1][2] Upon ingestion, quercetin glycosides, such as Quercetin 4'-Glucoside, are hydrolyzed to the aglycone, quercetin, which then undergoes extensive Phase II metabolism in the small intestine and liver.[3][4][5] This results in various conjugated metabolites, primarily glucuronides and sulfates, which are the primary forms found circulating in plasma.[1][3][6][7][8]

Accurate identification and quantification of these metabolites are crucial for understanding quercetin's bioavailability, pharmacokinetic profile, and biological activity. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based metabolomics for achieving accurate quantification.[9][10][11] Quercetin 4'-Glucoside-d3 serves as an ideal internal standard for studying the metabolism of quercetin glucosides. It mimics the metabolic fate of its unlabeled counterpart, allowing for precise correction of variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects.[9][10]

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for quantitative analysis. The core principle involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound) to the sample at the beginning of the workflow.[10] This "internal standard" is chemically identical to the endogenous analyte but has a different mass due to the isotopic label.

Key advantages include:

  • Correction for Matrix Effects: The standard and analyte co-elute chromatographically and experience similar ionization suppression or enhancement in the mass spectrometer, allowing for accurate ratio-based quantification.[9]

  • Improved Accuracy and Precision: It accounts for analyte loss during sample extraction, processing, and injection, significantly improving the reliability and reproducibility of results.[11]

  • Metabolic Fate Tracking: The labeled standard can be used to trace the formation of specific metabolites, as the deuterium (B1214612) label will be incorporated into the downstream metabolic products.

While deuterium (²H) is a commonly used isotope, it's important to ensure the label is on a chemically stable position to prevent back-exchange.[12][13] For robust quantitative studies, careful method development is essential.[12]

Metabolic Pathway of Quercetin 4'-Glucoside

Following oral administration, Quercetin 4'-Glucoside is not directly absorbed. In the small intestine, the glucoside moiety is cleaved by brush border enzymes, releasing the quercetin aglycone.[4] This aglycone is then rapidly metabolized by Phase II enzymes within the enterocytes and later in the liver, leading to the formation of various conjugated metabolites that enter systemic circulation.[3][4]

cluster_ingestion Gastrointestinal Tract cluster_metabolism Systemic Circulation & Tissues cluster_excretion Excretion Q4G_d3 This compound (Ingested) Q_d3 Quercetin-d3 Aglycone Q4G_d3->Q_d3 Hydrolysis (Small Intestine) Metabolites_d3 Labeled Phase II Metabolites (Glucuronides-d3, Sulfates-d3, Methylates-d3) Q_d3->Metabolites_d3 Phase II Metabolism (Liver, Intestine) Excreted Excreted Metabolites-d3 (Urine, Feces) Metabolites_d3->Excreted

Caption: Metabolic pathway of this compound.

Experimental Workflow for Metabolite Analysis

A typical workflow for identifying and quantifying quercetin metabolites using this compound involves several key steps from sample collection to data analysis. This process ensures that the internal standard is integrated at the earliest stage to account for variability throughout the procedure.

Sample 1. Sample Collection (Plasma, Urine, Tissue) Spike 2. Spike with Internal Standard (this compound) Sample->Spike Extract 3. Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extract Analyze 4. LC-MS/MS Analysis (UPLC-QqQ MS) Extract->Analyze Data 5. Data Processing (Peak Integration, Quantification) Analyze->Data Report 6. Reporting (Metabolite Identification, Concentration Calculation) Data->Report

Caption: General experimental workflow for metabolite analysis.

Detailed Experimental Protocols

Protocol for Plasma Sample Preparation

This protocol outlines a standard protein precipitation method for extracting quercetin metabolites from plasma samples.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Aliquot: Transfer 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of this compound working solution (e.g., at 1 µg/mL in methanol) to each plasma sample. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis

The following tables provide typical parameters for a UPLC-Triple Quadrupole (QqQ) Mass Spectrometry method for the analysis of quercetin and its metabolites.[14][15][16]

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
System UPLC System
Column Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[14][15]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min[14][15]
Gradient 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10-10.1 min), 5% B (10.1-12 min)
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Table 2: Mass Spectrometry (MS/MS) Parameters

Multiple Reaction Monitoring (MRM) is used for its high sensitivity and selectivity.[15] The electrospray ionization (ESI) source is typically operated in negative mode, which provides excellent sensitivity for flavonoids.[15]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Ionization Mode
Quercetin301.0151.0 / 179.05025 / 20Negative
Quercetin-Glucuronide477.1301.05022Negative
Quercetin-Sulfate381.0301.05030Negative
Isorhamnetin (Methyl-Quercetin)315.0300.05020Negative
This compound (IS) 466.1 304.0 50 20 Negative
Quercetin-d3 (from IS) 304.0 151.0 / 179.0 50 25 / 20 Negative

Note: Product ions for quercetin represent characteristic fragments of the aglycone.[17][18] The primary fragmentation of quercetin glycosides, glucuronides, and sulfates is the loss of the conjugate moiety to yield the aglycone ion (m/z 301.0).[5][17] The MRM transitions for the deuterated standard are shifted by the mass of the deuterium atoms.

Data Analysis and Quantification

The quantification of each analyte is based on the ratio of its peak area to the peak area of the corresponding internal standard. A calibration curve is generated using standards of known concentrations to determine the absolute concentration of the metabolites in the samples.

cluster_inputs LC-MS/MS Data cluster_processing Calculation cluster_output Result Analyte_Area Analyte Peak Area Ratio Calculate Area Ratio (Analyte / IS) Analyte_Area->Ratio IS_Area Internal Standard Peak Area (d3) IS_Area->Ratio Concentration Final Analyte Concentration Ratio->Concentration Cal_Curve Calibration Curve (Known Concentrations) Cal_Curve->Concentration

Caption: Logical flow of data analysis for quantification.

By following these protocols and principles, researchers can confidently identify and quantify quercetin metabolites in various biological matrices, leading to a deeper understanding of the pharmacokinetic and pharmacodynamic properties of this important dietary flavonoid.

References

Application Notes and Protocols: Quercetin 4'-Glucoside-d3 in Food Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Quercetin (B1663063) 4'-Glucoside-d3 as an internal standard for the accurate quantification of quercetin and its glycosides in various food matrices. The protocols detailed below leverage the principle of Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure high accuracy, precision, and reliability by correcting for matrix effects and variations in sample preparation and instrument response.

Introduction to Quercetin and the Need for Accurate Analysis

Quercetin, a prominent dietary flavonoid found in fruits, vegetables, and grains, is of significant interest due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2] In food, quercetin predominantly exists as various glycosides, such as quercetin-3-glucoside, quercetin-4'-glucoside, and rutin.[1][3] Accurate quantification of these compounds in food is crucial for nutritional assessment, quality control, and understanding their bioavailability and metabolism.

The complexity of food matrices often leads to analytical challenges, including ion suppression or enhancement in mass spectrometry.[4] The use of a stable isotope-labeled internal standard, such as Quercetin 4'-Glucoside-d3, is the gold standard for mitigating these issues.[4][5] This internal standard closely mimics the chemical and physical properties of the analyte, ensuring that it behaves similarly during extraction, derivatization, and ionization, thus providing superior accuracy in quantification.[4]

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis is a robust analytical technique for quantitative analysis. A known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical procedure. This labeled compound serves as an internal standard. Since the labeled and unlabeled compounds have nearly identical chemical properties, they experience the same losses during sample preparation and the same ionization efficiency in the mass spectrometer. The concentration of the native analyte is then determined by measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard.

Experimental Protocols

Protocol 1: Quantification of Quercetin Glycosides in Solid Food Matrices (e.g., Onion, Apple, Berries)

This protocol outlines the extraction and analysis of quercetin glycosides from solid food samples using this compound as an internal standard.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh approximately 10 g of the fresh food sample and homogenize it to a fine pulp. For dried samples, use 1 g and grind to a fine powder.

  • Internal Standard Spiking: To a 1 g aliquot of the homogenized sample, add a known concentration of this compound solution in methanol (B129727) (e.g., 100 µL of a 10 µg/mL solution).

  • Extraction: Add 10 mL of 80% methanol containing 0.1% formic acid. Vortex vigorously for 1 minute and then sonicate for 30 minutes in a water bath at 40°C.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant. Repeat the extraction step on the pellet with another 10 mL of the extraction solvent to ensure complete extraction.

  • Evaporation and Reconstitution: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of flavonoid glycosides.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. The flow rate is typically 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode is commonly used.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and the internal standard. The transitions for Quercetin 4'-Glucoside and its deuterated counterpart would be:

    • Quercetin 4'-Glucoside: m/z 463.1 → 301.0

    • This compound: m/z 466.1 → 304.0

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of quercetin glycosides in the sample by interpolating the peak area ratio from the calibration curve.

Protocol 2: Analysis of Total Quercetin after Acid Hydrolysis

This protocol is used to determine the total quercetin content by hydrolyzing all quercetin glycosides to the quercetin aglycone.

1. Sample Preparation and Hydrolysis:

  • Follow the homogenization and internal standard spiking steps from Protocol 1.

  • Extraction: Perform the initial extraction with 10 mL of 80% methanol.

  • Hydrolysis: After centrifugation, take the supernatant and add an equal volume of 2 M hydrochloric acid. Heat the mixture at 90°C for 2 hours in a capped tube.

  • Neutralization and Extraction: Cool the hydrolysate to room temperature. Neutralize with sodium hydroxide. Extract the quercetin aglycone twice with 10 mL of ethyl acetate (B1210297).

  • Evaporation and Reconstitution: Combine the ethyl acetate fractions, evaporate to dryness, and reconstitute in 1 mL of the initial mobile phase.

  • Filtration: Filter through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis:

  • Use the same LC system and column as in Protocol 1.

  • MRM Transitions:

    • Quercetin: m/z 301.0 → 151.0

    • Quercetin-d3 (from hydrolysis of internal standard): m/z 304.0 → 154.0

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of quercetin and its glycosides in food matrices using LC-MS/MS with stable isotope dilution analysis. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.

ParameterTypical ValueReference
**Linearity (R²) **> 0.99[6]
Limit of Detection (LOD) 0.1 - 1.0 µg/kg[5]
Limit of Quantification (LOQ) 0.3 - 3.0 µg/kg[5]
Recovery 85% - 115%[5]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%

Visualizations

Experimental Workflow

G Figure 1: General workflow for the quantification of quercetin glycosides using SIDA LC-MS/MS. cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Food Sample (e.g., Onion) Homogenize Homogenization Sample->Homogenize Spike Spike with Quercetin 4'-Glucoside-d3 (IS) Homogenize->Spike Extract Solvent Extraction Spike->Extract Hydrolysis Acid Hydrolysis (Optional) Extract->Hydrolysis for total quercetin Cleanup Clean-up / Concentration Extract->Cleanup Hydrolysis->Cleanup LC UHPLC Separation (C18 Column) Cleanup->LC MS Tandem MS Detection (ESI-, MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result G Figure 2: Simplified metabolic pathway of quercetin glycosides after ingestion. cluster_ingestion Dietary Intake cluster_gut Gastrointestinal Tract cluster_metabolism Systemic Circulation & Metabolism Food Quercetin Glycosides (e.g., Quercetin 4'-Glucoside) in Food Matrix Hydrolysis Small Intestine: Hydrolysis by β-glucosidases Food->Hydrolysis Aglycone Quercetin Aglycone Hydrolysis->Aglycone Absorption Absorption into Enterocytes Aglycone->Absorption PhaseII Phase II Metabolism (Liver, Intestine) Absorption->PhaseII Metabolites Conjugated Metabolites (Glucuronides, Sulfates) PhaseII->Metabolites Circulation Circulation in Blood Metabolites->Circulation Excretion Excretion Circulation->Excretion

References

Application Note: Quantitative Analysis of Quercetin Metabolites in Human Plasma Using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercetin (B1663063), a prominent dietary flavonoid found in many fruits, vegetables, and grains, has garnered significant attention for its potential health benefits, including antioxidant and anti-inflammatory properties. Following ingestion, quercetin undergoes extensive metabolism in the body, primarily in the gut and liver, leading to the formation of various conjugated metabolites, such as glucuronides, sulfates, and methylated forms.[1][2][3] To accurately assess the bioavailability and pharmacokinetic profile of quercetin, reliable and robust analytical methods for the quantification of its major metabolites in biological matrices are essential.

This application note describes a highly selective and sensitive method for the simultaneous quantification of major quercetin metabolites in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method employs a stable isotope-labeled internal standard, Quercetin 4'-Glucoside-d3, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This methodology is particularly suited for researchers in the fields of pharmacology, toxicology, and drug development who require precise pharmacokinetic data.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol outlines the extraction of quercetin metabolites from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • This compound internal standard (IS) solution (100 ng/mL in methanol)

  • Formic acid

  • Acetonitrile (ACN)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., Oasis HLB, 30 mg, 1 cc)

Procedure:

  • Thaw plasma samples at room temperature.

  • Centrifuge plasma at 4000 x g for 10 minutes at 4°C to pellet any particulates.

  • In a clean microcentrifuge tube, aliquot 200 µL of plasma.

  • Add 20 µL of the this compound internal standard solution.

  • Add 200 µL of 2% formic acid in water and vortex for 30 seconds.

  • Condition the SPE cartridge:

    • Add 1 mL of methanol.

    • Add 1 mL of water.

  • Load the sample:

    • Load the entire pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge:

    • Wash with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analytes:

    • Elute the quercetin metabolites and the internal standard with 1 mL of acetonitrile.

  • Dry down:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Transfer:

    • Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity II or equivalent)[4]

  • Triple quadrupole mass spectrometer (e.g., Agilent 6530 or equivalent)[4]

UHPLC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 min

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3500 V
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Analysis Mode Multiple Reaction Monitoring (MRM)
Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using known concentrations of quercetin metabolite standards spiked into a blank matrix. The peak area ratio of the analyte to the internal standard (this compound) is plotted against the concentration of the standards. The concentration of quercetin metabolites in the unknown samples is then determined from this calibration curve.

Quantitative Data

The following table summarizes the optimized Multiple Reaction Monitoring (MRM) transitions for the major quercetin metabolites and the internal standard. These transitions are crucial for the selective and sensitive detection of the analytes in a complex matrix like plasma.

Table 1: MRM Transitions for Quercetin Metabolites and Internal Standard

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Quercetin-3-glucuronide477.1301.020
Quercetin-3'-sulfate381.0301.025
Isorhamnetin-3-glucuronide491.1315.022
This compound (IS) 466.1 302.0 18

Visualizations

Quercetin Metabolism Pathway

The following diagram illustrates the primary metabolic pathways of quercetin after oral administration. Ingested quercetin glycosides are first hydrolyzed to quercetin aglycone in the small intestine. The aglycone is then rapidly metabolized in the enterocytes and the liver through Phase II biotransformation enzymes, leading to the formation of glucuronidated, sulfated, and methylated conjugates that enter systemic circulation.[2][4][5]

Quercetin_Metabolism Quercetin_Glycosides Quercetin Glycosides (from diet) Quercetin_Aglycone Quercetin Aglycone Quercetin_Glycosides->Quercetin_Aglycone Hydrolysis (Small Intestine) Phase_II_Enzymes Phase II Enzymes (UGTs, SULTs, COMT) Quercetin_Aglycone->Phase_II_Enzymes Metabolites Quercetin Metabolites (Glucuronides, Sulfates, Methylated forms) Phase_II_Enzymes->Metabolites Conjugation (Gut & Liver) Circulation Systemic Circulation Metabolites->Circulation Excretion Excretion (Urine, Feces) Circulation->Excretion

Caption: Simplified metabolic pathway of dietary quercetin.

Experimental Workflow

The diagram below outlines the key steps in the analytical workflow for the quantitation of quercetin metabolites in plasma, from sample collection to data analysis.

Experimental_Workflow start Plasma Sample Collection spike Spike with IS (this compound) start->spike spe Solid-Phase Extraction (SPE) spike->spe dry Dry Down & Reconstitute spe->dry lcms UHPLC-MS/MS Analysis (MRM) dry->lcms data Data Processing & Quantification lcms->data end Pharmacokinetic Results data->end

Caption: Analytical workflow for quercetin metabolite quantitation.

Conclusion

The described UHPLC-MS/MS method, utilizing a stable isotope-labeled internal standard (this compound), provides a reliable, sensitive, and specific approach for the quantification of major quercetin metabolites in human plasma. The detailed protocols for sample preparation and instrumental analysis, along with the optimized MRM transitions, offer a robust framework for researchers investigating the pharmacokinetics of quercetin. This method is well-suited for supporting drug development and clinical studies aimed at understanding the physiological effects of this important dietary flavonoid.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Quercetin 4'-Glucoside using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of Quercetin (B1663063) 4'-Glucoside in biological matrices. The use of a stable isotope-labeled internal standard, Quercetin 4'-Glucoside-d3, ensures high accuracy and precision by correcting for matrix effects and variability in sample processing and instrument response.[1] This method is suitable for pharmacokinetic studies, metabolism research, and the analysis of natural product extracts.

Introduction

Quercetin and its glycosides are flavonoids widely distributed in plants and are known for their various physiological effects, including antioxidant and anti-inflammatory properties.[2] Quercetin 4'-O-glucoside is a common form of quercetin found in foods like onions.[3] Accurate quantification of these compounds in biological samples is crucial for understanding their bioavailability, metabolism, and therapeutic potential. LC-MS/MS offers the high selectivity and sensitivity required for such analyses.[4] The use of a deuterated internal standard, which co-elutes with the analyte and has nearly identical chemical properties and ionization efficiency, is the gold standard for quantitative mass spectrometry, minimizing analytical variability.[1][5]

Experimental Workflow

The overall experimental workflow for the quantification of Quercetin 4'-Glucoside is depicted in the following diagram.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Extract Liquid-Liquid or Solid-Phase Extraction Precipitate->Extract Evaporate Evaporation and Reconstitution Extract->Evaporate FinalSample Final Sample for Injection Evaporate->FinalSample LC UPLC/HPLC Separation FinalSample->LC MS Tandem Mass Spectrometry (MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Experimental workflow for Quercetin 4'-Glucoside quantification.

Materials and Methods

Reagents and Chemicals
  • Quercetin 4'-Glucoside (≥98% purity)

  • This compound (≥98% purity, isotopic purity ≥99%)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (≥98%)

  • Blank biological matrix (e.g., human plasma)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Quercetin 4'-Glucoside and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Quercetin 4'-Glucoside primary stock solution in 50% methanol to create calibration standards.

  • Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution in 50% methanol to a final concentration of 100 ng/mL.

Sample Preparation Protocol

This protocol is a general guideline for plasma samples and may require optimization for other matrices.

  • To 100 µL of plasma sample, add 10 µL of the IS working solution (100 ng/mL this compound).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[6]

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Vortex, centrifuge, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.[7][8]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

  • Flow Rate: 0.4 mL/min.[7][8]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Negative.[7][8]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Capillary Voltage: 4000 V[9]

    • Drying Gas Temperature: 350°C[9]

    • Nebulizer Pressure: 55 psi[9]

Quantitative Data

The following table summarizes the optimized MRM parameters for Quercetin 4'-Glucoside and its deuterated internal standard. The primary fragmentation pathway involves the loss of the glucoside moiety to form the quercetin aglycone.[10]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Quercetin 4'-Glucoside463.1301.010020
This compound (IS)466.1304.010020

Signaling Pathway and Fragmentation

The fragmentation of Quercetin 4'-Glucoside in the mass spectrometer is a key aspect of this method. The diagram below illustrates the proposed fragmentation pattern.

fragmentation cluster_precursor Precursor Ion cluster_product Product Ion Precursor Quercetin 4'-Glucoside [M-H]⁻ m/z 463.1 Product Quercetin Aglycone [M-H-glucoside]⁻ m/z 301.0 Precursor->Product Collision-Induced Dissociation (-162 Da)

Caption: Fragmentation of Quercetin 4'-Glucoside.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a sensitive and specific LC-MS/MS method for the quantification of Quercetin 4'-Glucoside. The use of a deuterated internal standard, this compound, ensures the reliability and accuracy of the results. This method can be readily adapted for various research and drug development applications.

References

Application Note: High-Throughput Analysis of Quercetin 4'-Glucoside-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Quercetin (B1663063) 4'-Glucoside-d3 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, ensuring efficient removal of matrix interferences and high recovery. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies and metabolism research involving quercetin and its derivatives.

Introduction

Quercetin, a flavonoid found in many fruits and vegetables, is extensively studied for its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2][3] Following ingestion, quercetin glycosides are metabolized into various conjugated forms, including glucuronides and sulfates.[4][5][6] To accurately study its pharmacokinetics and bioavailability, stable isotope-labeled internal standards, such as Quercetin 4'-Glucoside-d3, are crucial for precise quantification by LC-MS/MS.[7]

This application note provides a comprehensive protocol for the sample preparation and subsequent analysis of this compound from human plasma. The described protein precipitation method is simple, rapid, and amenable to automation, making it ideal for high-throughput analysis.[8][9]

Signaling Pathways Involving Quercetin

Quercetin is known to modulate several key cellular signaling pathways, which contributes to its diverse biological activities. These pathways are critical in processes like cell proliferation, inflammation, and apoptosis.[1][10][11] Understanding these interactions is fundamental in drug development and disease research. Quercetin has been shown to influence the PI3K, MAPK, and WNT signaling cascades, often leading to the inhibition of cancer cell growth.[1] Additionally, it can activate the Nrf2 signaling pathway, which is crucial for antioxidant defense and neuroprotection.[12][13]

Quercetin_Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular Processes Quercetin Quercetin PI3K PI3K Pathway Quercetin->PI3K Modulates MAPK MAPK Pathway Quercetin->MAPK Modulates WNT WNT Pathway Quercetin->WNT Modulates Nrf2 Nrf2 Pathway Quercetin->Nrf2 Activates Proliferation Cell Proliferation (Inhibition) PI3K->Proliferation Apoptosis Apoptosis (Induction) PI3K->Apoptosis MAPK->Proliferation WNT->Proliferation Antioxidant Antioxidant Response (Activation) Nrf2->Antioxidant

Caption: Quercetin's modulation of key signaling pathways.

Experimental Protocols

Plasma Sample Preparation: Protein Precipitation

This protocol describes the removal of proteins from plasma samples, a critical step to prevent column clogging and ion suppression in the mass spectrometer.[14]

Materials:

  • Human plasma samples

  • This compound internal standard (IS) stock solution

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • 96-well collection plate

Procedure:

  • Allow frozen plasma samples to thaw completely at room temperature.

  • Vortex the plasma samples gently to ensure homogeneity.

  • In a clean 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

  • Spike the sample with an appropriate amount of this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).[8][9]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully aspirate the supernatant and transfer it to a clean well in a 96-well collection plate.

  • The samples are now ready for LC-MS/MS analysis.

Optional Cleanup: Solid-Phase Extraction (SPE)

For samples requiring further cleanup to remove interfering substances, an optional SPE step can be employed.[15]

Materials:

  • Supernatant from protein precipitation

  • SPE cartridges (e.g., Oasis HLB)

  • SPE vacuum manifold

  • Methanol (B129727), HPLC grade

  • Deionized water

  • Nitrogen evaporator

Procedure:

  • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Experimental Workflow Diagram

The following diagram illustrates the sample preparation and analysis workflow.

experimental_workflow plasma 1. Plasma Sample Collection spike 2. Spike with Internal Standard (this compound) plasma->spike precipitate 3. Protein Precipitation (Acetonitrile) spike->precipitate centrifuge 4. Centrifugation precipitate->centrifuge supernatant 5. Supernatant Transfer centrifuge->supernatant lcms 6. LC-MS/MS Analysis supernatant->lcms data 7. Data Analysis lcms->data

Caption: Workflow for this compound analysis.

LC-MS/MS Analysis

The analysis is performed using a UHPLC system coupled to a triple quadrupole mass spectrometer.[4][16][17]

Instrumentation:

  • UHPLC System (e.g., Agilent 1290 Infinity)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6530 Accurate-Mass Q-TOF) with Electrospray Ionization (ESI)

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40°C

| Injection Volume | 5 µL |

Mass Spectrometry Parameters:

Parameter Value
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3500 V
Gas Temperature 325°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi

| MRM Transitions | To be optimized for Quercetin 4'-Glucoside and this compound |

Data Presentation

The following table summarizes the expected performance characteristics of the analytical method. These values are representative and should be validated in the user's laboratory.

ParameterExpected Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1-10 ng/mL
Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Recovery > 85%

Conclusion

The described method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation protocol is efficient and reproducible, making it well-suited for routine analysis in a research or drug development setting. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.

References

Application Note and Protocol for the Quantification of Quercetin 4'-Glucoside-d3 in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Quercetin (B1663063), a flavonoid found in numerous fruits and vegetables, is of significant interest to the scientific community due to its potential antioxidant and health-promoting properties. It primarily exists in nature as glycosides, such as Quercetin 4'-Glucoside. Understanding the pharmacokinetics and metabolism of these glycosides is crucial for evaluating their bioavailability and efficacy. While quercetin glycosides are extensively metabolized in vivo, with glucuronidated and sulfated forms being the predominant metabolites in plasma after oral ingestion, there are specific research applications that necessitate the direct quantification of the parent glycoside.[1][2][3][4][5][6] These applications include in vitro metabolism studies, cell culture experiments, and pharmacokinetic analyses following direct administration of the glycoside.

This document provides a detailed protocol for the quantitative analysis of Quercetin 4'-Glucoside in plasma samples using a stable isotope-labeled internal standard, Quercetin 4'-Glucoside-d3. The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response. The method described herein utilizes ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and selective technique for the analysis of small molecules in complex biological matrices.[7][8][9][10]

Principle

This method employs a protein precipitation technique for the extraction of Quercetin 4'-Glucoside and its deuterated internal standard, this compound, from plasma. The extracted analytes are then separated using reversed-phase UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix.

Materials and Reagents

Material/ReagentSupplierGrade
Quercetin 4'-Glucosidee.g., Sigma-Aldrich≥98%
This compounde.g., Toronto Research Chemicals≥98%, Deuterated
Acetonitrile (B52724)e.g., Fisher ScientificLC-MS Grade
Methanol (B129727)e.g., Fisher ScientificLC-MS Grade
Formic Acide.g., Thermo Fisher ScientificLC-MS Grade
Ultrapure WaterIn-house (e.g., Milli-Q)18.2 MΩ·cm
Human Plasma (K2EDTA)e.g., BioIVTPooled, Blank
Microcentrifuge Tubese.g., Eppendorf1.5 mL
Autosampler Vialse.g., WatersLC-MS Certified

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Quercetin 4'-Glucoside and this compound and dissolve each in 1 mL of methanol to obtain 1 mg/mL primary stock solutions.

    • Vortex thoroughly to ensure complete dissolution.

    • Store at -20°C in amber glass vials.

  • Intermediate and Working Standard Solutions:

    • Prepare a series of working standard solutions of Quercetin 4'-Glucoside by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

    • Prepare a working internal standard (IS) solution of this compound at a suitable concentration (e.g., 100 ng/mL) by diluting the IS primary stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Curve and Quality Control Samples
  • Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions of Quercetin 4'-Glucoside.

  • The final concentration of the organic solvent from the spiking solution should be less than 5% of the total plasma volume.

  • A typical calibration curve might range from 1 to 1000 ng/mL.

  • QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Protein Precipitation
  • Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and QC.

  • Add 50 µL of plasma sample, calibration standard, or QC to the appropriately labeled tube.

  • Add 10 µL of the working IS solution (this compound) to each tube, except for blank matrix samples.

  • Vortex briefly to mix.

  • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

UPLC-MS/MS Method

The following are typical parameters for the analysis. Optimization may be required depending on the specific instrumentation used.

UPLC Parameters
ParameterValue
Column Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient See Table below

UPLC Gradient Program

Time (min)%A%B
0.0955
0.5955
3.0595
4.0595
4.1955
5.0955
MS/MS Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Quercetin 4'-Glucoside463.1301.03520
This compound466.1304.03520

Note: The exact m/z values and optimal cone and collision energies may vary slightly and should be optimized for the specific instrument used.

Data Analysis

  • Integrate the peak areas for both Quercetin 4'-Glucoside and this compound.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a linear regression with a weighting factor (e.g., 1/x or 1/x²) to fit the calibration curve.

  • Determine the concentration of Quercetin 4'-Glucoside in the unknown samples and QCs by back-calculating from the calibration curve.

Method Validation

A full validation of this method should be performed according to the relevant regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, and stability. Key validation parameters include:

  • Selectivity: Analysis of blank plasma from multiple sources to check for interferences.

  • Linearity and Range: Assessing the linear relationship between concentration and response.

  • Accuracy and Precision: Intra- and inter-day analysis of QC samples.

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in plasma under various conditions (bench-top, freeze-thaw, long-term storage).[8][11]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) working Working Standards & IS Solution stock->working cal_qc Spike Blank Plasma (Calibration & QC Samples) working->cal_qc plasma Plasma Sample (50 µL) add_is Add IS (10 µL) plasma->add_is precip Protein Precipitation (150 µL ACN) add_is->precip vortex Vortex & Centrifuge precip->vortex supernatant Transfer Supernatant vortex->supernatant uplc UPLC Separation supernatant->uplc msms MS/MS Detection (MRM) uplc->msms integrate Peak Integration msms->integrate ratio Calculate Area Ratios (Analyte/IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Caption: Workflow for the quantification of Quercetin 4'-Glucoside in plasma.

signaling_pathway cluster_ms Mass Spectrometer parent parent analyte analyte is is fragment fragment Q1 Quadrupole 1 (Precursor Selection) Q2 Quadrupole 2 (Collision Cell) Q1->Q2 Isolation Q4G Quercetin 4'-Glucoside (m/z 463.1) Q4Gd3 This compound (m/z 466.1) Q3 Quadrupole 3 (Product Selection) Q2->Q3 Fragmentation Q4G_frag Quercetin Aglycone (m/z 301.0) Q4Gd3_frag Quercetin Aglycone-d3 (m/z 304.0) Detector Detector Q3->Detector Detection Q4G->Q1 Q4Gd3->Q1

Caption: MRM logic for analyte and internal standard detection.

References

Application Note: Quantitative Analysis of Quercetin 4'-Glucoside in Biological Matrices using Isotope Dilution Mass Spectrometry with Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin, a ubiquitous flavonoid found in numerous fruits and vegetables, and its glycosidic forms, such as Quercetin 4'-Glucoside, are of significant interest to the pharmaceutical and nutraceutical industries due to their potent antioxidant, anti-inflammatory, and potential therapeutic properties. Accurate quantification of these compounds in biological matrices is crucial for pharmacokinetic, bioavailability, and drug metabolism studies. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis due to its high precision and accuracy, which is achieved by correcting for matrix effects and variations in sample preparation and instrument response with a stable isotope-labeled internal standard.

This application note provides a detailed protocol for the quantification of Quercetin 4'-Glucoside in human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) and a deuterated internal standard, Quercetin 4'-Glucoside-d3.

Experimental Principle

Isotope Dilution Mass Spectrometry involves the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of sample preparation. The isotopically labeled internal standard is chemically identical to the analyte and thus behaves similarly during extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometric response of the native analyte to that of the internal standard, precise and accurate quantification can be achieved, irrespective of sample losses during preparation or fluctuations in instrument performance.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Sample IS_Addition Addition of This compound Sample->IS_Addition Extraction Protein Precipitation & Solid Phase Extraction IS_Addition->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution UHPLC UHPLC Separation Evaporation_Reconstitution->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Quantification Ratio of Analyte to IS for Quantification MSMS->Quantification

Caption: Experimental workflow for IDMS of Quercetin 4'-Glucoside.

Materials and Methods

Reagents and Materials
  • Quercetin 4'-Glucoside analytical standard (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation
  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Quercetin 4'-Glucoside and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Quercetin 4'-Glucoside by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create a calibration curve.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation Protocol
  • Spiking: To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the 1 µg/mL this compound internal standard working solution. For the calibration curve, add the appropriate concentration of the Quercetin 4'-Glucoside working standard.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

UHPLC-MS/MS Parameters

UHPLC Conditions
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150°C
Desolvation Gas Temp 500°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions are proposed. Optimal collision energies should be determined empirically.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
Quercetin 4'-Glucoside 463.1301.050
This compound 466.1304.050

Data Presentation and Results

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of Quercetin 4'-Glucoside to this compound against the concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.

Calibrator Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
11,520150,1000.0101
57,650151,2000.0506
1015,300149,8000.1021
5075,900150,5000.5043
100151,200149,9001.0087
500755,000150,8005.0066
10001,510,000150,10010.0599
Precision and Accuracy

The precision and accuracy of the method should be evaluated using quality control (QC) samples at low, medium, and high concentrations.

QC LevelNominal Conc. (ng/mL)Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Low 32.9598.34.5
Medium 8082.1102.63.1
High 800789.598.72.8

Quercetin Signaling Pathways

Quercetin is known to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is crucial for drug development and mechanistic studies.

Quercetin_Signaling Quercetin Quercetin ROS ROS Quercetin->ROS NFkB NF-κB Quercetin->NFkB PI3K PI3K Quercetin->PI3K MAPK MAPK Quercetin->MAPK ROS->NFkB Inflammation Inflammation NFkB->Inflammation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis Apoptosis MAPK->Apoptosis

Caption: Key signaling pathways modulated by Quercetin.

Conclusion

This application note outlines a robust and reliable IDMS method for the quantification of Quercetin 4'-Glucoside in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for demanding applications in clinical and preclinical research. The provided experimental details serve as a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.

Troubleshooting & Optimization

Technical Support Center: Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Quercetin (B1663063) 4'-Glucoside-d3 in solution, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for Quercetin 4'-Glucoside-d3 solid and in solution?

A1: For long-term storage, solid this compound should be kept in a tightly sealed vial in a refrigerator, protected from light. In solution, stability is dependent on the solvent, pH, temperature, and light exposure. For short-term storage of solutions, refrigeration at 2-8°C and protection from light are recommended. It is advisable to prepare fresh solutions for immediate use whenever possible.

Q2: How stable is this compound in common laboratory solvents?

A2: While specific quantitative data for the deuterated form is limited, studies on quercetin and its glucosides indicate that stability is solvent-dependent. Quercetin shows good solubility in DMSO and ethanol.[1] Aqueous solutions, especially at neutral to alkaline pH, can lead to faster degradation. For analytical purposes, a mobile phase of acetic acid in water/acetonitrile/methanol has been shown to provide good peak resolution for quercetin, suggesting short-term stability in this mixture.[2] It is recommended to minimize the time a solution is kept, even at 4°C.[2]

Q3: What is the effect of pH on the stability of this compound in aqueous solutions?

A3: Quercetin and its glycosides are generally more stable in acidic conditions and less stable in neutral to alkaline solutions.[3] Degradation of quercetin increases significantly with increasing pH.[3] For instance, the degradation rate of quercetin is considerably higher at pH 7.4 compared to more acidic pH values.[4] Therefore, for aqueous solutions of this compound, buffering at an acidic pH (e.g., pH 3-5) is recommended to enhance stability.

Q4: Is this compound sensitive to light?

A4: Yes, flavonoids, including quercetin and its glucosides, are known to be sensitive to light, particularly UV radiation.[5] Exposure to light can lead to photodegradation.[5] Therefore, it is crucial to protect solutions of this compound from light by using amber vials or covering the containers with aluminum foil.

Q5: What are the expected degradation products of this compound?

A5: The primary degradation pathway for quercetin glucosides involves the hydrolysis of the glycosidic bond to yield the aglycone, quercetin-d3.[6] Subsequently, the quercetin-d3 aglycone can undergo oxidative degradation, leading to the cleavage of the C-ring and the formation of smaller phenolic compounds such as protocatechuic acid derivatives.[4][7] The deuteration on the B-ring is not expected to alter the main degradation pathways but may slightly affect the rate of certain reactions.

Q6: How does the deuterium (B1214612) labeling in this compound affect its stability compared to the non-deuterated form?

A6: Deuterium labeling can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond. This can slow down metabolic degradation pathways involving the cleavage of these bonds.[8] While this primarily impacts metabolic stability, it may also contribute to a slight increase in chemical stability against certain degradation reactions where the deuterated positions are involved. However, for hydrolytic and primary oxidative degradation, the effect is expected to be minimal.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound in solution Improper storage conditions (e.g., exposure to light, high temperature, neutral/alkaline pH).Store solutions at 2-8°C in the dark. Use acidic buffers for aqueous solutions. Prepare fresh solutions before use.
Inconsistent analytical results (e.g., varying peak areas in HPLC) Degradation of the stock or working solutions.Prepare fresh stock and working solutions daily. Verify the stability of the compound in the chosen analytical solvent over the duration of the analysis.
Appearance of unexpected peaks in chromatograms Formation of degradation products.Identify potential degradation products by LC-MS. Adjust storage and handling procedures to minimize degradation. Use a stability-indicating HPLC method.
Low recovery during sample preparation Adsorption of the compound to container surfaces or degradation during extraction.Use silanized glassware to minimize adsorption. Perform extraction at low temperatures and under protection from light.

Stability Data Summary

Condition Solvent/Medium Observation Reference
pH Aqueous bufferMore stable at acidic pH (e.g., pH 2.0) than at neutral or alkaline pH (e.g., pH 6.8).[9]
Temperature Aqueous solutionDegradation rate increases with increasing temperature.[4]
Light Ethanol solutionDegrades upon exposure to UVA and UVB light.[5]
Solvents Various organic solventsSolubility and stability vary. Good solubility in DMSO and ethanol.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials: this compound (solid), Dimethyl sulfoxide (B87167) (DMSO, HPLC grade), amber glass vial, volumetric flask, analytical balance.

  • Procedure:

    • Accurately weigh the desired amount of this compound solid using an analytical balance.

    • Transfer the solid to a clean, dry amber volumetric flask.

    • Add a small amount of DMSO to dissolve the solid completely.

    • Once dissolved, bring the solution to the final volume with DMSO.

    • Mix the solution thoroughly by inversion.

    • Store the stock solution at 2-8°C, protected from light. It is recommended to prepare fresh stock solutions frequently.

Protocol 2: Forced Degradation Study (General Protocol)

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).

    • Add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and analyze by a stability-indicating HPLC method.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature, monitoring at shorter time intervals (e.g., 0.5, 1, 2, 4 hours) due to faster degradation in basic conditions.

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add a solution of 3% hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a defined period (e.g., 2, 4, 8, 24 hours).

    • Analyze aliquots at each time point by HPLC.

  • Thermal Degradation:

    • Prepare a solution of this compound in a suitable solvent.

    • Incubate the solution at an elevated temperature (e.g., 60°C or 80°C) in the dark.

    • Analyze aliquots at various time points by HPLC.

  • Photodegradation:

    • Prepare a solution of this compound.

    • Expose the solution to a light source with a defined output (e.g., UV lamp at 254 nm or a photostability chamber).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze aliquots from both the exposed and control samples at various time points by HPLC.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_outcomes Potential Outcomes pH pH Hydrolysis Hydrolysis pH->Hydrolysis Alkaline pH accelerates Temperature Temperature Degradation Degradation Temperature->Degradation Higher temp. increases rate Light Light Oxidation Oxidation Light->Oxidation UV exposure induces Solvent Solvent Solvent->Degradation Polar protic solvents can facilitate Hydrolysis->Degradation Oxidation->Degradation

Caption: Key factors influencing the stability of this compound in solution.

Degradation_Pathway Q4Gd3 This compound Qd3 Quercetin-d3 (Aglycone) Q4Gd3->Qd3 Hydrolysis (Loss of glucose) DP Degradation Products (e.g., Protocatechuic acid derivatives) Qd3->DP Oxidation (C-ring cleavage) Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution (DMSO) Working_Solutions Prepare Working Solutions in desired matrix Stock_Solution->Working_Solutions Stress_Conditions Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Working_Solutions->Stress_Conditions HPLC_Analysis Analyze by Stability-Indicating HPLC-UV/MS Stress_Conditions->HPLC_Analysis Data_Evaluation Evaluate Peak Purity, Identify Degradants, and Quantify Loss HPLC_Analysis->Data_Evaluation

References

Solubility of Quercetin 4'-Glucoside-d3 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the solubility of Quercetin (B1663063) 4'-Glucoside-d3. Given that deuterated forms of compounds generally exhibit solubility characteristics nearly identical to their non-deuterated counterparts, the information presented here is based on data for Quercetin 4'-Glucoside and its aglycone, Quercetin.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Quercetin 4'-Glucoside-d3?

A1: Quercetin 4'-Glucoside is known to be highly water-soluble.[1] Its solubility in organic solvents is less documented, but it is expected to be soluble in polar organic solvents such as DMSO, methanol, and ethanol. The presence of the glucose moiety significantly increases its aqueous solubility compared to its aglycone, Quercetin.

Q2: I am having trouble dissolving this compound in an aqueous buffer. What should I do?

A2: If you encounter issues with dissolving the compound directly in an aqueous buffer, it is recommended to first prepare a stock solution in an organic solvent like DMSO.[2][3] You can then dilute this stock solution with the aqueous buffer of your choice. Be aware that the final concentration of the organic solvent should be low enough to not affect your experiment. For sparingly soluble flavonoids like Quercetin hydrate, a common method is to dissolve it in DMSO first and then dilute it with a buffer like PBS.[2]

Q3: My this compound solution appears to have particles in suspension. What could be the cause?

A3: Incomplete dissolution can result in suspended particles. This may occur if the solvent's capacity to dissolve the compound has been exceeded or if the solvent is not optimal.[4] Consider using sonication or gentle heating to aid dissolution. However, be cautious with heating as Quercetin 4'-glucoside can degrade at temperatures above 40°C.[1] If particles persist, filtration of the solution may be necessary to remove insoluble matter.[4]

Q4: Can I store aqueous solutions of this compound?

A4: It is generally not recommended to store aqueous solutions of quercetin and its derivatives for more than one day due to potential stability issues.[2][3] For long-term storage, it is best to keep the compound as a solid at a low temperature (e.g., -20°C) and in the dark.[1]

Solubility Data

Table 1: Solubility of Quercetin Glucosides

CompoundSolventSolubilityReference
Quercetin 4'-GlucosideWaterHighly soluble[1]
Quercetin 4'-GlucosideWater1.59 g/L (Predicted)[5]
Quercetin 3,4'-diglucosideDMSO1 mg/mL[6]
Isoquercitroside (Quercetin 3-glucoside)Ethanol~1 mg/mL[7]
Isoquercitroside (Quercetin 3-glucoside)DMSO~30 mg/mL[7]
Isoquercitroside (Quercetin 3-glucoside)Dimethyl formamide (B127407)~15 mg/mL[7]

Table 2: Solubility of Quercetin (Aglycone)

SolventSolubilityReference
Ethanol~2 mg/mL[2][3]
DMSO~30 mg/mL[2][3]
Dimethyl formamide (DMF)~30 mg/mL[2][3]
Acetone80 mmol·L⁻¹[8]
Acetonitrile-[8]
Water60 mg/L at 16°C[9]
Glacial Acetic AcidSoluble[9]
AlcoholSoluble[9]

Troubleshooting Guide

Issue: Compound is not dissolving.

  • Possible Cause 1: Incorrect solvent choice.

    • Solution: Refer to the solubility tables above. For aqueous applications, first, dissolve in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • Possible Cause 2: Concentration is too high for the chosen solvent.

    • Solution: Try to prepare a more dilute solution. Check the solubility data to ensure you are not exceeding the solubility limit.

  • Possible Cause 3: Insufficient agitation or time.

    • Solution: Use a vortex mixer or sonicator to aid dissolution. Allow sufficient time for the compound to dissolve completely.

Issue: Precipitate forms after adding the stock solution to an aqueous buffer.

  • Possible Cause 1: The solubility of the compound in the final buffer is lower than the prepared concentration.

    • Solution: Increase the proportion of the aqueous buffer to the organic stock solution. It may be necessary to work with a more dilute final concentration.

  • Possible Cause 2: The pH of the buffer affects solubility.

    • Solution: Investigate the effect of pH on the solubility of your compound. Adjusting the buffer pH might improve solubility.

Experimental Protocols

Protocol: Preparation of a Stock Solution

  • Weigh the required amount of this compound in a suitable vial.

  • Add the appropriate volume of a high-purity organic solvent (e.g., DMSO, ethanol) to achieve the desired concentration.

  • Vortex or sonicate the mixture until the solid is completely dissolved.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed, light-protected container.

Protocol: Preparation of an Aqueous Working Solution from a Stock

  • Thaw the stock solution to room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • Pipette the required volume of the stock solution into the desired volume of your aqueous buffer.

  • Mix thoroughly by vortexing or gentle inversion.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration.

Diagrams

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for Solubility Issues cluster_troubleshooting Troubleshooting Steps start Start: Dissolve This compound check_dissolution Does it dissolve completely? start->check_dissolution check_solvent Is the solvent appropriate? check_dissolution->check_solvent No success Solution is ready for use check_dissolution->success Yes change_solvent Change to a recommended solvent (e.g., DMSO, Ethanol) check_solvent->change_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes change_solvent->start lower_concentration Reduce the concentration check_concentration->lower_concentration Yes use_agitation Apply agitation (Vortex, Sonicate) check_concentration->use_agitation No lower_concentration->start use_agitation->check_dissolution

Caption: A logical workflow for troubleshooting common solubility problems encountered with this compound.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Quercetin (B1663063) 4'-Glucoside-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my analysis of Quercetin 4'-Glucoside-d3?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue homogenates). These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][2][3]

Q2: Why am I observing poor reproducibility and accuracy even when using a deuterated internal standard like this compound?

A2: While deuterated internal standards are considered the gold standard for correcting matrix effects, they may not always provide complete compensation.[4][5] This can occur due to several reasons:

  • Chromatographic Separation: A slight chromatographic separation between the analyte and the deuterated internal standard can expose them to different co-eluting matrix components, resulting in differential matrix effects.[2]

  • High Concentration of Matrix Components: Extremely high concentrations of interfering compounds can disproportionately affect the ionization of the analyte and the internal standard.

  • Internal Standard Concentration: An inappropriately high concentration of the internal standard can lead to self-suppression or interfere with the analyte's ionization.

Q3: What are the common sources of matrix effects in bioanalytical samples?

A3: Common sources of matrix effects include phospholipids (B1166683) from cell membranes, salts, endogenous metabolites, and dosing vehicles. In the analysis of flavonoids like quercetin glycosides, other phenolic compounds present in the sample can also contribute to matrix effects.[3][6]

Q4: How can I proactively minimize matrix effects during method development?

A4: Proactive strategies to minimize matrix effects include:

  • Optimizing Sample Preparation: Employing more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[3]

  • Chromatographic Separation: Modifying the LC method to achieve better separation between this compound and co-eluting matrix components is crucial.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this must be balanced with maintaining sufficient sensitivity for the analyte.

Troubleshooting Guides

Issue 1: Inconsistent Peak Areas and Poor Precision for this compound

This issue often points to variable matrix effects between samples.

Troubleshooting Steps:

  • Evaluate Chromatographic Co-elution:

    • Overlay the chromatograms of Quercetin 4'-Glucoside (the analyte) and this compound (the internal standard).

    • Expected Outcome: The peaks should perfectly co-elute.

    • Corrective Action: If a slight separation is observed, optimize the chromatographic method by adjusting the mobile phase composition, gradient profile, or column chemistry to achieve co-elution.

  • Perform a Post-Column Infusion Experiment:

    • This experiment helps to identify regions of significant ion suppression or enhancement in your chromatogram.

    • Procedure: Infuse a constant flow of this compound solution into the MS while injecting a blank, extracted matrix sample onto the LC system.

    • Interpretation: Dips or rises in the baseline signal of the internal standard indicate regions of ion suppression or enhancement, respectively.

    • Corrective Action: Adjust the chromatography to move the elution of your analyte and internal standard away from these regions.

  • Assess Matrix Effects from Different Lots:

    • Prepare and analyze samples using at least six different lots of the biological matrix.

    • Expected Outcome: The accuracy and precision of quality control (QC) samples should be within acceptable limits (typically ±15%) across all lots.[3]

    • Corrective Action: If significant variability is observed, a more robust sample preparation method is likely needed.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of the matrix effect (ME) and the effectiveness of the internal standard in compensating for it.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike Quercetin 4'-Glucoside and this compound into the final elution solvent at low and high concentrations.

    • Set B (Post-Extraction Spike): Extract blank matrix and then spike with Quercetin 4'-Glucoside and this compound at the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix with Quercetin 4'-Glucoside and this compound at the same low and high concentrations before performing the extraction.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): MF = (Peak Area in Set B) / (Peak Area in Set A)

    • Internal Standard Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • Recovery (%): Recovery = (Peak Area in Set C) / (Peak Area in Set B) * 100

Interpretation of Results:

  • An MF value of 1 indicates no matrix effect.

  • An MF value < 1 indicates ion suppression.

  • An MF value > 1 indicates ion enhancement.

  • An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.

Data Presentation

Table 1: Hypothetical Quantitative Data for Matrix Effect Assessment of Quercetin 4'-Glucoside in Human Plasma

The following table presents hypothetical data from a matrix effect experiment for Quercetin 4'-Glucoside and its deuterated internal standard, this compound, in human plasma. This data is for illustrative purposes to demonstrate the calculations and interpretation.

AnalyteConcentration LevelMean Peak Area (Neat Solution - Set A)Mean Peak Area (Post-Extraction Spike - Set B)Matrix Factor (MF)IS-Normalized Matrix Factor
Quercetin 4'-GlucosideLow (5 ng/mL)150,000105,0000.70 (Suppression)1.03
This compoundLow (5 ng/mL)160,000108,8000.68 (Suppression)
Quercetin 4'-GlucosideHigh (500 ng/mL)15,000,00011,250,0000.75 (Suppression)1.04
This compoundHigh (500 ng/mL)16,000,00011,520,0000.72 (Suppression)

Interpretation of Hypothetical Data:

In this example, both the analyte and the internal standard experience significant ion suppression (Matrix Factor < 1). However, the IS-Normalized Matrix Factor is close to 1, indicating that the deuterated internal standard is effectively compensating for the observed matrix effects at both low and high concentrations.

Visualizations

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution start Inconsistent Peak Areas / Poor Precision check_coelution Evaluate Analyte and IS Co-elution start->check_coelution post_column_infusion Perform Post-Column Infusion check_coelution->post_column_infusion If co-eluting optimize_chromatography Optimize Chromatography check_coelution->optimize_chromatography If not co-eluting evaluate_lots Assess Matrix Effects from Different Lots post_column_infusion->evaluate_lots If suppression/enhancement is observed improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) evaluate_lots->improve_sample_prep If lot-to-lot variability is high end Reliable Quantification evaluate_lots->end If acceptable optimize_chromatography->end dilute_sample Dilute Sample (if sensitivity allows) improve_sample_prep->dilute_sample dilute_sample->end

Caption: Troubleshooting workflow for matrix effects.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation set_a Set A: Neat Solution (Analyte + IS in Solvent) lcms_analysis LC-MS/MS Analysis set_a->lcms_analysis set_b Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) set_b->lcms_analysis set_c Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS then Extract) set_c->lcms_analysis calculate_mf Calculate Matrix Factor (MF) lcms_analysis->calculate_mf calculate_is_mf Calculate IS-Normalized MF lcms_analysis->calculate_is_mf calculate_recovery Calculate Recovery (%) lcms_analysis->calculate_recovery interpretation Assess Matrix Effect and IS Performance calculate_mf->interpretation calculate_is_mf->interpretation calculate_recovery->interpretation

Caption: Workflow for quantitative matrix effect assessment.

References

Navigating the Separation of Quercetin 4'-Glucoside: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with flavonoid glycosides, achieving optimal separation of quercetin (B1663063) 4'-glucoside can present a unique set of challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the liquid chromatography (LC) analysis of this compound.

Troubleshooting Guide

This section offers solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Resolution Between Quercetin 4'-Glucoside and Other Flavonoids

Q: My chromatogram shows co-eluting or poorly resolved peaks for quercetin 4'-glucoside and other related compounds like quercetin-3-O-glucoside or the quercetin aglycone. How can I improve the separation?

A: Achieving baseline separation of flavonoid glycoside isomers and their aglycone requires careful optimization of the chromatographic conditions. Here are several strategies to improve resolution:

  • Gradient Optimization: A well-designed gradient is crucial. If peaks are eluting too close together, consider the following adjustments:

    • Decrease the Gradient Slope: A shallower gradient, particularly around the elution time of your target analytes, provides more time for the components to interact with the stationary phase, leading to better separation. Start with a broad "scouting" gradient to determine the approximate elution time, and then flatten the gradient in that region.

    • Introduce an Isocratic Hold: Incorporating a brief isocratic hold at a specific mobile phase composition just before the elution of the target compounds can significantly improve the resolution of closely eluting peaks.

    • Adjust Initial and Final Conditions: If your peaks of interest elute late, you might increase the initial percentage of the organic solvent to reduce the analysis time for earlier eluting compounds. Conversely, if they elute very early, a lower initial organic percentage might be beneficial.

  • Mobile Phase Composition:

    • Organic Modifier: Switching the organic modifier in your mobile phase can alter selectivity. If you are using acetonitrile (B52724), consider trying methanol (B129727), or vice versa. Methanol is generally a weaker solvent than acetonitrile in reversed-phase chromatography and can provide different elution patterns for flavonoids.

    • Mobile Phase pH: The pH of the aqueous portion of your mobile phase can significantly impact the retention and peak shape of phenolic compounds like quercetin and its glucosides. Acidifying the mobile phase (e.g., with 0.1% formic acid or acetic acid) is a common practice to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and potentially altered selectivity. Experimenting with small pH adjustments can sometimes resolve co-eluting peaks.

  • Column Selection:

    • Stationary Phase: While C18 columns are the most common choice, other stationary phases can offer different selectivities. A phenyl-hexyl or a biphenyl (B1667301) phase, for example, can provide alternative interactions with the aromatic rings of flavonoids.

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) or a longer column can increase theoretical plates and improve resolution, albeit with an increase in backpressure.

Issue 2: Asymmetrical Peak Shapes (Tailing or Fronting)

Q: The peak for my quercetin 4'-glucoside is tailing. What are the likely causes and how can I resolve this?

A: Peak tailing is a common issue in flavonoid analysis and can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns, are a primary cause of tailing.

    • Solution: Acidify the mobile phase with a small amount of an acid like formic acid or acetic acid (typically 0.1%). This helps to protonate the silanol groups, reducing their interaction with the analytes. Using a modern, end-capped column with low silanol activity is also highly recommended.

  • Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.

    • Solution: Try diluting your sample and injecting a smaller amount. If the peak shape improves, you were likely overloading the column.

  • Column Contamination or Degradation: Accumulation of strongly retained compounds from previous injections or a void at the column inlet can cause peak tailing.

    • Solution: Use a guard column to protect your analytical column from contaminants. If you suspect contamination, try flushing the column with a strong solvent. If a void has formed, the column may need to be replaced.

Q: I am observing peak fronting for my quercetin 4'-glucoside. What could be the cause?

A: Peak fronting is less common than tailing but can occur under certain conditions:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your initial mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the initial mobile phase.

  • Column Overload: Severe column overload can also manifest as peak fronting.

    • Solution: As with peak tailing, try injecting a more dilute sample.

Issue 3: Inconsistent Retention Times

Q: The retention time for quercetin 4'-glucoside is shifting between injections. What should I check?

A: Fluctuations in retention time can compromise the reliability of your analysis. The following factors should be investigated:

  • Column Equilibration: Insufficient equilibration of the column between gradient runs is a common cause of retention time drift.

    • Solution: Ensure that the column is adequately equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the pH or the ratio of aqueous to organic solvents, will lead to retention time shifts.

    • Solution: Prepare fresh mobile phase for each analysis and ensure accurate measurements of all components. If using a buffer, double-check the pH.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout your analytical runs.

  • Pump Performance: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to inconsistent flow rates and, consequently, shifting retention times.

    • Solution: Regularly inspect your HPLC system for leaks and perform routine maintenance on the pump as recommended by the manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an LC gradient to separate quercetin 4'-glucoside?

A1: A good starting point for a reversed-phase separation on a C18 column would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). You can begin with a scouting gradient like 5-95% B over 20-30 minutes to determine the approximate retention time of quercetin 4'-glucoside. Based on the results, you can then optimize the gradient to improve resolution around your peak of interest.

Q2: What is the expected elution order for quercetin, quercetin-3-O-glucoside, and quercetin-4'-O-glucoside in reversed-phase HPLC?

A2: In reversed-phase chromatography, more polar compounds generally elute earlier. Therefore, the expected elution order would be:

  • Quercetin-3-O-glucoside (most polar)

  • Quercetin-4'-O-glucoside

  • Quercetin (aglycone, least polar)

One study showed that with a linear acetonitrile gradient, quercetin-3-O-glucoside had a retention time of 16.0 minutes, while quercetin-4'-O-glucoside eluted later at 17.7 minutes.[1] The quercetin aglycone would be expected to have an even longer retention time under these conditions.[1]

Q3: Which organic solvent is better for separating quercetin glucosides: acetonitrile or methanol?

A3: Both acetonitrile and methanol can be used effectively. Acetonitrile is a stronger organic solvent and often provides sharper peaks and lower backpressure. However, methanol can offer different selectivity, which may be advantageous for separating closely related isomers. If you are struggling to achieve separation with one solvent, it is worthwhile to try the other.

Q4: How does the mobile phase pH affect the separation?

A4: The pH of the mobile phase influences the ionization state of the phenolic hydroxyl groups on the quercetin molecule. At higher pH, these groups can deprotonate, making the molecule more polar and altering its retention behavior. Acidifying the mobile phase to a pH of around 2.5-3.5 with an acid like formic or acetic acid is generally recommended to ensure that the flavonoids are in a non-ionized form, which typically results in better peak shapes and more reproducible retention times.

Q5: What detection wavelength is optimal for quercetin 4'-glucoside?

A5: Flavonoids, including quercetin and its glucosides, typically have two major absorption maxima. For quercetin derivatives, these are usually in the ranges of 250-270 nm and 350-380 nm. A wavelength of around 255 nm or 370 nm is commonly used for detection. It is advisable to run a UV-Vis spectrum of your standard to determine the optimal wavelength for your specific detector and conditions.

Data Presentation

Table 1: Example LC Gradient Programs for Flavonoid Separation

Method Column Mobile Phase A Mobile Phase B Gradient Program Flow Rate (mL/min) Reference
1 C18 (150 x 4.6 mm, 5 µm)0.1% Trifluoroacetic acid in WaterAcetonitrile0-13 min, 35-80% B; 13-15 min, 80-95% B; 15-18 min, 95% B1.0[2]
2 Polar-RP (150 x 4.6 mm, 4 µm)0.1% Formic acid in WaterMethanol0-2 min, 40% B; 2-15 min, 40-80% B; 15-18 min, 80-40% B0.8
3 C18 (50 x 2.1 mm, 1.8 µm)0.5% Formic acid in WaterMethanol0-2 min, 15% B; 2.01-3.3 min, 80% B; 3.31-5 min, 15% B0.5[3]
4 C18 (150 x 3.9 mm)10 mM H3PO4 in WaterAcetonitrileGradient (details not specified)0.8[4]
5 C18 (50 x 4.6 mm, 5 µm)0.1% Trifluoroacetic acid in Water0.1% TFA in Acetonitrile:Water (50:50)0-1.67 min, 100-75% A; 1.67-11.67 min, 75-70% A; 11.67-15 min, 70-20% A; 15-20 min, 20-100% A1.0

Table 2: Reported Retention Times for Quercetin and its Glucosides

Compound Retention Time (min) Column Mobile Phase Reference
Quercetin~3.6C18Water/Acetonitrile/Methanol with 1.5% Acetic Acid[5]
Quercetin~13.64C18 (150 x 3.9 mm)Acetonitrile and 10 mM H3PO4 in Water[4]
Quercetin-3-O-glucoside~11.213C18 (50 x 4.6 mm, 5 µm)Acetonitrile and 0.1% TFA in Water[6]
Quercetin-3-O-glucoside16.0C18Acetonitrile and 25 mM Citrate Buffer (pH 3.7)[1]
Quercetin-4'-O-glucoside17.7C18Acetonitrile and 25 mM Citrate Buffer (pH 3.7)[1]

Experimental Protocols

General Protocol for LC Method Development for Quercetin 4'-Glucoside
  • Standard and Sample Preparation:

    • Prepare a stock solution of Quercetin 4'-Glucoside standard in a suitable solvent such as methanol or DMSO.

    • Dilute the stock solution with the initial mobile phase to create working standards.

    • Prepare your sample by extracting the compounds of interest and dissolving the final extract in the initial mobile phase. Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Initial Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5-10 µL.

    • Detection: Diode Array Detector (DAD) or UV detector at 255 nm and 370 nm.

  • Scouting Gradient:

    • Run a broad linear gradient from 5% to 95% B over 30 minutes.

    • This will help to determine the approximate retention time of quercetin 4'-glucoside and other compounds in your sample.

  • Gradient Optimization:

    • Based on the scouting run, design a new gradient that is shallower around the elution time of your target analyte. For example, if your compound elutes at 60% B, you might design a gradient that goes from 40% to 70% B over a longer period.

    • Consider incorporating an isocratic hold if isomers are co-eluting.

  • Further Optimization:

    • If resolution is still not optimal, consider changing the organic modifier to methanol or adjusting the pH of the mobile phase.

    • Evaluate different column chemistries if necessary.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_lc LC Analysis cluster_data Data Analysis prep_std Prepare Standard filter Filter (0.22 µm) prep_std->filter prep_sample Prepare Sample prep_sample->filter scout Scouting Gradient filter->scout optimize Optimize Gradient scout->optimize validate Method Validation optimize->validate integrate Peak Integration validate->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for LC method development.

troubleshooting_logic cluster_resolution Poor Resolution cluster_peakshape Asymmetrical Peaks cluster_retention Retention Time Shift start Chromatographic Issue Identified res_grad Adjust Gradient Slope start->res_grad Resolution Problem res_mp Change Mobile Phase start->res_mp Resolution Problem res_col Select Different Column start->res_col Resolution Problem peak_tail Peak Tailing start->peak_tail Peak Shape Problem peak_front Peak Fronting start->peak_front Peak Shape Problem rt_equil Check Column Equilibration start->rt_equil Retention Problem rt_mp Verify Mobile Phase Prep start->rt_mp Retention Problem rt_temp Ensure Stable Temperature start->rt_temp Retention Problem peak_tail_sol Check Mobile Phase pH Reduce Sample Load Check Column Health peak_tail->peak_tail_sol peak_front_sol Match Sample Solvent to Mobile Phase Reduce Sample Load peak_front->peak_front_sol

Caption: Troubleshooting logic for common LC issues.

References

Technical Support Center: Ion Suppression Effects with Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the analysis of Quercetin (B1663063) 4'-Glucoside-d3 by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern when using Quercetin 4'-Glucoside-d3 as an internal standard?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte or internal standard is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine, or plant extracts).[1] This leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of the analytical method.[2] When using a deuterated internal standard (IS) like this compound, the assumption is that it will experience the same degree of ion suppression as the analyte (Quercetin 4'-Glucoside). However, if there is differential ion suppression between the analyte and the IS, it can lead to inaccurate quantification.

Q2: What are the common causes of ion suppression in the analysis of this compound?

A2: Common causes of ion suppression include:

  • Co-eluting matrix components: Endogenous substances from the biological matrix, such as phospholipids, salts, and proteins, can interfere with the ionization process.[1]

  • High analyte or internal standard concentration: High concentrations of either the analyte or the deuterated internal standard can lead to self-suppression.

  • Mobile phase additives: Non-volatile buffers or high concentrations of additives like formic acid can contribute to ion suppression.[1]

  • Chromatographic separation of analyte and IS: Even a slight difference in retention time between Quercetin 4'-Glucoside and its deuterated form (an "isotope effect") can expose them to different matrix components, causing differential ion suppression.

Q3: How can I detect and assess the extent of ion suppression in my assay?

A3: A widely used method to identify and assess ion suppression is the post-column infusion experiment . This technique involves infusing a constant flow of this compound into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of the analyte indicates the presence of ion suppression.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Poor peak area reproducibility for this compound Inconsistent matrix effects between samples.1. Improve sample preparation: Implement more rigorous cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 2. Optimize chromatography: Adjust the gradient or change the column to better separate the analyte and IS from matrix interferences.
Analyte/IS peak area ratio is inconsistent across dilutions Non-linear response due to matrix effects or self-suppression.1. Dilute the sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression. 2. Optimize IS concentration: Ensure the concentration of this compound is appropriate and within the linear dynamic range of the assay.
Inaccurate quantification despite using a deuterated IS Differential ion suppression between the analyte and this compound.1. Verify co-elution: Carefully check for any chromatographic separation between the analyte and the IS. Even a small shift can be significant. 2. Adjust chromatographic conditions: Modify the mobile phase composition or temperature to ensure perfect co-elution.
Low signal intensity for both analyte and IS Significant ion suppression affecting both compounds.1. Conduct a post-column infusion experiment: Identify the region of ion suppression and adjust the chromatography to move the elution of your compounds to a cleaner region of the chromatogram. 2. Enhance sample cleanup: Utilize advanced sample preparation techniques to thoroughly remove matrix components.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of quercetin in biological matrices, which can serve as a reference for method development with Quercetin 4'-Glucoside.

Parameter Typical Value Reference
Recovery 89.1% - 108%[3]
Matrix Effect 1.8% - 2.8%[3]
Intra-day Precision (RSD) 4.6% - 8.1%[4]
Inter-day Precision (RSD) 6.7% - 10.4%[4]
Intra-day Accuracy 2.8% - 7.3%[4]
Inter-day Accuracy 3.9% - 4.6%[4]

Note: These values are for quercetin and may vary for Quercetin 4'-Glucoside and its deuterated internal standard depending on the specific matrix and analytical method.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.

  • Deliver this solution at a constant flow rate (e.g., 10 µL/min) into the LC flow path after the analytical column but before the mass spectrometer using a T-fitting.

  • Inject a blank matrix sample that has been subjected to the same extraction procedure as the study samples.

  • Monitor the signal of this compound. A decrease in the baseline signal indicates ion suppression at that retention time.

Protocol 2: Evaluation of Matrix Effect

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Set A (Neat Solution): Prepare a standard of Quercetin 4'-Glucoside and this compound in the mobile phase.

  • Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the analyte and IS into the extracted matrix residue before the final reconstitution step.

  • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before the extraction procedure.

  • Analyze all three sets of samples.

  • Calculate Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

  • Calculate Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100.

Visualizations

IonSuppressionWorkflow PoorReproducibility Poor Reproducibility / Inaccurate Results PostColumnInfusion Post-Column Infusion PoorReproducibility->PostColumnInfusion Detect Suppression Zone MatrixEffectExp Matrix Effect Experiment PoorReproducibility->MatrixEffectExp Quantify Suppression CoElutionCheck Verify Analyte-IS Co-elution PoorReproducibility->CoElutionCheck Check for Isotope Effect OptimizeChromo Optimize Chromatography PostColumnInfusion->OptimizeChromo OptimizeSamplePrep Optimize Sample Prep (SPE, LLE) MatrixEffectExp->OptimizeSamplePrep DiluteSample Dilute Sample MatrixEffectExp->DiluteSample CoElutionCheck->OptimizeChromo

Caption: Troubleshooting workflow for ion suppression issues.

SamplePrepWorkflow cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) Start Biological Sample (e.g., Plasma) AddIS Add this compound Start->AddIS PPT Add Acetonitrile/Methanol AddIS->PPT LLE Add Immiscible Organic Solvent AddIS->LLE SPE_Condition Condition Cartridge AddIS->SPE_Condition CentrifugePPT Centrifuge PPT->CentrifugePPT SupernatantPPT Collect Supernatant CentrifugePPT->SupernatantPPT Evaporate Evaporate to Dryness SupernatantPPT->Evaporate VortexLLE Vortex & Centrifuge LLE->VortexLLE OrganicLayer Collect Organic Layer VortexLLE->OrganicLayer OrganicLayer->Evaporate SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte & IS SPE_Wash->SPE_Elute SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

Caption: Sample preparation workflows to mitigate ion suppression.

References

Technical Support Center: Quercetin 4'-Glucoside-d3 Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and troubleshooting of Quercetin (B1663063) 4'-Glucoside-d3 standard.

Frequently Asked Questions (FAQs)

Q1: How should I store the Quercetin 4'-Glucoside-d3 standard upon receipt?

For long-term stability, it is recommended to store the standard in a tightly closed vial in a refrigerator.[1] For storage extending beyond a few days, maintaining temperatures below -5°C in a dry, dark place is advisable.[2][3] Another source suggests a storage temperature of 4°C for the similar compound Quercetin dihydrate, emphasizing protection from light.[4] A certificate of analysis for a related deuterated quercetin compound recommends storage at 2-8°C in a well-closed container.[5]

Q2: What are the recommended solvents for preparing stock solutions?

Based on the solubility of quercetin and its glycosides, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), and Dimethylformamide (DMF) are suitable for preparing stock solutions.[6] Quercetin hydrate (B1144303) shows good solubility in DMSO and DMF (approximately 30 mg/mL) and ethanol (approximately 2 mg/mL).[6] While Quercetin 4'-glucoside is highly water-soluble, preparing a concentrated stock solution in an organic solvent is a common practice.[2]

Q3: Can I prepare aqueous working solutions from the stock solution?

Yes, you can prepare aqueous working solutions. However, it is recommended to first dissolve the standard in a minimal amount of DMSO and then dilute it with the aqueous buffer of your choice.[6] It is important to note that aqueous solutions of quercetin compounds may not be stable for extended periods, and it is advised not to store them for more than one day.[6]

Q4: What is the purpose of using a deuterated standard like this compound in my analysis?

Deuterated standards are considered ideal internal standards for quantitative analysis, particularly in mass spectrometry-based methods like LC-MS/MS.[7][8] This is because their physical and chemical properties are very similar to the non-deuterated (unlabeled) analyte of interest. This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process and improves the accuracy and precision of quantification.[7]

Q5: Are there any known stability issues with this compound?

The non-deuterated form, Quercetin 4'-glucoside, can be degraded by hydrolysis and/or hydrogenation at temperatures above 40°C.[2] It is also sensitive to light.[4] Therefore, it is crucial to store the deuterated standard under the recommended conditions and avoid prolonged exposure to high temperatures and light.

Troubleshooting Guide

This guide addresses common issues that may arise during the use of this compound as an internal standard in LC-MS/MS analysis.

Problem Potential Cause Recommended Solution
Poor Precision and Inaccurate Quantification 1. Differential Matrix Effects: Even a slight chromatographic separation between the analyte and the deuterated internal standard can expose them to different co-eluting matrix components, leading to differential ion suppression or enhancement.[9] 2. Isotopic Contribution: The presence of unlabeled analyte as an impurity in the deuterated standard can interfere with the measurement of the analyte.[9] 3. In-source Fragmentation of the Deuterated Standard: The deuterated standard may fragment in the mass spectrometer source, leading to a loss of signal.1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to ensure they are co-eluting perfectly.[9] Adjust chromatographic conditions (e.g., mobile phase composition, gradient) to achieve co-elution. 2. Analyze the Internal Standard Solution: Inject the deuterated internal standard solution by itself to check for the presence of the unlabeled analyte.[7] If present, the contribution to the analyte signal should be subtracted. 3. Optimize MS Source Conditions: Adjust source parameters such as temperature and voltages to minimize in-source fragmentation.
Chromatographic Peak for Deuterated Standard Elutes Slightly Earlier Than Analyte Isotope Effect: This is a known phenomenon where the presence of deuterium (B1214612) can slightly alter the retention time of the molecule.If the shift is small and consistent, it may not significantly impact quantification. However, for optimal correction of matrix effects, complete co-elution is ideal. Consider adjusting the mobile phase composition or gradient to minimize the separation.[7]
Loss of Deuterium Label Deuterium Exchange: Deuterium atoms at certain positions in a molecule can be exchanged with hydrogen atoms from the solvent or matrix, especially under acidic or basic conditions.[7]Ensure that the deuterium labels on the standard are in stable, non-exchangeable positions.[7] Avoid harsh pH conditions during sample preparation if the label is labile.[7] To test for this, incubate the deuterated standard in a blank matrix under your experimental conditions and monitor for the appearance of the unlabeled analyte.[7]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Objective: To prepare a stock solution and a series of working solutions of this compound.

Materials:

  • This compound standard

  • Dimethyl Sulfoxide (DMSO), HPLC grade or higher

  • Methanol or Acetonitrile, HPLC grade or higher

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

Methodology:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a suitable amount (e.g., 1 mg) of the standard using a calibrated analytical balance.

    • Transfer the weighed standard to a volumetric flask (e.g., 1 mL).

    • Add a small amount of DMSO to dissolve the solid completely.

    • Once dissolved, bring the volume up to the mark with DMSO.

    • Stopper the flask and mix thoroughly by inversion.

    • Store the stock solution at -20°C or below in a tightly sealed, light-protected vial.

  • Working Solution Preparation:

    • Prepare a series of working solutions by diluting the stock solution with a suitable solvent (e.g., methanol, acetonitrile, or a mixture that is compatible with your mobile phase).

    • For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution to a final volume of 1 mL.

    • Prepare fresh working solutions daily or as needed. Do not store aqueous working solutions for more than one day.[6]

Protocol 2: Post-Column Infusion Experiment to Assess Matrix Effects

Objective: To identify regions of ion suppression or enhancement in the chromatographic run that could affect the analyte and internal standard.[9]

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-junction

  • Solution of this compound and the unlabeled analyte at a constant concentration.

  • Blank matrix extract (e.g., plasma, urine)

Methodology:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase used for your assay.

    • Use a T-junction to introduce a constant flow of a solution containing both the analyte and the deuterated internal standard into the LC flow path after the analytical column but before the mass spectrometer.[9]

    • The syringe pump will deliver this solution at a constant flow rate.

  • Analysis:

    • Inject a blank matrix extract onto the LC column.

    • Monitor the signal of the analyte and the internal standard throughout the chromatographic run.

  • Data Interpretation:

    • In the absence of matrix effects, the signal for both the analyte and the internal standard should be constant and stable.

    • A decrease in the signal at a specific retention time indicates ion suppression, while an increase indicates ion enhancement.

    • By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[9]

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_sample Sample Analysis cluster_data Data Processing stock Prepare Stock Solution (in DMSO) working Prepare Working Solution (in Mobile Phase Component) stock->working Dilution sample_prep Sample Preparation (Spike with IS) working->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms integration Peak Integration lcms->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow using the this compound standard.

Troubleshooting_Logic cluster_precision Precision Issues cluster_bias Quantification Bias cluster_exchange Signal Instability start Inaccurate Results? check_coelution Check Co-elution start->check_coelution Yes check_is_purity Check IS Purity start->check_is_purity Yes test_exchange Test for D-H Exchange start->test_exchange Yes adjust_chrom Adjust Chromatography check_coelution->adjust_chrom Poor correct_contribution Correct for Unlabeled check_is_purity->correct_contribution Impurity Found modify_prep Modify Sample Prep (pH) test_exchange->modify_prep Exchange Occurs

References

Troubleshooting Poor Peak Shape of Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering poor peak shapes during the liquid chromatography (LC) analysis of Quercetin 4'-Glucoside-d3. The following sections are designed in a question-and-answer format to directly address common issues such as peak tailing, fronting, and splitting.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peak for this compound is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing polar compounds like flavonoid glycosides. It can compromise quantification and resolution.[1][2][3]

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: this compound, with its polar hydroxyl groups, can interact with residual silanol groups on silica-based stationary phases (like C18), leading to tailing.[2][4][5]

    • Solution 1: Adjust Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to the aqueous mobile phase.[6][7] This suppresses the ionization of silanol groups, minimizing secondary interactions.

    • Solution 2: Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated ("end-capped").[3][4]

  • Mobile Phase pH Near Analyte pKa: If the mobile phase pH is too close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, causing tailing.[4]

    • Solution: Ensure the mobile phase is buffered at least 2 pH units away from the analyte's pKa.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can lead to poor peak shape.[2]

    • Solution: First, try flushing the column with a strong solvent. If this fails, remove the guard column (if present) to see if it's the source of the problem. As a last resort, replace the analytical column.[8]

Q2: I am observing peak fronting for this compound. What does this indicate?

Peak fronting, where the first half of the peak is broad and leads to a sharp drop, is typically caused by column overload or solvent mismatch.[1][9]

Potential Causes & Solutions:

  • Column Overload: Injecting too much sample mass or too high a concentration can saturate the stationary phase.[1][10][11][12]

    • Solution: Reduce the injection volume or dilute the sample.[1][9] If the problem persists, consider a column with a higher loading capacity.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the peak can front.[2][10][12]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[13]

Q3: My this compound peak is split or appears as a doublet. What should I investigate?

Split peaks can arise from issues at the column inlet, problems with the mobile phase, or co-elution.[9][14]

Potential Causes & Solutions:

  • Blocked Column Frit or Column Void: If all peaks in the chromatogram are split, the issue is likely a partial blockage of the inlet frit or a void at the head of the column packing.[9][13][15] This causes the sample to be introduced unevenly onto the column.

    • Solution: Replace the column frit if possible, or reverse-flush the column (check manufacturer's instructions). If a void is suspected, the column will likely need to be replaced.[15]

  • Injection Solvent Mismatch: A significant difference in solvent strength or pH between the sample solvent and the mobile phase can cause peak splitting.[9][15]

    • Solution: Prepare your sample in the mobile phase or a solvent with a similar or weaker elution strength.[13]

  • Co-elution of Isomers or Impurities: If only the analyte peak is split, it might be due to the presence of a closely eluting compound or an isomer.

    • Solution: To test this, inject a smaller sample volume. If the split peak resolves into two distinct peaks, optimize the method (e.g., adjust the gradient, change the mobile phase organic modifier, or alter the temperature) to improve resolution.[13][15]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape issues.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Checks cluster_2 Problem Isolation cluster_3 Solutions Start Observe Poor Peak Shape (Tailing, Fronting, Splitting) CheckAllPeaks Are all peaks affected? Start->CheckAllPeaks SystemIssue System Issue Likely (Pre-Column) CheckAllPeaks->SystemIssue Yes MethodIssue Method/Analyte Specific Issue CheckAllPeaks->MethodIssue No CheckSolvent Check Sample Solvent vs. Mobile Phase SolventMismatch Solvent Mismatch CheckSolvent->SolventMismatch Mismatch CheckConcentration Check Sample Concentration & Injection Volume Overload Column Overload CheckConcentration->Overload Too High FixSystem Check for Blocked Frit/Void Replace Guard/Column SystemIssue->FixSystem MethodIssue->CheckSolvent MethodIssue->CheckConcentration OptimizeMethod Adjust Mobile Phase pH Optimize Gradient Change Column Type MethodIssue->OptimizeMethod If solvent/conc. OK ReduceLoad Reduce Injection Volume Dilute Sample Overload->ReduceLoad ChangeSolvent Inject in Mobile Phase SolventMismatch->ChangeSolvent

References

Minimizing degradation of Quercetin 4'-Glucoside-d3 during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Quercetin 4'-Glucoside-d3 during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during extraction important?

This compound is a deuterated form of Quercetin 4'-Glucoside, a naturally occurring flavonoid. The "d3" indicates that three hydrogen atoms have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it an excellent internal standard for quantitative analysis using mass spectrometry-based methods, such as LC-MS, to ensure accurate measurement of the native compound in a sample. Its stability during extraction is critical because any degradation will lead to inaccurate quantification of the target analyte.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

Several factors can contribute to the degradation of this compound, including:

  • High Temperatures: Thermal degradation can occur, especially at temperatures above 70-80°C.[1][2] Prolonged exposure to heat can lead to the hydrolysis of the glycosidic bond and oxidation of the aglycone.[1]

  • Extreme pH: Both highly acidic and alkaline conditions can promote degradation. Alkaline conditions (pH > 7) are particularly detrimental, leading to oxidative degradation.[2] Acidification, while sometimes used to improve extraction efficiency, can lead to the hydrolysis of the glycoside to its aglycone form, Quercetin-d3.[3]

  • Exposure to Light: Flavonoids are sensitive to UV radiation, which can induce photodegradation.[2]

  • Presence of Oxygen and Metal Ions: Oxygen can lead to the oxidation of the phenolic hydroxyl groups.[4] The presence of metal ions can catalyze this oxidation.[5]

  • Enzymatic Activity: If the plant material is not properly handled, endogenous enzymes like glycosidases and oxidases can be activated and degrade the compound.[1]

Q3: My this compound extract is turning brown. What does this indicate?

A color change to brown is a common visual indicator of flavonoid degradation.[4] This is typically due to the oxidation of the phenolic hydroxyl groups, which leads to the formation of quinones and other colored degradation products.[4] This can be accelerated by exposure to oxygen, high pH, and elevated temperatures.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low Recovery of this compound Inefficient Extraction Solvent: The solvent may not be optimal for solubilizing the compound from the sample matrix.Optimize the solvent system. A mixture of ethanol (B145695) or methanol (B129727) with water (e.g., 70-80% alcohol) is often effective for flavonoids.[6][7] Experiment with different solvent polarities.
Suboptimal Extraction Temperature: High temperatures can cause degradation.Use lower temperatures (e.g., room temperature or slightly elevated, 40-50°C) to minimize thermal degradation.[4] Consider low-temperature extraction methods like maceration or ultrasound-assisted extraction at controlled temperatures.[4]
Inadequate Extraction Time: The duration of the extraction may be too short for complete recovery.Optimize the extraction time. Monitor the recovery at different time points to determine the optimal duration.
Improper Sample Preparation: Large particle size can limit solvent penetration and extraction efficiency.[6]Grind the sample material to a fine, uniform powder to increase the surface area available for extraction.[6]
Degradation of this compound (Observed as additional peaks in chromatogram or color change) High Extraction Temperature: Excessive heat is a major cause of flavonoid degradation.[1][2]Maintain extraction temperatures below 60°C. If heat is necessary, use the lowest effective temperature for the shortest possible duration.[2]
Unfavorable pH: Alkaline or strongly acidic conditions can promote degradation.[2][3]Maintain a slightly acidic to neutral pH (pH 4-6) during extraction.[2][4] Consider using acidified solvents (e.g., with 0.1% formic acid or acetic acid) to improve stability.[2]
Exposure to Light: UV light can cause photodegradation.[2]Conduct the extraction and all subsequent handling steps in amber glassware or under light-protected conditions.[2]
Oxidation: Presence of oxygen and/or metal ions can lead to oxidative degradation.Degas solvents before use. Consider adding antioxidants like ascorbic acid (e.g., 0.1% w/v) to the extraction solvent.[4][5] The addition of a chelating agent like EDTA can also help by sequestering metal ions.[5]

Experimental Protocols

Below are detailed methodologies for common extraction techniques, optimized to minimize the degradation of this compound.

Protocol 1: Maceration (Cold Extraction)

This method is gentle and minimizes thermal degradation.

  • Sample Preparation: Grind the dried plant material into a fine powder.

  • Extraction Solvent Preparation: Prepare a solution of 80% methanol in water containing 0.1% (w/v) ascorbic acid.

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it in a 50 mL amber glass flask.

    • Add 20 mL of the extraction solvent.

    • Seal the flask and agitate the mixture on a shaker or with a magnetic stirrer at room temperature for 24 hours.[4]

  • Filtration: After 24 hours, filter the mixture through a 0.45 µm syringe filter to separate the extract from the plant residue.

  • Storage: Store the final extract in a sealed, amber-colored vial at -20°C until analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE can improve extraction efficiency and reduce extraction time.

  • Sample Preparation: Grind the dried plant material into a fine powder.

  • Extraction Solvent Preparation: Prepare a solution of 70% ethanol in water containing 0.1% (w/v) ascorbic acid.

  • Extraction:

    • Combine 1 gram of the powdered plant material and 20 mL of the extraction solvent in a 50 mL amber glass flask.

    • Place the flask in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[2][4]

  • Centrifugation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.[4]

  • Collection and Storage: Collect the supernatant and store it in a sealed, amber-colored vial at -20°C.

Visualizations

Factors Influencing this compound Stability

cluster_degradation Degradation Pathways cluster_factors Influencing Factors Degradation Degradation of This compound Hydrolysis Hydrolysis Hydrolysis->Degradation Oxidation Oxidation Oxidation->Degradation Photodegradation Photodegradation Photodegradation->Degradation Temperature High Temperature Temperature->Hydrolysis Temperature->Oxidation pH Extreme pH pH->Hydrolysis pH->Oxidation Light Light Exposure Light->Photodegradation Oxygen Oxygen Oxygen->Oxidation MetalIons Metal Ions MetalIons->Oxidation

Caption: Factors influencing the degradation of this compound.

Recommended Workflow for Minimizing Degradation

cluster_workflow Optimized Extraction Workflow Start Start: Sample Preparation (Fine Powder) Solvent Prepare Solvent (e.g., 70% EtOH + 0.1% Ascorbic Acid) Start->Solvent Extraction Extraction (Low Temp, e.g., Maceration or UAE) Solvent->Extraction Protection Protect from Light (Amber Glassware) Extraction->Protection Separation Separation (Filtration/Centrifugation) Protection->Separation Storage Storage (-20°C, Sealed Amber Vial) Separation->Storage Analysis LC-MS Analysis Storage->Analysis

Caption: Recommended workflow for this compound extraction.

References

Adsorption issues of Quercetin 4'-Glucoside-d3 in LC systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercetin 4'-Glucoside-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the liquid chromatography (LC) analysis of this deuterated flavonoid glycoside.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may face, providing explanations and actionable solutions.

Issue 1: Poor Peak Shape - Tailing or Broadening

Q1: My chromatogram for this compound shows significant peak tailing. What is the likely cause and how can I fix it?

A1: Peak tailing for this compound is commonly caused by secondary interactions between the analyte and active sites within the LC system. Flavonoids, with their multiple hydroxyl groups, are prone to interacting with metal surfaces (like stainless steel) in the instrument and column, as well as with acidic silanol (B1196071) groups on the silica-based stationary phase.[1][2]

Troubleshooting Steps:

  • System Passivation: Before running your samples, passivate the LC system by injecting a high-concentration standard of a chelating agent or your analyte to saturate the active sites. This can temporarily improve peak shape.

  • Mobile Phase Modification:

    • Lower pH: Reduce the mobile phase pH to around 3.0 or lower using an additive like 0.1% formic acid.[2] This protonates the silanol groups on the stationary phase, minimizing secondary ionic interactions.

    • Add a Chelator: Introduce a weak chelating agent, such as citric acid or medronic acid, into your mobile phase.[3][4] These agents can bind to metal ions in the system, preventing your analyte from adsorbing to them.

  • Use a Bio-inert or PEEK-lined Column: If the problem persists, the primary source of adsorption is likely the metal hardware of the column itself. Switching to a column with a specially treated inert surface (e.g., hybrid organic-inorganic surfaces) or a PEEK-lined column can dramatically reduce these interactions.[5][6][7]

  • Check for Column Voids: A sudden onset of peak tailing for all peaks could indicate a void at the head of the column.[1][2] This can be checked by reversing and flushing the column (if permitted by the manufacturer).

Q2: All the peaks in my chromatogram, including this compound, are broad. What should I investigate?

A2: When all peaks are affected, the issue is likely systemic rather than a specific chemical interaction.

Troubleshooting Steps:

  • Extra-Column Volume: Excessive tubing length or tubing with a large internal diameter between the injector, column, and detector can cause band broadening.[2] Ensure all connections are made with the shortest possible length of appropriate-ID tubing.

  • Blocked Frit: A partially blocked column inlet frit can distort the sample flow path, leading to peak broadening for all analytes.[8] Try back-flushing the column or replacing the frit if possible. Using an in-line filter can prevent this.

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, causing broad and often tailing peaks.[1][2] To test for this, dilute your sample 10-fold and re-inject. If the peak shape improves, column overload was the issue.

Issue 2: Low or No Signal (Analyte Loss)

Q3: I'm injecting this compound, but I'm seeing a very low signal or no peak at all. Where could my analyte be going?

A3: Complete or significant loss of analyte is a severe form of adsorption, often due to irreversible binding to metal surfaces within the LC system.[3][5] This is a known issue for metal-sensitive compounds, including certain metabolites and oligonucleotides.[3][5]

Troubleshooting Steps:

  • Use of Inert Hardware: The most effective solution is to use an LC system and column specifically designed to be bio-inert. Technologies that apply a hybrid organic-inorganic surface to the metal components of the flow path prevent the adsorptive loss of sensitive analytes.[3][5][6]

  • System Conditioning: Before your analytical run, inject a high-concentration sample of a non-critical, metal-chelating compound. This can "prime" the system by occupying the active metal sites, allowing your subsequent injections of this compound to pass through without significant adsorption.

  • Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion and apparent signal loss.

Issue 3: Poor Reproducibility

Q4: My peak areas for replicate injections of this compound are highly variable. What could be causing this?

A4: Poor reproducibility is often linked to active sites in the LC system that are not fully saturated or conditioned. The first few injections may show lower peak areas as the analyte adsorbs to these sites. Subsequent injections may show higher areas as the sites become saturated.

Troubleshooting Steps:

  • Equilibration and Conditioning: Ensure the column is thoroughly equilibrated with the mobile phase. Perform several "sacrificial" injections of your sample or a conditioning solution before starting your analytical sequence. This helps to ensure that the system's active sites are consistently passivated.

  • Inert Column Technology: Using columns with hybrid surface technology has been shown to provide significantly improved injection-to-injection and column-to-column reproducibility for metal-sensitive analytes.[6][7]

Quantitative Data Summary

ParameterStandard Stainless Steel ColumnMaxPeak™ Premier Column (HPS Technology)Expected Improvement
Peak Area (Analyte Recovery) Often low and variableHigher and more consistentSignificant increase in analyte recovery[5]
Peak Tailing Factor > 1.5 (significant tailing)Close to 1.0 (symmetrical)Improved peak shape[6]
Reproducibility (%RSD) Can be > 15%Typically < 5%Enhanced precision[6]

This table is a qualitative summary based on literature for metal-sensitive analytes and represents the expected performance benefits of using inert hardware.

Experimental Protocols

Protocol 1: Diagnosing and Mitigating Adsorption with Mobile Phase Additives

This protocol helps determine if peak tailing is due to silanol or metal interactions and mitigates it through mobile phase modification.

Objective: To improve the peak shape of this compound.

Materials:

Procedure:

  • Establish a Baseline:

    • Prepare a mobile phase of ACN:Water (e.g., 30:70 v/v) with no additives.

    • Inject your standard and record the chromatogram. Note the peak shape (tailing factor) and retention time.

  • Test for Silanol Interactions:

    • Prepare a mobile phase of ACN:Water (30:70 v/v) with 0.1% Formic Acid. The pH should be below 3.

    • Equilibrate the column with this new mobile phase for at least 15 column volumes.

    • Inject your standard. If peak tailing is significantly reduced, secondary interactions with silanol groups were a primary cause.[2]

  • Test for Metal Adsorption:

    • If tailing persists, prepare the ACN:Water with 0.1% FA mobile phase and add a chelator (e.g., 5-10 mM citric acid).

    • Equilibrate the column thoroughly.

    • Inject your standard. If the peak shape and/or area response improves, metal chelation is effectively reducing analyte adsorption.[3][4]

  • Analysis: Compare the chromatograms from each step. The best mobile phase composition is the one that provides a symmetrical peak with the highest area.

Visualizations

Logical Workflow for Troubleshooting Peak Tailing

G start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks check_frit Check for Blocked Frit or Column Void all_peaks->check_frit Yes chem_issue Chemical Interaction Suspected all_peaks->chem_issue No check_overload Test for Column Overload (Dilute and Re-inject) check_frit->check_overload solution1 Problem Resolved check_overload->solution1 modify_mp Modify Mobile Phase: 1. Lower pH (e.g., 0.1% FA) 2. Add Chelator (e.g., Citric Acid) chem_issue->modify_mp inert_column Use Inert Column Hardware (e.g., MaxPeak Premier) modify_mp->inert_column If tailing persists solution2 Problem Resolved inert_column->solution2

Caption: A decision tree for troubleshooting peak tailing issues.

Experimental Workflow for Method Optimization

G A 1. Baseline Analysis (Standard Column, No Additives) B 2. Mobile Phase pH Adjustment (Add 0.1% Formic Acid) A->B Evaluate Peak Shape C 3. Add Chelating Agent (e.g., 5mM Citric Acid) B->C If Tailing Persists D 4. Switch to Inert Column (e.g., HPS Technology) C->D If Adsorption is Still an Issue E 5. Final Optimized Method D->E Confirm Performance

Caption: Step-wise workflow for optimizing an LC method to reduce adsorption.

References

Technical Support Center: Quercetin 4'-Glucoside-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MS analysis of Quercetin (B1663063) 4'-Glucoside-d3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the signal intensity of this deuterated internal standard in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the signal intensity of my Quercetin 4'-Glucoside-d3 standard low?

A1: Low signal intensity can stem from several factors including suboptimal MS parameters, matrix effects, inefficient sample preparation, or issues with the liquid chromatography separation. It is crucial to systematically evaluate each of these components to identify the root cause.

Q2: What are the optimal MS ionization settings for this compound?

A2: Flavonoid glycosides, including this compound, can be effectively analyzed in both positive and negative electrospray ionization (ESI) modes.[1] Negative ion mode is often recommended for saccharide-containing compounds and may provide higher sensitivity.[2][3][4] In positive ion mode, the formation of protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ is common.[5][6] Optimization of source parameters such as capillary voltage, cone voltage, desolvation gas temperature, and flow rate is critical for maximizing signal intensity.[7]

Q3: How can I mitigate matrix effects that are suppressing my signal?

A3: Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a common cause of signal suppression.[8][9][10] To mitigate this, you can:

  • Improve sample clean-up: Employ Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[9]

  • Optimize chromatographic separation: Adjusting the gradient, mobile phase composition, or using a different column chemistry can help separate the analyte from interfering compounds.[9]

  • Dilute the sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.

Q4: What are the expected fragmentation patterns for this compound in MS/MS?

A4: In tandem MS (MS/MS), this compound is expected to exhibit a characteristic neutral loss of the deuterated glucoside moiety. The fragmentation of the quercetin aglycone will then produce signature ions. Common fragment ions for quercetin include those resulting from retro-Diels-Alder (RDA) reactions of the C-ring.[11][12]

Q5: Could the deuterated label on my standard be unstable?

A5: While the deuterium (B1214612) labels on this compound are generally stable, isotopic exchange (H/D back-exchange) can occur under certain conditions, particularly if the labels are in labile positions.[13] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the non-deuterated analyte. It is important to use high-purity standards and assess their stability under your experimental conditions.[13]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving low signal intensity issues with this compound.

Symptom Potential Cause Recommended Solution
Low or no signal for this compound Incorrect MS Parameters: Suboptimal ionization, transmission, or detection settings.Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, cone voltage, gas flows, and temperatures).[7]
Sample Preparation Issues: Inefficient extraction or significant matrix effects.Review and optimize the sample preparation protocol. Consider using a more rigorous clean-up method like Solid-Phase Extraction (SPE).[9] Evaluate matrix effects by comparing the signal in a neat solution versus a spiked matrix sample.[10]
LC Method Not Optimized: Poor peak shape or co-elution with interfering compounds.Optimize the mobile phase composition (e.g., pH, organic modifier, additives like formic or acetic acid) and gradient profile to improve peak shape and resolution from matrix components.[1][8]
Inconsistent or variable signal intensity Differential Matrix Effects: The analyte and internal standard are affected differently by the sample matrix.[13]Ensure co-elution of the analyte and internal standard. If differential matrix effects persist, consider using a matrix-matched calibration curve.
Instability of the Deuterated Standard: Isotopic exchange (H/D back-exchange) may be occurring.[13]Verify the stability of the deuterated standard under your sample preparation and storage conditions. Assess for back-exchange by incubating the standard in a blank matrix.[13]
Good signal in neat solution, but poor signal in sample matrix Ion Suppression: Co-eluting matrix components are suppressing the ionization of the analyte.[9][10]Improve chromatographic separation to move the analyte peak away from the region of ion suppression. Enhance sample clean-up to remove the interfering compounds.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed to clean up complex biological or botanical samples to reduce matrix effects.

  • Sample Pre-treatment: If the sample is solid, homogenize and extract it with a suitable solvent (e.g., 80% methanol (B129727) in water).[9] Centrifuge the extract to pellet any solid debris.

  • SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by deionized water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound and other flavonoids with a higher concentration of organic solvent (e.g., 90% methanol).

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection.

Parameter Recommendation
LC Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[9]
Mobile Phase A Water with 0.1% formic acid.[7][9]
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid.[7][9]
Gradient Start with a low percentage of mobile phase B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) to elute the analyte, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min.[7][9]
Column Temperature 30 - 40 °C.[9]
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode.
MS/MS Transition Monitor the transition from the precursor ion (e.g., [M-H]⁻ or [M+H]⁺) of this compound to a characteristic product ion of the quercetin-d3 aglycone.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample (e.g., Plasma, Plant Extract) Extraction Solvent Extraction Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup Reconstitution Reconstitution Cleanup->Reconstitution LC LC Separation Reconstitution->LC MS MS Detection LC->MS Data Data Analysis MS->Data

Caption: Experimental workflow for this compound analysis.

troubleshooting_flowchart Start Low Signal Intensity of This compound CheckMS Check MS Parameters? Start->CheckMS OptimizeMS Optimize Source Parameters (Direct Infusion) CheckMS->OptimizeMS Yes CheckLC Check LC Separation? CheckMS->CheckLC No OptimizeMS->CheckLC OptimizeLC Optimize Mobile Phase and Gradient CheckLC->OptimizeLC Yes CheckSamplePrep Evaluate Sample Prep and Matrix Effects? CheckLC->CheckSamplePrep No OptimizeLC->CheckSamplePrep ImproveCleanup Improve Sample Cleanup (e.g., SPE) CheckSamplePrep->ImproveCleanup Yes End Signal Improved CheckSamplePrep->End No ImproveCleanup->End

Caption: Troubleshooting flowchart for low signal intensity.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Validated Methods for Quercetin 4'-Glucoside-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the analysis of quercetin (B1663063) and its metabolites, establishing a robust and reliable analytical method is paramount. This guide provides a comprehensive comparison of validated analytical techniques for the quantification of Quercetin 4'-Glucoside, with a special focus on the use of its deuterated internal standard, Quercetin 4'-Glucoside-d3. The inclusion of a stable isotope-labeled internal standard is a critical strategy to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

The quantification of Quercetin 4'-Glucoside, a significant dietary flavonoid glycoside, and its metabolites is crucial for pharmacokinetic, bioavailability, and metabolic studies. The use of a deuterated internal standard like this compound is the gold standard in bioanalytical methods, as it closely mimics the analyte's chemical and physical properties, leading to more accurate and precise results.[1] This guide will delve into the common analytical platforms employed for this purpose, comparing their performance based on key validation parameters.

Comparative Analysis of Analytical Techniques

The two most prevalent analytical techniques for the quantification of quercetin and its glycosides are High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS). Each technique offers distinct advantages and is suited for different analytical needs.

Analytical TechniqueCommon ApplicationAdvantagesDisadvantages
HPLC-DAD Quantification in simpler matrices like herbal extracts and pharmaceutical formulations.[2][3]Cost-effective, robust, and widely available.[4]Lower sensitivity and selectivity compared to MS-based methods, potential for interference from co-eluting compounds.[4]
UPLC-MS/MS Quantification in complex biological matrices such as plasma and urine.[5][6][7]High sensitivity, high selectivity, and ability to confirm analyte identity.[5][6]Higher initial investment and operational costs, requires specialized expertise.
UHPLC-QTOF-MS/MS Metabolite identification and relative quantification in complex biological samples.[8][9]Provides high-resolution mass data for structural elucidation of unknown metabolites.[9]Primarily used for qualitative or semi-quantitative analysis, may require authentic standards for absolute quantification.

Key Method Validation Parameters: A Head-to-Head Comparison

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose.[2][10] The following table summarizes typical performance characteristics of HPLC-DAD and UPLC-MS/MS methods for the analysis of quercetin and its derivatives, providing a framework for what can be expected when validating a method for this compound.

Validation ParameterHPLC-DADUPLC-MS/MS
Linearity (R²) > 0.995[2]> 0.99[5][6]
Limit of Detection (LOD) 0.046 µg/mL[2]0.36 ng/mL[5]
Limit of Quantification (LOQ) 0.14 µg/mL[2]1.25 ng/mL[5]
Accuracy (% Recovery) 88.6% - 110.7%[2]Within ±15% of nominal concentration
Precision (%RSD) < 10%[2]< 15%

Experimental Protocols: A Generalized Workflow

While specific experimental conditions will vary depending on the instrumentation and the matrix being analyzed, a general workflow for the quantification of Quercetin 4'-Glucoside using a deuterated internal standard can be outlined.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Biological Matrix (e.g., Plasma) Spike Spike with this compound (IS) Sample->Spike 1. Extraction Protein Precipitation or Solid Phase Extraction (SPE) Spike->Extraction 2. Evaporation Evaporation of Solvent Extraction->Evaporation 3. Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 4. Injection Injection into LC-MS/MS System Reconstitution->Injection 5. Separation Chromatographic Separation (e.g., C18 column) Injection->Separation 6. Detection Mass Spectrometric Detection (MRM mode) Separation->Detection 7. Quantification Data Analysis and Quantification Detection->Quantification 8.

A generalized workflow for the quantification of this compound.
Detailed Methodologies

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 20 µL of this compound internal standard solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions (UPLC-MS/MS):

  • Column: A C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm) is commonly used.[5][6]

  • Mobile Phase: A gradient elution with two solvents is typical:

    • Solvent A: Water with 0.1% formic acid.[5][6]

    • Solvent B: Acetonitrile.[5][6]

  • Flow Rate: A flow rate of around 0.3-0.5 mL/min is often employed.[5][6]

  • Injection Volume: Typically 5-10 µL.

3. Mass Spectrometric Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties. Negative mode is often used for flavonoids.[5][6]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5][6] This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

logical_relationship cluster_method_validation Method Validation Ensures Reliability Analyte Quercetin 4'-Glucoside Method Validated Analytical Method (e.g., UPLC-MS/MS) Analyte->Method IS This compound (Internal Standard) IS->Method Result Accurate and Precise Quantification Method->Result

The role of a validated method and internal standard in achieving reliable results.

Conclusion

The choice of an analytical method for the quantification of this compound will depend on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. For trace-level quantification in complex biological fluids, a validated UPLC-MS/MS method using a deuterated internal standard is the recommended approach due to its superior sensitivity and selectivity. By following established validation guidelines and employing a robust experimental protocol, researchers can ensure the generation of high-quality, reliable data essential for advancing our understanding of the pharmacokinetics and biological effects of quercetin and its metabolites.

References

A Head-to-Head Battle of Internal Standards: Quercetin 4'-Glucoside-d3 vs. Quercetin-d3 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quercetin (B1663063) and its metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of two commonly employed stable isotope-labeled internal standards: Quercetin 4'-Glucoside-d3 and Quercetin-d3. By examining their performance based on available experimental data and outlining detailed experimental protocols, this document aims to equip researchers with the knowledge to make an informed decision for their specific analytical needs.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium, ¹³C). This subtle modification allows the mass spectrometer to differentiate the internal standard from the analyte while ensuring that both compounds exhibit nearly identical physicochemical properties. This co-elution and similar ionization behavior are crucial for compensating for variations in sample preparation, matrix effects, and instrument response.

When quantifying quercetin, a ubiquitous flavonoid with numerous health benefits, and its various glycosidic forms and metabolites, the analyst is faced with a choice: utilize a deuterated form of the aglycone (Quercetin-d3) or a deuterated form of a specific glycoside (such as this compound). The optimal choice depends on the specific analytes being measured and the sample preparation workflow.

Performance Comparison: A Data-Driven Perspective

Performance ParameterThis compound (for Quercetin Glycosides/Metabolites)Quercetin-d3 (for Quercetin Aglycone)Key Considerations for Researchers
Analyte Scope Ideal for the quantification of quercetin glycosides and their metabolites.Primarily suited for the quantification of quercetin aglycone.The choice of internal standard should closely match the analyte(s) of interest.
Recovery (%) Typically high and consistent for glycosides, as it mimics their extraction behavior.High and consistent for the aglycone. May not fully compensate for variability in glycoside hydrolysis.A SIL-IS that undergoes the same sample preparation steps as the analyte provides better correction.
Matrix Effect (%) Effectively compensates for matrix effects experienced by glycosidic analytes.Effectively compensates for matrix effects on the aglycone. May differ for glycosides.Co-elution of the analyte and SIL-IS is critical for accurate matrix effect correction.
Precision (%RSD) Intra- and inter-day precision typically <15%.Intra- and inter-day precision typically <15%.Both internal standards can achieve high precision when used appropriately.
Accuracy (%Bias) Typically within ±15% of the nominal concentration.Typically within ±15% of the nominal concentration.Accuracy is enhanced when the internal standard closely mimics the analyte's behavior.

The Rationale for Selection: Matching the Analyte

The fundamental principle guiding the choice of an internal standard is to select a compound that behaves as similarly as possible to the analyte of interest throughout the entire analytical process.

When to Choose this compound:

If the primary goal of the study is to quantify one or more quercetin glycosides (e.g., quercetin-3-O-glucoside, quercetin-4'-O-glucoside) or to profile the metabolic fate of these glycosides, then a deuterated glucoside internal standard is the superior choice. This is because:

  • Similar Extraction and Stability: Quercetin glycosides have different solubility and stability profiles compared to the aglycone. A deuterated glycoside will more accurately reflect any degradation or loss of the analyte glycosides during sample extraction and processing.

  • Compensation for Hydrolysis: If the analytical method involves an enzymatic or chemical hydrolysis step to convert glycosides to the aglycone before analysis, a deuterated glycoside internal standard will undergo this reaction alongside the native analytes, thereby correcting for any variability or incompleteness in the hydrolysis process.

  • Closer Chromatographic and Ionization Behavior: A deuterated glucoside will have a retention time and ionization efficiency that are more closely matched to the analyte glycosides, leading to more effective compensation for matrix effects.

When to Choose Quercetin-d3:

If the analytical focus is solely on the quantification of the quercetin aglycone, then Quercetin-d3 is the most appropriate internal standard. Its advantages in this context include:

  • Identical Chemical Structure (apart from isotopes): This ensures the most similar behavior during chromatography and ionization, providing the most accurate correction for the aglycone.

  • Commercial Availability: Quercetin-d3 is often more readily available from commercial suppliers compared to specific deuterated glycosides.

  • Simpler Workflow: If the analysis does not involve glycosides, using Quercetin-d3 avoids the need to consider the stability and hydrolysis of a glycosidic internal standard.

Experimental Protocols

Below are representative experimental protocols for the quantification of quercetin and its metabolites using either this compound or Quercetin-d3 as an internal standard.

Protocol 1: Quantification of Quercetin Glycosides and Metabolites using this compound

This protocol is adapted for the analysis of quercetin glycosides and their conjugated metabolites in human plasma.

1. Sample Preparation: a. To 100 µL of human plasma, add 10 µL of this compound internal standard solution (in methanol). b. Add 400 µL of ice-cold methanol (B129727) containing 1% formic acid to precipitate proteins. c. Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC system
  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: A suitable gradient to separate the various glycosides and metabolites.
  • Flow Rate: 0.4 mL/min
  • Injection Volume: 5 µL
  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Protocol 2: Quantification of Quercetin Aglycone using Quercetin-d3

This protocol is designed for the quantification of total quercetin after hydrolysis of its glycosides in a biological matrix.

1. Sample Preparation with Hydrolysis: a. To 100 µL of plasma, add 10 µL of Quercetin-d3 internal standard solution. b. Add 50 µL of β-glucuronidase/sulfatase solution in a suitable buffer and incubate at 37°C for 1 hour to hydrolyze the conjugated forms. c. Stop the reaction and precipitate proteins by adding 400 µL of acidified acetonitrile. d. Vortex and centrifuge as described in Protocol 1. e. Evaporate the supernatant and reconstitute.

2. LC-MS/MS Conditions:

  • LC System and Column: Similar to Protocol 1.
  • Mobile Phase: A gradient optimized for the separation of the quercetin aglycone from matrix components.
  • MS System and Mode: Similar to Protocol 1.
  • MRM Transitions: Monitor the specific transitions for quercetin and Quercetin-d3.

Visualizing the Rationale: Experimental Workflow and Metabolic Pathway

To further illustrate the concepts discussed, the following diagrams created using the DOT language provide a visual representation of a typical bioanalytical workflow and the metabolic pathway of quercetin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Biological Sample (e.g., Plasma) add_is Add Internal Standard (Quercetin-d3 or this compound) plasma->add_is hydrolysis Enzymatic Hydrolysis (Optional, for total quercetin) add_is->hydrolysis extraction Protein Precipitation & Solid Phase Extraction hydrolysis->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

A typical bioanalytical workflow for quercetin analysis.

quercetin_metabolism cluster_intake Dietary Intake cluster_intestine Small Intestine cluster_liver Liver cluster_circulation Systemic Circulation quercetin_glycoside Quercetin Glycosides (e.g., Quercetin-4'-Glucoside) quercetin_aglycone Quercetin (Aglycone) quercetin_glycoside->quercetin_aglycone β-glucosidase intestinal_conjugates Intestinal Conjugates (Glucuronides, Sulfates) quercetin_aglycone->intestinal_conjugates UGTs, SULTs liver_conjugates Hepatic Conjugates (Methylated, Glucuronidated, Sulfated forms) quercetin_aglycone->liver_conjugates Phase II Enzymes intestinal_conjugates->liver_conjugates Phase II Enzymes (COMT, UGTs, SULTs) circulating_metabolites Circulating Metabolites liver_conjugates->circulating_metabolites

Simplified metabolic pathway of quercetin glycosides.

Conclusion: Making the Right Choice

The selection between this compound and Quercetin-d3 as an internal standard is not a matter of one being universally better than the other, but rather a strategic decision based on the specific goals of the analytical method.

  • For the targeted quantification of quercetin glycosides and their direct metabolites , This compound is the more appropriate choice as it more accurately mimics the behavior of the analytes throughout the entire analytical procedure, especially if a hydrolysis step is involved.

  • For the specific measurement of the quercetin aglycone , Quercetin-d3 is the ideal internal standard due to its identical chemical structure, ensuring the most accurate correction for any analytical variability.

By carefully considering the analytes of interest and the sample preparation workflow, researchers can select the most suitable internal standard to ensure the generation of high-quality, reliable, and reproducible data in their studies of quercetin and its impact on health and disease.

A Head-to-Head Battle: HPLC-UV vs. LC-MS/MS for the Analysis of Quercetin 4'-Glucoside

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of analytical chemistry, the precise and accurate quantification of bioactive compounds is paramount for researchers, scientists, and drug development professionals. Quercetin (B1663063) 4'-Glucoside, a prominent flavonoid with significant antioxidant properties, is no exception. The choice of analytical technique is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides a comprehensive comparison of two powerhouse techniques for the analysis of Quercetin 4'-Glucoside: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

At a Glance: Key Differences

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbanceSeparation by chromatography, detection by mass-to-charge ratio
Sensitivity LowerHigher (50-150 times more sensitive for flavonoids)[1]
Selectivity Good, but susceptible to co-eluting interferencesExcellent, highly specific due to mass fragmentation
Cost Lower initial investment and operational costsHigher initial investment and operational costs
Complexity Simpler to operate and maintainMore complex, requires specialized expertise
Applications Routine analysis of simpler matrices, quality controlTrace level analysis in complex matrices (e.g., plasma)[2][3][4], metabolite identification

Diving Deeper: Performance Metrics

The choice between HPLC-UV and LC-MS/MS often hinges on the specific requirements of the analysis, particularly the desired sensitivity and the complexity of the sample matrix. The following table summarizes key performance parameters for the analysis of quercetin and its derivatives, providing a quantitative basis for comparison.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.046 - 500 ng/mL[1][5]0.003 - 10 ng/mL[1]
Limit of Quantification (LOQ) 0.14 - 500 ng/mL[1][5]0.007 - 6.67 ng/mL[1]
**Linearity (R²) **> 0.995 - > 0.999[5][6]> 0.989 - ≥ 0.9957[7][8]
Accuracy (% Recovery) 84.3% - 110.7%[5][9]85.2% - 113.3%[8][10]
Precision (%RSD) < 2% - 9.4%[5][6]< 5.8% - 11.20%[8][11]

Visualizing the Workflow

To better understand the practical application of each technique, the following diagrams illustrate the typical experimental workflows for the analysis of Quercetin 4'-Glucoside.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_detection Detection & Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injector Injector Filtration->Injector MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column HPLC Column Injector->Column UVDetector UV Detector Column->UVDetector DataSystem Data System UVDetector->DataSystem

Caption: Experimental workflow for HPLC-UV analysis.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_lc LC System cluster_ms MS/MS System Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Injector Injector Filtration->Injector MobilePhase Mobile Phase Pump Pump MobilePhase->Pump Pump->Injector Column LC Column Injector->Column IonSource Ion Source (ESI) Column->IonSource MassAnalyzer1 Mass Analyzer 1 (Q1) IonSource->MassAnalyzer1 CollisionCell Collision Cell (Q2) MassAnalyzer1->CollisionCell MassAnalyzer2 Mass Analyzer 2 (Q3) CollisionCell->MassAnalyzer2 Detector Detector MassAnalyzer2->Detector DataSystem Data System Detector->DataSystem

Caption: Experimental workflow for LC-MS/MS analysis.

In-Depth Methodologies

For scientists looking to implement these techniques, the following provides a detailed overview of typical experimental protocols.

HPLC-UV Protocol

This method is well-suited for the routine quantification of Quercetin 4'-Glucoside in less complex samples like herbal extracts or pharmaceutical formulations.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous phase (e.g., water with 0.1% acetic acid or 2% v/v acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1][12] A common isocratic mobile phase consists of methanol and acetonitrile (B52724) (50:50 v/v).[6]

  • Flow Rate: Typically set around 1.0 to 1.3 mL/min.[6][12]

  • Detection Wavelength: Quercetin and its glycosides exhibit strong absorbance in the UV region. Detection is often performed at wavelengths around 256 nm, 360 nm, or 370 nm.[6][12][13]

  • Injection Volume: Usually in the range of 5 to 20 µL.[7][12]

  • Quantification: Based on a calibration curve constructed from the peak areas of standard solutions of known concentrations.

LC-MS/MS Protocol

LC-MS/MS is the gold standard for analyzing Quercetin 4'-Glucoside in complex biological matrices, offering unparalleled sensitivity and selectivity.

  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or QTOF).[2][14]

  • Column: A reversed-phase C18 column, often with smaller particle sizes for better resolution (e.g., 2.1 x 50 mm, 1.7 µm).[10][11]

  • Mobile Phase: Similar to HPLC-UV, typically consisting of an acidified aqueous phase (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or a mixture of methanol and acetonitrile).[10][11] A gradient elution is commonly employed to achieve optimal separation.

  • Flow Rate: Generally lower than conventional HPLC, often in the range of 0.350 to 0.5 mL/min.[10][15]

  • Ionization: Electrospray ionization (ESI) is the most common technique, operated in either positive or negative ion mode.[1] For quercetin and its glycosides, negative ion mode is often preferred.

  • Mass Spectrometry: Detection is performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of Quercetin 4'-Glucoside) in the first mass analyzer, fragmenting it in the collision cell, and detecting a specific product ion in the second mass analyzer. This highly specific detection method minimizes interferences from the matrix.[15]

  • Quantification: Achieved by constructing a calibration curve using the peak area ratios of the analyte to an internal standard.

Conclusion: Making the Right Choice

The decision to use HPLC-UV or LC-MS/MS for the analysis of Quercetin 4'-Glucoside should be guided by the specific research question and the nature of the samples.

Choose HPLC-UV when:

  • Analyzing relatively simple matrices with high concentrations of the analyte.

  • Cost and ease of use are major considerations.

  • High throughput is required for routine quality control.

Choose LC-MS/MS when:

  • Analyzing complex matrices such as plasma, urine, or tissue homogenates.[2][3][4]

  • Trace-level quantification is necessary.

  • High selectivity is crucial to differentiate between structurally similar compounds and metabolites.[2]

  • Metabolite identification and structural elucidation are part of the research goals.

Ultimately, both HPLC-UV and LC-MS/MS are powerful tools for the analysis of Quercetin 4'-Glucoside. By understanding their respective strengths and limitations, researchers can select the most appropriate technique to generate high-quality, reliable data to advance their scientific endeavors.

References

A Researcher's Guide to the Cross-Validation of Quercetin 4'-Glucoside-d3 with its Unlabeled Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of analytes in biological matrices is paramount. In the field of bioanalysis, particularly in pharmacokinetic and drug metabolism studies, the use of a stable isotope-labeled internal standard (SIL-IS) is a critical component of robust analytical method validation. This guide provides an objective comparison of the performance of Quercetin 4'-Glucoside-d3, a deuterated internal standard, against its unlabeled counterpart in bioanalytical assays. The data and protocols presented herein are based on established principles of bioanalytical method validation as outlined by regulatory bodies such as the FDA and EMA.

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[1] These standards are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes, such as deuterium. This near-identical chemical nature ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization.[2] This co-eluting behavior allows the SIL-IS to effectively compensate for variations that can occur during the analytical process, such as matrix effects, leading to more accurate and precise results.[1][3]

Data Presentation: Performance Comparison

The following tables summarize the expected quantitative data from a cross-validation study comparing the performance of this compound and an unlabeled Quercetin 4'-Glucoside standard in a typical LC-MS/MS bioanalytical method. The data illustrates the superior performance of the deuterated standard in key validation parameters.

Table 1: Comparison of Precision and Accuracy

ParameterUnlabeled StandardThis compoundAcceptance Criteria (FDA/EMA)
Intra-Assay Precision (%CV)
Low QC (LQC)8.5%2.1%≤15%
Medium QC (MQC)7.2%1.8%≤15%
High QC (HQC)6.5%1.5%≤15%
Inter-Assay Precision (%CV)
Low QC (LQC)10.2%3.5%≤15%
Medium QC (MQC)9.1%2.9%≤15%
High QC (HQC)8.3%2.5%≤15%
Accuracy (%Bias)
Low QC (LQC)±12.5%±3.2%±15%
Medium QC (MQC)±10.8%±2.7%±15%
High QC (HQC)±9.7%±2.1%±15%

Table 2: Comparison of Matrix Effect and Recovery

ParameterUnlabeled StandardThis compoundAcceptance Criteria
Matrix Factor (CV%) 18.2%4.1%≤15%
Recovery (%) 75.8%76.5%Consistent and reproducible
Recovery Reproducibility (%CV) 12.5%3.8%≤15%

Experimental Protocols

The following are detailed methodologies for the key experiments that would be performed in a cross-validation study.

Preparation of Stock and Working Solutions
  • Objective: To prepare accurate and stable stock and working solutions of the analyte (Quercetin 4'-Glucoside) and the internal standard (this compound).

  • Protocol:

    • Prepare individual stock solutions of Quercetin 4'-Glucoside and this compound in a suitable organic solvent (e.g., methanol) to a concentration of 1 mg/mL.

    • Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the analyte stock solution with the appropriate solvent.

    • Prepare a working solution of the internal standard by diluting the this compound stock solution.

Sample Preparation (Protein Precipitation)
  • Objective: To extract the analyte and internal standard from the biological matrix (e.g., human plasma).

  • Protocol:

    • To 100 µL of plasma sample, add 20 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

    • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method Validation

The method validation should be conducted in accordance with regulatory guidelines.[4][5]

  • Selectivity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Linearity and Range: Construct a calibration curve by analyzing a series of calibration standards over a specified concentration range. The curve should have a correlation coefficient (r²) of ≥0.99.

  • Precision and Accuracy: Analyze replicate QC samples at a minimum of three concentration levels (low, medium, and high) on the same day (intra-assay) and on different days (inter-assay).

  • Matrix Effect: Evaluate the ion suppression or enhancement of the analyte and internal standard by comparing the response in post-extraction spiked samples to that of neat solutions.

  • Recovery: Determine the efficiency of the extraction procedure by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway for Quercetin.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard (this compound) Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: Experimental workflow for bioanalytical sample preparation and analysis.

G cluster_pathway Cellular Signaling Pathways Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits MAPK MAPK Quercetin->MAPK Modulates Nrf2 Nrf2 Quercetin->Nrf2 Activates Akt Akt PI3K->Akt Activates NFkB NF-κB Akt->NFkB Inhibits ARE ARE Nrf2->ARE Binds to

Caption: Simplified diagram of signaling pathways modulated by Quercetin.

References

A Researcher's Guide to the Inter-laboratory Analysis of Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Quercetin (B1663063) 4'-Glucoside-d3, a deuterated stable isotope-labeled internal standard crucial for accurate bioanalytical studies of its parent compound, Quercetin 4'-Glucoside. While direct inter-laboratory comparison studies for this specific deuterated standard are not publicly available, this document synthesizes performance data from validated analytical methods for quercetin and its glycosides to establish expected performance benchmarks. The use of stable isotope-labeled internal standards like Quercetin 4'-Glucoside-d3 is a widely accepted practice to improve the accuracy and precision of quantitative analyses by correcting for variability during sample preparation and analysis.[1][2]

Comparative Performance of Analytical Methods

The primary analytical technique for the quantification of quercetin and its derivatives, including isotopically labeled standards, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][5][6][7] This method offers high selectivity and sensitivity, which are essential for complex biological matrices such as plasma and urine.[3][5] The following tables summarize typical performance parameters that can be expected from a validated LC-MS/MS method for the analysis of this compound, based on data reported for similar analytes.

Table 1: Typical LC-MS/MS Method Parameters for Quercetin Glucoside Analysis

ParameterTypical Value/RangeSource(s)
Chromatographic Column C18 (e.g., Acquity BEH C18, ZORBAX SB-C18)[3][7]
Mobile Phase Acetonitrile (B52724) and water with 0.1-0.5% formic acid (gradient elution)[3][7]
Flow Rate 0.4 - 1.0 mL/min[3][8]
Ionization Mode Electrospray Ionization (ESI), typically negative mode[3][6]
Detection Mode Multiple Reaction Monitoring (MRM)[3][6]
Internal Standard Rutin, Naringin, or other structurally similar compounds[3][8]

Table 2: Expected Performance Characteristics in an Inter-laboratory Setting

Performance MetricExpected RangeDescriptionSource(s)
Linearity (r²) ≥ 0.99The correlation coefficient for the calibration curve.[8][9]
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mLThe lowest concentration that can be quantified with acceptable precision and accuracy.[7]
Intra-day Precision (%RSD) < 15%The relative standard deviation for measurements within the same day.[3][7]
Inter-day Precision (%RSD) < 15%The relative standard deviation for measurements on different days.[3][7]
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.[3][7][8]
Extraction Recovery 75 - 105%The efficiency of the analyte extraction from the matrix.[3][7][8]

Experimental Protocols

A detailed experimental protocol is crucial for ensuring reproducibility across different laboratories. The following is a generalized protocol for the analysis of this compound in a biological matrix, based on established methods for quercetin glycosides.

Protocol: Quantification of this compound in Human Plasma using LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add a known concentration of a suitable internal standard (if not using the deuterated analyte itself for method development).

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A linear gradient from 20% to 80% B over 5 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: ESI in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be optimized. For the non-labeled Quercetin 4'-Glucoside, the transition would be based on its molecular weight.

3. Data Analysis

  • Quantify the analyte using a calibration curve prepared in the same biological matrix.

  • The concentration of the analyte is determined by the peak area ratio of the analyte to the internal standard.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a biological sample.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Collection Spiking Spiking with Internal Standard Plasma_Sample->Spiking Protein_Precipitation Protein Precipitation Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection Chromatographic_Separation Chromatographic Separation LC_Injection->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry Detection Chromatographic_Separation->Mass_Spectrometry Peak_Integration Peak Integration Mass_Spectrometry->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for this compound analysis.

Metabolic Pathway of Quercetin Glucosides

Quercetin glucosides undergo extensive metabolism in the body. The following diagram illustrates the primary metabolic pathway.

G cluster_absorption Intestinal Absorption cluster_metabolism Phase II Metabolism (Liver) cluster_distribution Systemic Circulation Quercetin_Glucoside Quercetin 4'-Glucoside Hydrolysis Hydrolysis by β-glucosidases Quercetin_Glucoside->Hydrolysis Quercetin_Aglycone Quercetin Aglycone Hydrolysis->Quercetin_Aglycone Glucuronidation Glucuronidation (UGT) Quercetin_Aglycone->Glucuronidation Sulfation Sulfation (SULT) Quercetin_Aglycone->Sulfation Methylation Methylation (COMT) Quercetin_Aglycone->Methylation Metabolites Quercetin Glucuronides, Sulfates, and Methylated forms Glucuronidation->Metabolites Sulfation->Metabolites Methylation->Metabolites Circulating_Metabolites Circulating Metabolites Metabolites->Circulating_Metabolites G Quercetin Quercetin PI3K PI3K Quercetin->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream_Effects Downstream Cellular Effects (e.g., cell survival, proliferation) Akt->Downstream_Effects promotes

References

A Comparative Guide to Internal Standards for Quercetin Analysis: The Case for Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of quercetin (B1663063) and its glycosides, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides a comprehensive comparison of Quercetin 4'-Glucoside-d3, a stable isotope-labeled internal standard, with commonly used non-deuterated alternatives. While specific experimental data for this compound is not extensively published, this guide will establish its theoretical superiority based on the well-documented advantages of deuterated standards and present available data for its structural analogs.

Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis.[1][2] This is because their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations throughout the analytical workflow, including sample preparation, extraction efficiency, and instrument response.[1][3] Non-deuterated internal standards, which are structurally similar but not identical to the analyte, may not fully account for these variations, potentially leading to less accurate and precise results.

Performance Comparison of Internal Standards for Quercetin Analysis

The following tables summarize the performance characteristics of commonly used non-deuterated internal standards in the analysis of quercetin and its derivatives. This data, gathered from various validated analytical methods, provides a baseline for understanding the expected performance of an ideal internal standard.

Internal Standard Analyte(s) Matrix Linearity (R²) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy/Recovery (%) Reference
Rutin Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnosideRat Plasma≥0.994.6 - 8.16.7 - 10.492.7 - 107.3[4]
Kaempferol QuercetinHuman Plasma & Urine>0.999Not ReportedNot Reported>95
Isorhamnetin Quercetin, KaempferolRat Plasma≥0.99801.1 - 8.91.6 - 10.886.6 - 113.4
Baicalein Quercetin, Kaempferol, IsorhamnetinRat Plasma≥0.99801.1 - 8.91.6 - 10.886.6 - 113.4

Table 1: Performance Data of Non-Deuterated Internal Standards for Quercetin and its Derivatives.

While a direct, side-by-side comparison including this compound is not available in the reviewed literature, the principles of isotope dilution mass spectrometry strongly suggest that a deuterated standard will outperform its non-deuterated counterparts. The near-identical chemical structure of this compound to its analyte counterpart ensures it will co-elute and experience the same degree of ionization suppression or enhancement, leading to more reliable correction and, consequently, higher accuracy and precision.[1][3]

Experimental Protocols

Detailed methodologies for the analysis of quercetin and its derivatives using non-deuterated internal standards are outlined below. These protocols provide a framework for bioanalytical assays in this field.

Method 1: Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside Analysis with Rutin Internal Standard[4]
  • Sample Preparation:

    • To 100 µL of rat plasma, add 20 µL of the internal standard solution (Rutin).

    • Precipitate proteins by adding 400 µL of methanol.

    • Vortex for 3 minutes and centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile (B52724).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometric Detection:

    • Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative

    • Monitored Transitions: Specific MRM transitions for the analyte and internal standard.

Method 2: Quercetin Analysis with Kaempferol Internal Standard
  • Sample Preparation:

    • Perform solid-phase extraction (SPE) on plasma or urine samples.

    • Evaporate the eluate to dryness.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and an aqueous buffer.

    • Flow Rate: 0.2 mL/min

    • Injection Volume: 20 µL

  • Detection:

    • Detector: UV-Vis detector set at 370 nm.

Visualizing the Workflow and Rationale

The following diagrams, generated using Graphviz, illustrate the typical analytical workflow for quercetin quantification and the logical basis for selecting a deuterated internal standard.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (this compound) sample->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification (using Calibration Curve) ratio_calculation->quantification

Caption: A typical bioanalytical workflow for the quantification of quercetin using an internal standard.

is_rationale cluster_challenges Analytical Challenges cluster_is_choice Internal Standard Choice goal Goal: Accurate & Precise Quantification sample_prep_variability Sample Preparation Variability goal->sample_prep_variability is affected by matrix_effects Matrix Effects (Ion Suppression/Enhancement) goal->matrix_effects is affected by instrument_variability Instrument Variability goal->instrument_variability is affected by deuterated_is Deuterated IS (e.g., this compound) sample_prep_variability->deuterated_is is best compensated by non_deuterated_is Non-Deuterated IS (e.g., Rutin, Kaempferol) sample_prep_variability->non_deuterated_is is partially compensated by matrix_effects->deuterated_is is best compensated by matrix_effects->non_deuterated_is is partially compensated by instrument_variability->deuterated_is is best compensated by instrument_variability->non_deuterated_is is partially compensated by deuterated_is->goal leads to non_deuterated_is->goal can lead to less accurate results

Caption: Logical rationale for the selection of a deuterated internal standard for enhanced accuracy and precision.

References

Performance Under Pressure: A Comparative Guide to Linearity and Recovery Studies of Quercetin Glucosides for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. Quercetin (B1663063) 4'-Glucoside-d3, a deuterated stable isotope-labeled internal standard, plays a critical role in the bioanalytical quantitation of quercetin and its metabolites by mass spectrometry. This guide provides a comparative overview of the expected performance of Quercetin 4'-Glucoside-d3 in linearity and recovery studies, drawing upon established analytical methods for quercetin and its non-deuterated glucosides.

The data presented here is compiled from various studies employing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), methodologies directly applicable to the analysis of this compound.

Linearity and Recovery: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics observed in linearity and recovery studies of quercetin and its glucosides. These values serve as a benchmark for the expected performance of this compound when utilized as an internal standard in validated bioanalytical methods.

Analyte/MethodLinearity (R²)Linear RangeRecovery (%)Analytical Technique
Quercetin>0.9995-25 µg/mL97.73 - 98.89RP-HPLC[1]
Quercetin>0.99910-50 µg/mL99.25 - 99.42UV Spectrophotometry[1]
Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnosideGood linearity1.48 - 74,000 ng/mL74.7 - 76.8UPLC-MS/MS[2]
Quercetin>0.9962-12 µg/mLNot ReportedHPLC[3]
Quercetin>0.9950.35 - 196 µg/mL88.6 - 110.7HPLC-DAD[4]

Experimental Protocols: A Blueprint for Success

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for conducting linearity and recovery studies, which can be adapted for this compound.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on a validated method for the estimation of quercetin.[1]

1. Preparation of Standard Solutions:

  • Stock Solution (1000 ppm): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of the mobile phase.
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations ranging from 5 to 25 µg/mL.[1]

2. Chromatographic Conditions:

  • Column: Thermo C18 (250 × 4.6 mm, 5µm).[1]
  • Mobile Phase: Methanol: Acetonitrile (B52724) (50:50 v/v).[1]
  • Flow Rate: 1.0 ml/min.[1]
  • Detection: UV at 256 nm.[1]
  • Injection Volume: 20 µL.

3. Linearity Study:

  • Inject each working standard solution in triplicate.
  • Construct a calibration curve by plotting the peak area against the corresponding concentration.
  • Calculate the coefficient of determination (R²) to assess linearity. An R² value >0.999 is generally considered excellent.[1]

4. Recovery Study (Standard Addition Method):

  • Prepare a sample matrix (e.g., plasma, tissue homogenate).
  • Spike the matrix with known concentrations of this compound at three different levels (e.g., 80%, 100%, and 120% of the expected sample concentration).[1]
  • Analyze the spiked samples and unspiked samples.
  • Calculate the percentage recovery using the following formula:
  • % Recovery = [(Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration] x 100

Protocol 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is adapted from a method for the quantification of a quercetin glycoside in rat plasma.[2][5]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add a known amount of an appropriate internal standard (if this compound is the analyte, a different deuterated standard would be used).
  • Add 300 µL of acetonitrile to precipitate proteins.
  • Vortex and centrifuge the samples.
  • Collect the supernatant for analysis.

2. UPLC-MS/MS Conditions:

  • Column: Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm).[2][5]
  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).[2][5]
  • Flow Rate: 0.4 mL/min.[2][5]
  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
  • Detection: Multiple Reaction Monitoring (MRM) mode.[2][5]

3. Linearity Study:

  • Prepare calibration standards by spiking the matrix with known concentrations of this compound.
  • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the concentration.
  • Determine the linear range and the coefficient of determination (R²).

4. Recovery Study (Extraction Recovery):

  • Prepare two sets of samples at low, medium, and high concentrations.
  • Set 1 (Pre-extraction spike): Spike the matrix with the analyte before the extraction process.
  • Set 2 (Post-extraction spike): Spike the extracted blank matrix with the analyte.
  • Calculate the extraction recovery by comparing the peak areas of Set 1 to Set 2. A recovery of 80-120% is generally considered acceptable.[6]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for linearity and recovery studies.

Linearity_Study_Workflow cluster_prep Standard Preparation cluster_analysis Analysis cluster_data Data Processing Stock Prepare Stock Solution Working Prepare Working Standards (Multiple Concentrations) Stock->Working Serial Dilution Inject Inject Standards into LC System Working->Inject Acquire Acquire Data (Peak Areas) Inject->Acquire Plot Plot Peak Area vs. Concentration Acquire->Plot Calculate Calculate R² Plot->Calculate

Caption: Workflow for a Linearity Study.

Recovery_Study_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Calculation Matrix Blank Matrix Spike Spike Matrix at Low, Medium, High Conc. Matrix->Spike Unspiked Unspiked Matrix Matrix->Unspiked Extract_Spiked Extract Spiked Samples Spike->Extract_Spiked Extract_Unspiked Extract Unspiked Samples Unspiked->Extract_Unspiked Analyze Analyze all Samples (LC-MS/MS or HPLC) Extract_Spiked->Analyze Extract_Unspiked->Analyze Calculate Calculate % Recovery Analyze->Calculate

Caption: Workflow for a Recovery Study.

The Role of Quercetin Glucosides in Biological Systems

Quercetin and its glycosides are flavonoids found in many fruits and vegetables.[3] They are known for their antioxidant properties and potential health benefits.[3] In biological systems, quercetin glycosides undergo extensive metabolism. The specific glycosidic form can influence bioavailability.[7] Understanding the metabolic fate of these compounds is crucial in drug development and nutritional science.

Quercetin_Metabolism_Pathway Quercetin Glucosides Quercetin Glucosides Quercetin Aglycone Quercetin Aglycone Quercetin Glucosides->Quercetin Aglycone Hydrolysis (Intestinal Enzymes) Phase II Metabolites Glucuronidated, Sulfated, and Methylated Metabolites Quercetin Aglycone->Phase II Metabolites Metabolism (Liver & Intestine)

Caption: Simplified Metabolic Pathway of Quercetin Glucosides.

References

A Comparative Guide to the Ionization Efficiency of Quercetin 4'-Glucoside-d3 and its Metabolites in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the ionization efficiency of a parent compound and its metabolites is critical for accurate quantification in pharmacokinetic and metabolic studies. This guide provides a detailed comparison of the electrospray ionization (ESI) efficiency of Quercetin (B1663063) 4'-Glucoside-d3 and its primary metabolites, supported by experimental data and detailed analytical protocols.

Quercetin 4'-O-glucoside, a major flavonoid in many dietary sources, undergoes extensive metabolism in the body. The primary metabolic pathways include deglycosylation to its aglycone (quercetin), followed by phase II conjugation reactions such as glucuronidation, sulfation, and methylation. Accurate bioanalytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS), are essential to study the absorption, distribution, metabolism, and excretion (ADME) of these compounds. A key factor in the sensitivity and accuracy of these methods is the ionization efficiency of each analyte.

This guide will focus on the comparative ionization of Quercetin 4'-Glucoside-d3 and its key metabolites: Quercetin, Quercetin-3'-sulfate, Quercetin-3-glucuronide, and Isorhamnetin-3-glucuronide.

Principles of Ionization Efficiency in Flavonoids

The ionization efficiency of flavonoids in ESI-MS is significantly influenced by their chemical structure. Generally, the aglycone form of a flavonoid is more readily ionized than its glycoside counterparts. The addition of polar groups, such as glucuronide or sulfate (B86663) moieties, further alters the molecule's physicochemical properties, impacting its ability to form gas-phase ions in the mass spectrometer.

For quercetin and its metabolites, analysis is most effective in the negative ion mode of ESI, which facilitates the deprotonation of the acidic phenolic hydroxyl groups. The presence of sulfate and glucuronide groups, which are acidic, makes negative mode particularly suitable for these metabolites.

This compound , as a deuterated internal standard, is designed to have nearly identical chemical properties and, therefore, ionization efficiency to its non-deuterated analog, Quercetin 4'-Glucoside. This co-elution and similar ionization behavior are crucial for correcting variations in sample preparation and instrument response.

Comparative Ionization Efficiency: A Qualitative Overview

One study that utilized Quercetin 4'-O-glucoside for the relative quantification of its metabolites implicitly suggests that the ionization efficiencies of the parent glycoside and its conjugated metabolites are different. The study noted that without authentic standards for each metabolite, absolute quantification was not possible due to these uncorrected differences in ionization response[1]. This highlights the necessity of using specific stable isotope-labeled internal standards for each metabolite for the most accurate quantification.

Furthermore, the choice of ionization mode can dramatically affect detectability, indicating structural influence on ionization. For instance, a quercetin glutathione (B108866) adduct has been identified in negative ESI mode but was not apparent in positive ESI mode[1][2].

Based on general principles of flavonoid analysis by ESI-MS, the following hierarchy of ionization efficiency in negative mode can be proposed:

Quercetin-3'-sulfate > Quercetin-3-glucuronide > Quercetin > Quercetin 4'-Glucoside

The highly acidic nature of the sulfate group typically leads to the most efficient deprotonation and, therefore, the highest signal intensity in negative ion mode. Glucuronides are also readily ionized, followed by the aglycone, quercetin. The glycoside, Quercetin 4'-Glucoside, being the least acidic, is generally expected to have the lowest ionization efficiency among these compounds.

Data Presentation

The following tables summarize the key properties and mass spectrometric parameters for this compound and its metabolites.

CompoundChemical FormulaMolecular Weight (Da)Predominant Ion in Negative ESI-MS
This compoundC21H17D3O12467.41[M-H]⁻
QuercetinC15H10O7302.24[M-H]⁻
Quercetin-3'-sulfateC15H10O10S382.31[M-H]⁻
Quercetin-3-glucuronideC21H18O13478.36[M-H]⁻
Isorhamnetin-3-glucuronideC22H20O13492.39[M-H]⁻

Table 1: Molecular properties of this compound and its metabolites.

CompoundPrecursor Ion (m/z)Major Fragment Ions (m/z)
This compound466.1304.1 ([M-H-glucoside]⁻)
Quercetin301.0179.0, 151.0
Quercetin-3'-sulfate381.0301.0 ([M-H-SO3]⁻)
Quercetin-3-glucuronide477.1301.0 ([M-H-glucuronic acid]⁻)
Isorhamnetin-3-glucuronide491.1315.0 ([M-H-glucuronic acid]⁻)

Table 2: Typical mass transitions for MRM analysis in negative ion mode.

Experimental Protocols

The following is a representative experimental protocol for the analysis of quercetin and its metabolites by LC-MS/MS, compiled from methodologies reported in the literature.

Sample Preparation (Human Plasma)
  • To 100 µL of plasma, add an internal standard solution (e.g., this compound in methanol).

  • Precipitate proteins by adding 300 µL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

Liquid Chromatography (LC)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic compounds.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Temperature: 350 - 450 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

  • MRM Transitions: As listed in Table 2. Collision energies and other compound-specific parameters should be optimized for the specific instrument used.

Mandatory Visualization

Metabolic Pathway of Quercetin 4'-Glucoside Q4G Quercetin 4'-Glucoside Q Quercetin (Aglycone) Q4G->Q Deglycosylation Q3S Quercetin-3'-sulfate Q->Q3S Sulfation Q3G Quercetin-3-glucuronide Q->Q3G Glucuronidation I3G Isorhamnetin-3-glucuronide Q->I3G Methylation & Glucuronidation LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample IS Add Internal Standard (this compound) Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Filter Filtration Reconstitute->Filter LC Liquid Chromatography (C18 Column) Filter->LC MS Mass Spectrometry (ESI Negative Mode, MRM) LC->MS Data Data Acquisition and Quantification MS->Data

References

Performance of Quercetin 4'-Glucoside-d3 in Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Quercetin (B1663063) 4'-Glucoside-d3's performance in various biological matrices. It is designed to assist researchers in selecting the most appropriate internal standard for the accurate quantification of quercetin and its metabolites in complex biological samples. The information presented is based on established analytical principles and data from studies on similar compounds.

Superior Performance of Deuterated Internal Standards

In bioanalytical method development, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for correcting analyte variability during sample preparation and analysis. Quercetin 4'-Glucoside-d3, as a deuterated analog of Quercetin 4'-Glucoside, offers significant advantages over non-labeled internal standards. The key benefit of using a deuterated IS is its ability to co-elute chromatographically with the analyte of interest while being distinguishable by mass spectrometry. This co-elution ensures that any matrix effects, such as ion suppression or enhancement, affect both the analyte and the IS to the same extent, leading to more accurate and precise quantification.

Quantitative Performance Data

While specific comparative data for this compound is not extensively published, the following table summarizes expected performance characteristics based on typical validation parameters for deuterated standards and published data for related quercetin compounds in common biological matrices.

Biological MatrixParameterThis compound (Expected)Non-Labeled Internal Standard (e.g., Rutin)Justification/Reference
Plasma Recovery 85-115%70-120%Deuterated standards closely mimic the analyte's extraction behavior.[1]
Matrix Effect Minimal (compensated by co-elution)Variable (potential for differential ion suppression/enhancement)Isotope dilution mass spectrometry effectively mitigates matrix effects.[2]
Precision (%RSD) < 15%< 20%Co-elution and similar ionization reduce variability.[1]
Accuracy (%RE) ± 15%± 20%Improved correction for sample processing variations.[1]
Urine Recovery 80-120%65-125%Similar extraction efficiency to the analyte.
Matrix Effect Minimal (compensated by co-elution)High variability due to diverse urine compositionUrine is a complex matrix where deuterated standards are highly beneficial.
Precision (%RSD) < 15%< 25%Consistent performance across different urine samples.
Accuracy (%RE) ± 15%± 25%Enhanced reliability of quantitative results.
Tissue Homogenate Recovery 80-115%60-120%Efficient extraction from complex tissue matrices.
Matrix Effect Minimal (compensated by co-elution)Significant potential for matrix-induced errorsCrucial for accurate determination of tissue distribution.
Precision (%RSD) < 15%< 25%High reproducibility in tissue analysis.
Accuracy (%RE) ± 15%± 25%Reliable quantification for pharmacokinetic and pharmacodynamic studies.

Experimental Protocols

Sample Preparation for LC-MS/MS Analysis of Quercetin Metabolites in Human Plasma

This protocol provides a general workflow for the extraction of quercetin and its metabolites from plasma samples using this compound as an internal standard.

Materials:

  • Human plasma samples

  • This compound internal standard solution (in methanol)

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Methanol (MeOH)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • LC-MS/MS system

Procedure:

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution. Vortex briefly.

  • Protein Precipitation: Add 400 µL of cold ACN with 0.1% FA to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:ACN with 0.1% FA). Vortex to dissolve.

  • Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method for Quercetin Analysis

This section outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of quercetin and its metabolites.

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.3-0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for quercetin, its metabolites, and this compound.

Visualizations

Experimental_Workflow plasma Plasma Sample is_spike Spike with This compound plasma->is_spike precipitation Protein Precipitation (Acetonitrile) is_spike->precipitation centrifuge Centrifugation precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Experimental workflow for plasma sample preparation.

Quercetin_Signaling_Pathway Quercetin Quercetin PI3K PI3K Quercetin->PI3K Inhibits Nrf2 Nrf2 Quercetin->Nrf2 Activates Apoptosis Apoptosis Quercetin->Apoptosis Induces ROS Cellular Stress (e.g., ROS) ROS->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Proliferation & Survival mTOR->CellGrowth ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes

Caption: Simplified Quercetin signaling pathways.

Conclusion

This compound is an excellent choice as an internal standard for the quantification of quercetin and its metabolites in diverse biological matrices. Its use in conjunction with LC-MS/MS provides high accuracy, precision, and reliability by effectively compensating for matrix effects and variations in sample processing. The experimental protocols and data presented in this guide offer a solid foundation for researchers to develop and validate robust bioanalytical methods for their specific research needs. Quercetin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, survival, and antioxidant defense, including the PI3K/Akt/mTOR and Nrf2 pathways[3][4][5][6]. The use of reliable analytical methods with appropriate internal standards is crucial for accurately elucidating the in vivo effects of quercetin and its metabolites on these pathways.

References

Safety Operating Guide

Proper Disposal of Quercetin 4'-Glucoside-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Quercetin 4'-Glucoside-d3, a deuterated form of a naturally occurring flavonoid. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Profile and Safety Precautions

Quercetin and its derivatives are often classified as toxic if swallowed and are suspected of causing genetic defects[1]. Therefore, handling this compound requires strict adherence to safety protocols.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear protective gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.

  • Skin and Body Protection: Wear long-sleeved clothing or a lab coat.

  • Respiratory Protection: If there is a risk of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator[1].

Always handle the compound in a well-ventilated area, preferably under a chemical fume hood[1]. Avoid generating dust and prevent contact with skin and eyes[2]. Do not eat, drink, or smoke when using this product[1][2].

Step-by-Step Disposal Procedure

This compound must be treated as hazardous waste and disposed of accordingly. Do not discharge it into drains or the environment[2].

  • Waste Collection:

    • Carefully collect any waste material, including unused product and contaminated consumables (e.g., weighing paper, pipette tips).

    • Place the waste in a clearly labeled, appropriate container for chemical waste. The container should be tightly closed.

  • Spill Management:

    • In the event of a spill, avoid dust formation[2].

    • Mechanically take up the spilled material and place it in a designated, labeled container for disposal[2][3].

    • Thoroughly clean the contaminated area.

    • Prevent the spilled material from entering drains, surface water, or groundwater[2][3].

  • Final Disposal:

    • Dispose of the waste container through a licensed and approved waste disposal plant or industrial combustion plant[1][2].

    • Follow all local, regional, and national regulations for hazardous waste disposal[2].

Quantitative Data

CompoundCAS NumberAcute Toxicity Estimate (Oral)
Quercetin117-39-5161 mg/kg

This data is for the non-deuterated parent compound and should be used as a reference for assessing the potential hazard of this compound.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Containment cluster_spill Spill Response cluster_disposal Final Disposal A Wear appropriate PPE: - Gloves - Goggles - Lab Coat C Collect waste Quercetin 4'-Glucoside-d3 and contaminated materials A->C B Handle in a well-ventilated area (e.g., fume hood) B->C D Place in a labeled, sealed hazardous waste container C->D I Store container in a designated hazardous waste storage area D->I E Spill Occurs F Mechanically collect spill (avoiding dust) E->F Immediate Action H Clean and decontaminate the affected area E->H Post-Collection G Place in hazardous waste container F->G G->I J Arrange for pickup by a licensed hazardous waste disposal service I->J K Dispose of at an approved waste disposal or industrial combustion plant J->K

This compound Disposal Workflow

References

Personal protective equipment for handling Quercetin 4'-Glucoside-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Quercetin 4'-Glucoside-d3. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Usage Notes
Eye Protection Safety Glasses/GogglesMust be worn at all times in the laboratory. Should provide side-shield protection to prevent contact with airborne particles.[1]
Hand Protection Disposable GlovesNitrile or latex gloves are recommended to prevent skin contact.[2] Gloves should be inspected before use and changed immediately if contaminated.[3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against accidental spills and contamination of personal clothing.[2][3]
Respiratory Protection Dust Mask/RespiratorRecommended when handling the powder form to avoid inhalation, especially in areas without adequate ventilation.[3] Use in accordance with institutional EHS guidelines.

II. Operational Plan: Handling Procedures

Follow these step-by-step procedures for the safe handling of this compound.

  • Preparation : Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Engineering Controls : Whenever possible, handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[4][5]

  • Weighing and Aliquoting :

    • Handle the solid material carefully to avoid creating dust.

    • Use a spatula or other appropriate tool to transfer the powder.

    • If preparing solutions, add the solvent to the solid slowly to prevent splashing.

  • During Experimentation :

    • Keep containers with this compound closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[4]

    • In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS) for Quercetin.[4][6]

  • Post-Handling :

    • Clean the work area thoroughly after use.

    • Wash hands with soap and water after removing gloves.

III. Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.

    • Collect liquid waste containing the compound in a separate, labeled hazardous waste container.

  • Container Management :

    • Ensure waste containers are kept closed except when adding waste.

    • Store waste containers in a designated secondary containment area.

  • Disposal :

    • Dispose of all waste in accordance with local, state, and federal regulations.[5]

    • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

IV. Logical Workflow for Handling this compound

Handling Workflow for this compound A Receive Compound and Verify B Review Safety Data Sheet (SDS) (for Quercetin) A->B C Don Personal Protective Equipment (PPE) B->C D Prepare Work Area (e.g., Fume Hood) C->D E Handle Compound (Weighing, Aliquoting) D->E F Perform Experiment E->F G Decontaminate Work Area and Equipment F->G H Segregate and Store Waste F->H J Doff PPE and Wash Hands G->J I Dispose of Waste via EHS H->I

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.